3-(Benzyloxy)-6-fluoropyridazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-6-phenylmethoxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKTXEWKOWHYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30826538 | |
| Record name | 3-(Benzyloxy)-6-fluoropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30826538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870646-05-2 | |
| Record name | 3-(Benzyloxy)-6-fluoropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30826538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to the Chemical Properties of 3-(Benzyloxy)-6-fluoropyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(Benzyloxy)-6-fluoropyridazine. As a key heterocyclic building block, this compound serves as a versatile scaffold in the development of novel therapeutic agents and agrochemicals. This document synthesizes critical data and field-proven insights to empower researchers in their scientific endeavors.
Introduction
3-(Benzyloxy)-6-fluoropyridazine is a substituted pyridazine derivative that has garnered significant interest in medicinal and materials chemistry. The pyridazine core is a recognized pharmacophore, and the strategic incorporation of a benzyloxy and a fluorine substituent imparts unique physicochemical and biological properties.[1][2] The electron-deficient nature of the pyridazine ring, further modulated by the electronegative fluorine atom, makes this molecule a valuable intermediate for a range of chemical transformations.[3][4] This guide will delve into the essential chemical characteristics of 3-(Benzyloxy)-6-fluoropyridazine, providing a robust foundation for its application in research and development.
Molecular Structure and Physicochemical Properties
Molecular Structure:
Caption: 2D Structure of 3-(Benzyloxy)-6-fluoropyridazine
Table 1: Physicochemical Properties
| Property | Value (3-(Benzyloxy)-6-fluoropyridazine) | Value (3-(Benzyloxy)-6-chloropyridazine) | Reference |
| Molecular Formula | C₁₁H₉FN₂O | C₁₁H₉ClN₂O | N/A |
| Molecular Weight | 204.20 g/mol | 220.66 g/mol | [5] |
| CAS Number | Not available | 91063-19-3 | [5][6] |
| IUPAC Name | 3-(Benzyloxy)-6-fluoropyridazine | 3-Chloro-6-(phenylmethoxy)pyridazine | [6] |
| SMILES | C1=CC=C(C=C1)COC2=NN=C(C=C2)F | ClC1=NN=C(OCC2=CC=CC=C2)C=C1 | [5] |
| Topological Polar Surface Area (TPSA) | 35.01 Ų | 35.01 Ų | [5] |
| LogP (calculated) | 2.1 (estimated) | 2.709 | [5] |
| Hydrogen Bond Acceptors | 3 | 3 | [5] |
| Hydrogen Bond Donors | 0 | 0 | [5] |
| Rotatable Bonds | 3 | 3 | [5] |
Note: Due to the limited availability of experimental data, some values are calculated or estimated. Researchers should verify these properties experimentally for their specific applications.
Synthesis and Mechanistic Insights
The primary route for the synthesis of 3-(Benzyloxy)-6-fluoropyridazine is through a nucleophilic aromatic substitution (SNAr) reaction.[7][8] This transformation leverages the electron-deficient nature of the pyridazine ring, which is further activated by the presence of two fluorine atoms in the precursor, 3,6-difluoropyridazine.
Reaction Scheme:
Caption: General synthesis of 3-(Benzyloxy)-6-fluoropyridazine.
The mechanism of this SNAr reaction proceeds via a two-step addition-elimination pathway.[9] The electron-withdrawing nature of the pyridazine nitrogens and the fluorine substituents polarizes the C-F bonds, making the carbon atoms susceptible to nucleophilic attack. The benzyl alcohol, deprotonated by a base such as sodium hydroxide, acts as the nucleophile. The attack of the benzyloxide anion on one of the fluorinated carbons of the pyridazine ring forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] Subsequent elimination of a fluoride ion restores the aromaticity of the pyridazine ring, yielding the final product. The regioselectivity of the reaction, where only one fluorine atom is displaced, can be controlled by stoichiometric amounts of the nucleophile and careful management of reaction conditions.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 3-(un)substituted benzyloxy-6-fluoropyridazines, adapted from the literature.[7][8]
Materials:
-
3,6-Difluoropyridazine
-
Substituted or unsubstituted benzyl alcohol
-
Sodium hydroxide (NaOH)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the corresponding benzyl alcohol (1.1 mmol) in acetonitrile (20 mL), add powdered sodium hydroxide (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the sodium benzyloxide in situ.
-
Add 3,6-difluoropyridazine (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 3-(benzyloxy)-6-fluoropyridazine derivative.
Spectroscopic Analysis
Structural elucidation of 3-(Benzyloxy)-6-fluoropyridazine is primarily achieved through a combination of spectroscopic techniques. While a complete, publicly available dataset for the parent compound is scarce, the following represents typical spectral characteristics based on related structures and general principles.
Table 2: Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm). Methylene protons of the benzyloxy group (singlet, ~5.4-5.6 ppm). Pyridazine ring protons (two doublets, with coupling constants indicative of their relative positions and coupling to the fluorine atom). |
| ¹³C NMR | Aromatic carbons of the benzyl group (~127-136 ppm). Methylene carbon of the benzyloxy group (~70 ppm). Pyridazine ring carbons, with the carbon attached to fluorine exhibiting a large C-F coupling constant. |
| IR Spectroscopy | C-O-C stretching vibrations (~1250-1000 cm⁻¹). C-F stretching vibration (~1100-1000 cm⁻¹). Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may include the loss of the benzyl group or other characteristic fragments. |
Reactivity Profile and Synthetic Utility
The reactivity of 3-(Benzyloxy)-6-fluoropyridazine is dictated by the electronic properties of the pyridazine ring and the nature of its substituents.
-
Further Nucleophilic Aromatic Substitution: The remaining fluorine atom at the 6-position is still susceptible to nucleophilic attack, albeit potentially less reactive than the fluorines in the starting material due to the electron-donating effect of the benzyloxy group. This allows for the sequential introduction of different nucleophiles, leading to the synthesis of asymmetrically disubstituted pyridazines.
-
Cross-Coupling Reactions: The C-F bond, while strong, can participate in certain transition-metal-catalyzed cross-coupling reactions, although this is generally more challenging than with heavier halogens. More commonly, the pyridazine core can be further functionalized prior to the introduction of the benzyloxy group, or the benzyloxy group can be cleaved to reveal a hydroxyl group for further derivatization.
-
Modification of the Benzyl Group: The benzyl group can be deprotected under various conditions (e.g., hydrogenolysis) to yield the corresponding 3-hydroxy-6-fluoropyridazine, which can then be alkylated or acylated to introduce a variety of other functionalities.
Applications in Drug Discovery and Agrochemicals
The 3-(benzyloxy)pyridazine scaffold is a key feature in several classes of biologically active molecules.
Medicinal Chemistry: Parkinson's Disease
Recent studies have highlighted the potential of 3-benzyloxy-6-arylpyridazine derivatives as multi-target agents for the treatment of Parkinson's disease.[1][2] These compounds have been shown to exhibit potent and selective monoamine oxidase B (MAO-B) inhibitory activity.[2] Furthermore, certain derivatives have demonstrated antioxidant properties and the ability to chelate metal ions, which are implicated in the neurodegenerative processes of Parkinson's disease.[11] The benzyloxy group plays a crucial role in the binding of these molecules to their biological targets, and modifications to the benzyl ring can be used to fine-tune their activity and pharmacokinetic properties.
Agrochemicals: Herbicidal Activity
A series of 3-(un)substituted benzyloxy-6-fluoropyridazine derivatives have been synthesized and evaluated for their herbicidal activity.[7][8] Preliminary bioassays have shown that these compounds possess some level of herbicidal activity against various plant species.[7] The structure-activity relationship (SAR) in this context is an active area of research, with the goal of developing more potent and selective herbicides.
Conclusion
3-(Benzyloxy)-6-fluoropyridazine is a valuable and versatile building block in modern chemical synthesis. Its straightforward preparation via nucleophilic aromatic substitution, coupled with its tunable electronic and steric properties, makes it an attractive starting material for the development of novel compounds with potential applications in medicine and agriculture. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, offering a solid foundation for researchers and scientists working in these fields.
References
- Zhang, M., Hu, F. Z., Zhu, Y. Q., Zou, X. M., Liu, B., & Yang, H. Z. (2007). Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines. Chinese Journal of Organic Chemistry, 27(6), 749-752.
-
Zhang, M., Hu, F. Z., Zhu, Y. Q., Zou, X. M., Liu, B., & Yang, H. Z. (2007). Synthesis and herbicidal activity of 3-(Un)substituted benzyloxy-6-fluoropyridazines. ResearchGate. [Link]
- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). The Royal Society of Chemistry.
- Shi, Y., Cong, S., Song, Q., Tang, K., Xue, R., Li, J., ... & Deng, Y. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry, 307, 118680.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
-
Shi, Y., Cong, S., Song, Q., Tang, K., Xue, R., Li, J., ... & Deng, Y. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. PubMed. [Link]
-
Shi, Y., Cong, S., Song, Q., Tang, K., Xue, R., Li, J., ... & Deng, Y. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. PubMed. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
-
3-Benzyloxypyridine. (n.d.). PubChem. [Link]
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). The Royal Society of Chemistry.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one. (2025). Chemija.
- 13C magic angle spinning of two solid organic free radicals derived from 4,5-dihydro-1H-imidazole-1-oxyl-3-oxide. (n.d.). Arkivoc.
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Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation. (2025). PubMed. [Link]
- Pyridazine Deriv
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- 1H NMR spectra (d 3.8-6.6) of compounds 4 (top) and 7 (bottom) representative of the common difference between the early eluting compounds (1-5) and the late eluting compounds (6-8). (n.d.).
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC. [Link]
- Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. (n.d.).
- Preparation method of fluoropyridine compounds. (n.d.).
- Showing NP-Card for (3s,6s)-3-benzyl-6-methoxy-6-(2-methylpropyl)pyrazine-2,3,5-triol (NP0191309). (2022).
- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers in Chemistry.
-
3-Benzyloxy-5-(trifluoromethyl)pyridine. (2024). ChemBK. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). NPTEL Archive. [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.).
- Compound Report Card. (n.d.). CMNPD.
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3-(Benzyloxy)-6-fluoropyridazine: Synthesis, Characterization, and Mechanistic Insights
Executive Summary
Pyridazine derivatives represent a privileged scaffold in both medicinal chemistry and agrochemical development. The 1,2-diazine core is characterized by a high dipole moment, weak basicity, and robust dual hydrogen-bonding capacity, making it highly valuable for molecular recognition in biological targets 1[1]. Specifically, 3-(benzyloxy)-6-fluoropyridazine serves as a critical intermediate and lead compound. The incorporation of a fluorine atom modulates the pKa of the heterocycle and enhances metabolic stability, while the benzyloxy group provides essential lipophilicity and steric bulk for target engagement, particularly in herbicidal applications targeting the Hill reaction or phytoene desaturase2[2].
This technical guide provides a comprehensive, self-validating protocol for the synthesis and characterization of 3-(benzyloxy)-6-fluoropyridazine, grounded in peer-reviewed crystallographic data and mechanistic causality.
Structural and Physicochemical Profiling
Before initiating synthesis, it is crucial to establish the target's physical parameters to guide downstream purification and validation. The molecule crystallizes in a monoclinic system, driven by weak intermolecular interactions rather than strong classical hydrogen bonds 3[3].
Table 1: Physicochemical and Crystallographic Properties
| Property | Value / Description |
|---|---|
| Chemical Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 29.409 Å, b = 5.8286 Å, c = 11.730 Å |
| Torsion Angles | C4—O1—C5—C6 (172.0°), C15—O2—C16—C17 (171.8°) |
| Intermolecular Forces | Weak C—H···F hydrogen bonds; C—H···π interactions |
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 3-(benzyloxy)-6-fluoropyridazine relies on a Nucleophilic Aromatic Substitution ( SNAr ) framework. The starting material, 3,6-difluoropyridazine, is highly electrophilic. The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect (-I and -M effects), significantly lowering the electron density at the C3 and C6 positions1[1]. Furthermore, the fluorine atoms act as excellent leaving groups in SNAr reactions because their high electronegativity stabilizes the anionic Meisenheimer complex intermediate4[4].
Synthetic workflow and nucleophilic aromatic substitution (SNAr) pathway.
Experimental Methodology: Synthesis & Purification
The following protocol is adapted from the validated methodology by Hu et al. (2005)3[3]. This system is designed to be self-validating: the transition from a homogenous reaction mixture to a distinct biphasic/precipitate state upon aqueous workup confirms the successful formation of the highly lipophilic product.
Reagents & Materials
-
3,6-Difluoropyridazine (Electrophile, commercially available 5[5]): 0.24 g (2.06 mmol)
-
Benzyl alcohol (Nucleophile precursor): 0.22 g (2.03 mmol)
-
Sodium hydroxide (Base): 0.10 g (2.50 mmol)
-
Acetonitrile (Solvent): 20 mL
Causality of Experimental Choices
-
Base Selection (NaOH): Benzyl alcohol is a weak nucleophile. NaOH is introduced to deprotonate the alcohol ( pKa≈15 ), generating the highly nucleophilic benzyloxide anion in situ. A slight molar excess of NaOH (1.2 eq relative to benzyl alcohol) ensures complete deprotonation.
-
Solvent Selection (Acetonitrile): A polar aprotic solvent is critical. It effectively solvates the reactants and stabilizes the polar Meisenheimer transition state without hydrogen-bonding to the benzyloxide nucleophile, which would otherwise dampen its reactivity.
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20 mL of anhydrous acetonitrile.
-
Reagent Addition: Introduce 0.24 g of 3,6-difluoropyridazine and 0.22 g of benzyl alcohol to the solvent. Stir until fully dissolved.
-
Base Introduction: Add 0.10 g of finely crushed sodium hydroxide to the mixture.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 82 °C) under continuous stirring for exactly 2 hours. The thermal energy is required to overcome the activation energy barrier of the SNAr pathway.
-
Aqueous Workup: Allow the reaction to cool to room temperature. Pour the mixture slowly into 50 mL of ice-cold distilled water.
-
Validation Checkpoint: The target molecule is lipophilic and water-insoluble, whereas unreacted NaOH and the sodium fluoride (NaF) byproduct are highly water-soluble. A precipitate should immediately form upon aqueous quenching.
-
-
Isolation: Isolate the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold water to remove residual salts.
-
Purification: Recrystallize the crude solid from petroleum ether. Slowly cool the solution to induce the formation of single crystals suitable for X-ray diffraction3[3].
Crystallographic Characterization & Conformation
X-ray diffraction analysis of the purified crystals reveals that the asymmetric unit contains two independent molecules with nearly identical geometries3[3]. The dihedral angle between the pyridazine ring and the benzene ring is approximately 31.8°. Crucially, the crystal lattice is not held together by strong hydrogen bonds (due to the lack of strong H-bond donors like -OH or -NH), but rather by weak intermolecular C—H···F hydrogen bonds and C—H···π interactions involving the benzene ring centroid3[3].
Structure-Activity Relationship (SAR) & Applications
The 3-(benzyloxy)-6-fluoropyridazine scaffold is a versatile building block. By modifying the benzyloxy ring (e.g., adding electron-withdrawing groups) or substituting the remaining fluorine atom with various amines or alkoxides, researchers can tune the molecule for specific biological targets.
Structure-Activity Relationship (SAR) and pharmacological utility of the pyridazine scaffold.
In agrochemistry, derivatives of this scaffold have demonstrated significant herbicidal activity against dicotyledonous plants like Brassica napus and Echinochloa crusgalli2[2]. In medicinal chemistry, the pyridazine core is frequently utilized to improve the aqueous solubility of lipophilic drug candidates and to act as a bioisostere for phenyl or pyridine rings, often leading to improved pharmacokinetic profiles1[1].
References
-
"The pyridazine heterocycle in molecular recognition and drug discovery" , National Institutes of Health (NIH) / PMC, 1
-
"3-Benzyloxy-6-fluoropyridazine" , Acta Crystallographica Section E (IUCr), 3
-
"Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques" , National Institutes of Health (NIH) / PMC, 4
-
"Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines" , Chinese Journal of Organic Chemistry, 2
-
"33097-39-1 | 3,6-Difluoropyridazine" , ChemScene, 5
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Spectroscopic Analysis and Structural Characterization of 3-(Benzyloxy)-6-fluoropyridazine: A Comprehensive Technical Guide
Executive Summary
3-(Benzyloxy)-6-fluoropyridazine ( C11H9FN2O ) is a highly versatile synthetic intermediate utilized extensively in the development of agrochemicals and pharmaceuticals. The pyridazine heterocycle possesses unique physicochemical properties, including a high dipole moment and robust dual hydrogen-bonding capacity, which make it a privileged scaffold in molecular recognition and drug discovery [1].
As a Senior Application Scientist, I have designed this technical guide to move beyond basic characterization. This whitepaper details the mechanistic causality behind its synthesis, provides a self-validating multi-modal spectroscopic analysis strategy, and establishes rigorous experimental protocols for researchers and drug development professionals.
Mechanistic Rationale and Synthetic Workflow
The synthesis of 3-(benzyloxy)-6-fluoropyridazine is achieved via a nucleophilic aromatic substitution ( SNAr ) of 3,6-difluoropyridazine with benzyl alcohol.
Causality of Experimental Choices: The highly electronegative fluorine atoms in the starting material strongly activate the electron-deficient diazine core toward nucleophilic attack. By utilizing sodium hydroxide (NaOH) as a base in acetonitrile ( CH3CN ) under reflux, the reaction selectively yields the mono-substituted product. Acetonitrile, a polar aprotic solvent, is deliberately chosen to stabilize the highly polarized Meisenheimer complex transition state without excessively solvating the nucleophile.
Crucially, once the first benzyloxy group is installed, its electron-donating resonance effect ( +M effect) significantly deactivates the pyridazine ring. This electronic shift is the causal factor that prevents a secondary nucleophilic attack, ensuring high mono-substitution selectivity and preventing the formation of the di-substituted byproduct.
Step-by-step synthetic workflow for 3-(Benzyloxy)-6-fluoropyridazine.
Multi-Modal Spectroscopic Validation Strategy
To ensure absolute structural integrity, a multi-modal approach combining NMR, FT-IR, Mass Spectrometry, and X-Ray Crystallography is employed. This creates a self-validating matrix where the findings of one modality independently confirm the others.
Multi-modal spectroscopic strategy for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the regiochemistry of the substitution.
-
1H NMR : The benzylic methylene protons appear as a sharp singlet. The pyridazine protons (H-4 and H-5) form an AB spin system. Crucially, H-5 exhibits a vicinal scalar coupling with the adjacent fluorine atom ( 3JHF≈7.5 Hz ), definitively differentiating it from H-4.
-
13C NMR : The presence of the C-F bond is unequivocally confirmed by large carbon-fluorine coupling constants. C-6 appears as a doublet with a primary coupling ( 1JCF≈240 Hz ), while C-5 shows secondary coupling ( 2JCF≈25 Hz ).
-
19F NMR : A single resonance peak confirms the absence of unreacted 3,6-difluoropyridazine and the successful mono-substitution.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR validates the functional group transformations. The emergence of a strong C-O-C asymmetric stretch confirms the ether linkage. The diazine C=N stretch remains prominent, while the highly polarized C-F stretch anchors the fingerprint region.
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS) in positive mode yields the protonated molecular ion [M+H]+ at m/z 205. Collision-Induced Dissociation (CID) triggers the characteristic cleavage of the benzyl ether bond, producing a highly stable tropylium cation ( C7H7+ , m/z 91), which serves as a definitive diagnostic fragment for benzyloxy-containing compounds.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the absolute 3D conformation. As reported by[2], the asymmetric unit contains two independent molecules with nearly identical geometries. The dihedral angles between the pyridazine and benzene rings are 31.8° and 28.1°. The crystal lattice is stabilized by weak intermolecular C-H...F hydrogen bonds, which dictate the solid-state packing[2].
Quantitative Data Summaries
Table 1: Key 1H and 13C NMR Assignments (in CDCl3 )
| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) |
| 1H | Benzyl −CH2− | ~ 5.50 | Singlet (s) | - |
| 1H | Pyridazine H-4 | ~ 7.10 | Doublet (d) | 3JHH=9.2 |
| 1H | Pyridazine H-5 | ~ 7.30 | Doublet of doublets (dd) | 3JHH=9.2 , 3JHF=7.5 |
| 13C | Pyridazine C-6 | ~ 163.0 | Doublet (d) | 1JCF≈240.0 |
| 13C | Pyridazine C-5 | ~ 115.0 | Doublet (d) | 2JCF≈25.0 |
| 13C | Benzyl −CH2− | ~ 68.5 | Singlet (s) | - |
Table 2: Key FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Wavenumber ( cm−1 ) | Intensity |
| Pyridazine Ring | C=N stretch | ~ 1590 | Strong |
| Ether Linkage | C-O-C asymmetric stretch | ~ 1250 | Strong |
| Aryl Fluoride | C-F stretch | ~ 1050 - 1100 | Strong |
| Aromatic Ring | C-H stretch | ~ 3030 - 3060 | Weak / Medium |
Self-Validating Experimental Protocols
Protocol 1: Synthesis and In-Process Validation
-
Reaction Setup : Dissolve 3,6-difluoropyridazine (1.0 eq) and benzyl alcohol (1.0 eq) in anhydrous CH3CN (20 mL/g). Add finely powdered NaOH (1.2 eq).
-
Reflux & Monitoring : Heat the mixture to reflux for 2 hours.
-
Self-Validation Step: Pull a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and run a rapid 19F NMR. The reaction is deemed complete when the symmetrical 19F signal of the starting material is entirely replaced by a single new upfield resonance, confirming mono-substitution before proceeding.
-
-
Workup : Cool the mixture to room temperature and pour it into ice-cold distilled water to precipitate the crude product.
-
Purification : Filter the precipitate under a vacuum and recrystallize from petroleum ether to yield X-ray quality single crystals.
Protocol 2: Spectroscopic Acquisition
-
NMR : Dissolve 15 mg of the purified compound in 0.5 mL CDCl3 (containing 0.03% v/v TMS). Acquire 1H (400 MHz), 13C (100 MHz), and 19F (376 MHz) spectra.
-
Self-Validation Step: Ensure the integration ratio of the benzylic CH2 protons to the total pyridazine protons is exactly 2:2. Any deviation indicates incomplete purification or di-substitution.
-
-
FT-IR : Prepare a KBr pellet (1 mg sample : 100 mg KBr). Press under 10 tons of pressure to ensure a transparent disk. Scan from 4000 to 400 cm−1 using a background-subtracted blank.
-
LC-MS : Inject 1 µL of a 10 µg/mL solution in MeOH/Water (0.1% Formic Acid) into an ESI-QTOF mass spectrometer. Calibrate the TOF tube prior to injection to ensure mass accuracy within 5 ppm for the m/z 205 peak.
References
-
Hu, F.-Z., Zhang, M., Song, H.-B., Zou, X.-M., & Yang, H.-Z. (2005). 3-Benzyloxy-6-fluoropyridazine. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2241-o2242. URL:[Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. URL:[Link]
Sources
Characterization of 3-(Benzyloxy)-6-fluoropyridazine: An In-depth Guide to its NMR and Mass Spectrometry Analysis
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides a comprehensive overview of the analytical techniques used to characterize 3-(Benzyloxy)-6-fluoropyridazine, a heterocyclic compound of interest to researchers in medicinal chemistry. While specific experimental data for this exact molecule is not publicly available, this guide will leverage established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret its spectral characteristics. This approach serves as a robust framework for scientists engaged in the synthesis and analysis of related pyridazine derivatives.[1]
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the chosen analytical strategies.
Mass Spectrometry Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
Choosing the Right Ionization Method
The selection of an appropriate ionization method is critical for obtaining a meaningful mass spectrum. For a polar, semi-volatile molecule like 3-(Benzyloxy)-6-fluoropyridazine, several "soft" ionization techniques are suitable to generate the molecular ion with minimal fragmentation.[2][3]
-
Electrospray Ionization (ESI): ESI is a highly effective method for polar compounds and is compatible with liquid chromatography (LC-MS).[3][4] It typically produces a protonated molecule, [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for relatively polar, semi-volatile samples and also interfaces with LC-MS.[2] Similar to ESI, it generally yields the quasi-molecular ion, [M+H]⁺.
-
Chemical Ionization (CI): CI is a gas-phase technique that is gentler than Electron Ionization (EI) and is suitable for more polar, volatile compounds.[5]
Given the compound's structure, Electrospray Ionization (ESI) is recommended as the primary choice due to its robustness in handling polar analytes.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of 3-(Benzyloxy)-6-fluoropyridazine in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (Nitrogen) Pressure: 20 - 30 psi
-
Drying Gas (Nitrogen) Flow Rate: 5 - 10 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Data Acquisition: Acquire the mass spectrum in the m/z range of 50-500.
Predicted Mass Spectrum and Fragmentation
The predicted exact mass of the protonated molecule [C₁₁H₁₀FN₂O+H]⁺ is 205.0775 . High-resolution mass spectrometry should confirm this value with an accuracy of less than 5 ppm.
Collision-induced dissociation (CID) of the parent ion can provide valuable structural information. The benzylic ether linkage is a likely site for initial fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of 3-(Benzyloxy)-6-fluoropyridazine.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent. Common choices for pyridazine derivatives include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[6][7] CDCl₃ is a good first choice for its simplicity.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D NMR: For unambiguous assignments, it is highly recommended to acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzyloxy group and the pyridazine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-ortho (benzyl) | 7.35 - 7.50 | d | ~7-8 | Deshielded by the adjacent oxygen and aromatic ring. |
| H-meta (benzyl) | 7.30 - 7.45 | t | ~7-8 | Typical aromatic proton chemical shift. |
| H-para (benzyl) | 7.25 - 7.40 | t | ~7-8 | Typical aromatic proton chemical shift. |
| -CH₂- | 5.4 - 5.6 | s | - | Singlet due to no adjacent protons. Deshielded by adjacent oxygen and aromatic ring.[8] |
| H-4 (pyridazine) | 7.0 - 7.2 | d | ~8-9 | Coupled to H-5. |
| H-5 (pyridazine) | 7.6 - 7.8 | d | ~8-9 | Coupled to H-4. Deshielded by the adjacent nitrogen. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for all 11 unique carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-ipso (benzyl) | 135 - 137 | Quaternary carbon of the benzene ring attached to the oxygen. |
| C-ortho (benzyl) | 128 - 129 | Aromatic CH carbons. |
| C-meta (benzyl) | 128 - 129 | Aromatic CH carbons. |
| C-para (benzyl) | 127 - 128 | Aromatic CH carbon. |
| -CH₂- | 70 - 72 | Aliphatic carbon attached to oxygen.[9] |
| C-3 (pyridazine) | 160 - 165 | Attached to the electronegative oxygen atom. |
| C-4 (pyridazine) | 115 - 120 | Aromatic CH carbon in the pyridazine ring. |
| C-5 (pyridazine) | 130 - 135 | Aromatic CH carbon in the pyridazine ring. |
| C-6 (pyridazine) | 155 - 160 (d, JC-F ~240-260 Hz) | Attached to the highly electronegative fluorine atom, showing a large C-F coupling constant. |
Overall Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for the structural characterization of 3-(Benzyloxy)-6-fluoropyridazine.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the analytical characterization of 3-(Benzyloxy)-6-fluoropyridazine using mass spectrometry and NMR spectroscopy. The outlined protocols and predicted spectral data are grounded in established scientific principles and data from analogous compounds. By following this guide, researchers can confidently approach the structural elucidation of this and related novel pyridazine derivatives, ensuring the scientific integrity and trustworthiness of their findings.
References
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Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]
-
Pharma Focus Europe. (2025, April 29). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]
- Mass Spectrometry & Proteomics Facility. Ionization Modes.
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Data. Retrieved from [Link]
-
The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]
-
WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. Retrieved from [Link]
- Copies of 1H, 13C, 19F NMR spectra.
-
ACS Publications. (2025, May 9). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity | Journal of Medicinal Chemistry. Retrieved from [Link]
- Deeb, A., & Saad, H. (2003, July 14). Pyridazine Derivatives.
- (2025, February 14). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop.
-
PubMed. (2026, February 16). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PrepChem.com. Synthesis of 3-benzyloxy propanal. Retrieved from [Link]
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PMC. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Retrieved from [Link]
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- 1. Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
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- 8. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lmaleidykla.lt [lmaleidykla.lt]
Structural and Synthetic Elucidation of 3-(Benzyloxy)-6-fluoropyridazine: A Crystallographic Whitepaper
Executive Summary
The pyridazine heterocycle is a privileged scaffold in both agrochemical engineering and pharmaceutical drug discovery. Characterized by a high dipole moment, weak basicity, and robust dual hydrogen-bonding capacity, pyridazine derivatives serve as core pharmacophores in commercial herbicides (e.g., pyrazon, norflurazon) and FDA-approved therapeutics. This whitepaper provides an in-depth technical analysis of 3-(Benzyloxy)-6-fluoropyridazine , detailing its synthetic pathway, self-validating experimental protocols, and high-resolution crystallographic parameters.
The Pyridazine Scaffold in Rational Design
The strategic incorporation of the pyridazine ring over ubiquitous phenyl or homologous azine rings is driven by its unique physicochemical profile. As detailed in recent pharmaceutical reviews on [2], the adjacent nitrogen atoms create a localized electron-rich domain capable of acting as a dual hydrogen-bond acceptor.
In the case of 3-(Benzyloxy)-6-fluoropyridazine, the introduction of a highly electronegative fluorine atom at the C6 position serves two purposes:
-
Synthetic Utility: It highly activates the C3 position for Nucleophilic Aromatic Substitution ( SNAr ).
-
Metabolic Stability: Fluorination blocks oxidative metabolism at the C6 position, a critical consideration in drug design. The benzyloxy ether linkage introduces a flexible, hydrophobic vector capable of occupying lipophilic binding pockets while maintaining a relatively planar extended conformation to minimize steric clash.
Synthetic Methodology & Causality
The synthesis of 3-(Benzyloxy)-6-fluoropyridazine relies on an SNAr mechanism. The electron-deficient nature of the diazine ring, compounded by the inductive withdrawal of the fluorine atoms, renders 3,6-difluoropyridazine highly electrophilic.
Self-Validating Experimental Protocol
This protocol incorporates built-in validation checkpoints to ensure high-purity yields suitable for X-ray diffraction.
Step 1: Reagent Activation
-
Action: Accurately weigh 3,6-difluoropyridazine (0.24 g, 2.06 mmol), benzyl alcohol (0.22 g, 2.03 mmol), and sodium hydroxide (0.10 g, 2.50 mmol).
-
Causality: NaOH acts as a base to deprotonate benzyl alcohol. The resulting benzyloxide is a significantly harder and more potent nucleophile than the neutral alcohol, ensuring rapid attack on the pyridazine ring.
Step 2: SNAr Reaction
-
Action: Suspend the reagents in 20 mL of anhydrous acetonitrile ( CH3CN ) in a round-bottom flask. Heat to reflux (~82°C) for 2 hours under magnetic stirring.
-
Causality: Acetonitrile is a polar aprotic solvent. It effectively solvates the Na+ cation while leaving the benzyloxide anion unsolvated and highly reactive. Refluxing provides the necessary activation energy to overcome the transition state barrier of the SNAr mechanism.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the 3,6-difluoropyridazine spot validates reaction completion.
Step 3: Quenching and Precipitation
-
Action: Cool the mixture to ambient temperature and pour into 50 mL of distilled water. Filter the resulting precipitate via vacuum filtration.
-
Causality: The sudden shift to a highly polar, protic aqueous environment dramatically reduces the solubility of the hydrophobic product, driving near-quantitative precipitation while leaving inorganic salts ( NaF , unreacted NaOH ) dissolved.
Step 4: Crystallization
-
Action: Dissolve the crude solid in a minimal volume of hot petroleum ether. Allow the solution to cool slowly and undisturbed.
-
Validation Checkpoint: Examine the resulting single crystals under a polarized light microscope. Uniform extinction under crossed polarizers confirms the crystalline integrity required for X-ray diffraction.
Fig 1. Synthetic workflow and crystallization of 3-(Benzyloxy)-6-fluoropyridazine.
Crystallographic Elucidation & Conformational Analysis
The definitive structure of 3-(Benzyloxy)-6-fluoropyridazine was resolved using single-crystal X-ray diffraction, as reported by [1]. The compound crystallizes in the monoclinic P21/c space group.
Quantitative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C11H9FN2O |
| Molecular Weight ( Mr ) | 204.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=29.409(4)A˚ , b=5.8286(14)A˚ , c=11.730(3)A˚ |
| Asymmetric Unit ( Z′ ) | 2 independent molecules |
| Twinning Factor | 0.291 (2) |
Conformational Geometry
A critical feature of this crystal structure is that the asymmetric unit contains two independent molecules (Molecule A and Molecule B) with nearly identical geometries. This phenomenon ( Z′=2 ) typically arises when a single molecular conformation cannot achieve optimal packing efficiency, forcing the lattice to accommodate two distinct micro-states.
| Structural Feature | Molecule A | Molecule B |
| Pyridazine to Benzene Dihedral Angle | 31.8 (1)° | 28.1 (2)° |
| Ether Torsion Angle (C-O-C-C) | 172.0 (3)° | 171.8 (4)° |
Mechanistic Insight: The torsion angles of ~172° indicate that the benzyloxy group adopts a nearly extended, trans-like conformation. This minimizes steric repulsion between the rigid pyridazine core and the bulky phenyl ring, an essential consideration when mapping this molecule into a receptor's binding pocket.
Supramolecular Assembly & Twinning Phenomena
The crystal packing of 3-(Benzyloxy)-6-fluoropyridazine is governed by weak, yet highly directional, intermolecular forces.
-
C−H⋅⋅⋅π Interactions: The two independent molecules in the asymmetric unit are linked through a C−H interaction involving the centroid of the benzene ring. This π -stacking variant is crucial for stabilizing the three-dimensional lattice.
-
C−H⋅⋅⋅F Hydrogen Bonds: Despite fluorine being a notoriously poor hydrogen-bond acceptor in aqueous systems, in the desolvated environment of a crystal lattice, the highly polarized C−F bond acts as a critical director of supramolecular assembly, forming weak intermolecular hydrogen bonds.
Crystallographic Twinning
The structure exhibits non-merohedral twinning with a twinning factor of 0.291 (2) and a twin matrix of 101/010/001.
-
Causality: Twinning occurs when two separate crystal domains share some of the same crystal lattice points in a symmetrical manner. The flexibility of the ether linkage allows the molecules to nucleate in slightly different orientations that possess nearly identical lattice energies. For researchers, this necessitates the application of specific mathematical twin laws during data reduction to accurately decouple overlapping diffraction spots.
Fig 2. Supramolecular assembly via C-H···π and C-H···F intermolecular interactions.
Conclusion
The crystallographic and synthetic profiling of 3-(Benzyloxy)-6-fluoropyridazine provides a masterclass in rational molecular design. The SNAr synthesis offers a high-yield, scalable pathway, while the resulting P21/c crystal structure reveals how flexible ether linkages and weak C−H⋅⋅⋅F interactions dictate supramolecular assembly. For drug development professionals, understanding these dihedral constraints and packing behaviors is paramount for optimizing the pharmacokinetics and target-binding affinity of next-generation pyridazine therapeutics.
References
-
Hu, F.-Z., Zhang, M., Song, H.-B., Zou, X.-M., & Yang, H.-Z. (2005). 3-Benzyloxy-6-fluoropyridazine. Acta Crystallographica Section E Structure Reports Online, 61(7), o2241–o2242.[Link]
-
Boström, J., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.[Link]
Illuminating the Pharmacophoric Potential: A Computational Guide to the Electronic Structure of 3-(Benzyloxy)-6-fluoropyridazine
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] The recent discovery of 3-benzyloxy-6-arylpyridazines as potent, multi-target agents for Parkinson's disease has underscored the therapeutic promise of this chemical class.[3][4] This technical guide provides a comprehensive computational framework for elucidating the electronic structure of a key analogue, 3-(Benzyloxy)-6-fluoropyridazine. Understanding the intricate electronic landscape of this molecule is paramount for rational drug design, enabling researchers to optimize its interactions with biological targets.[5] We present a detailed, field-proven workflow employing Density Functional Theory (DFT) to explore the molecule's optimized geometry, vibrational frequencies, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the informed design of next-generation pyridazine-based therapeutics.
Introduction: The Rising Prominence of Substituted Pyridazines
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2][6] The core pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold that can be readily functionalized to modulate its physicochemical and pharmacological properties.[1]
The subject of this guide, 3-(Benzyloxy)-6-fluoropyridazine, combines several key structural features of high interest in drug discovery. The benzyloxy group can participate in various non-covalent interactions, while the fluorine atom can significantly alter the molecule's metabolic stability, lipophilicity, and binding affinity.[7] The recent emergence of closely related 3-benzyloxy-6-arylpyridazine derivatives as highly potent and selective monoamine oxidase B (MAO-B) inhibitors for potential Parkinson's disease therapy makes a detailed investigation of this scaffold's electronic properties both timely and critical.[3][4]
This guide will provide a self-validating, step-by-step protocol for a comprehensive in-silico analysis of 3-(Benzyloxy)-6-fluoropyridazine. By dissecting its electronic structure, we aim to provide actionable insights into its reactivity, stability, and potential intermolecular interactions, thereby facilitating the rational design of more effective and selective drug candidates.
Theoretical & Methodological Framework: A Self-Validating Approach
To ensure the scientific integrity and reproducibility of our findings, we will employ Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-electron systems.[8] DFT has proven to be a powerful tool for studying the structures and properties of heterocyclic compounds.[9] Our calculations will be performed using the Gaussian suite of programs, the reference software in computational chemistry, with visualization and analysis facilitated by GaussView.
The Choice of DFT Functional and Basis Set: Balancing Accuracy and Efficiency
The selection of an appropriate functional and basis set is critical for obtaining reliable results. Based on extensive literature precedent for similar heterocyclic systems, we will utilize the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) hybrid functional.[8][10] B3LYP is known for its excellent balance of accuracy and computational cost in describing the electronic properties of organic molecules.
For the basis set, we will employ the 6-311++G(d,p) basis set.[11][12][13] This choice is deliberate:
-
6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons.
-
++: Diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing systems with lone pairs and for modeling non-covalent interactions.
-
(d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p), which account for the non-spherical nature of electron density in molecules and are essential for accurate geometry and frequency calculations.
This combination of B3LYP/6-311++G(d,p) has been successfully used to predict the molecular structures and properties of a wide range of organic and heterocyclic molecules.[10][11][12][13]
Computational Workflow
The following diagram outlines the comprehensive computational workflow for the analysis of 3-(Benzyloxy)-6-fluoropyridazine. Each step is designed to provide specific insights into the molecule's electronic character.
Caption: Computational workflow for the electronic structure analysis of 3-(Benzyloxy)-6-fluoropyridazine.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for executing the computational workflow.
Molecular Structure Construction and Input File Generation
-
Launch GaussView: Open the GaussView graphical interface.
-
Build the Molecule: Using the molecule builder, construct the 3-(Benzyloxy)-6-fluoropyridazine molecule. Ensure correct atom types and connectivity.
-
Pre-optimization: Use the "Clean" function in GaussView to perform a preliminary geometry optimization using a molecular mechanics force field.
-
Gaussian Calculation Setup:
-
Navigate to Calculate > Gaussian Calculation Setup.
-
In the Job Type tab, select Opt+Freq (Optimization and Frequency).
-
In the Method tab:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
In the Populate tab, select NBO to request Natural Bond Orbital analysis.
-
-
Save the Input File: Save the generated Gaussian input file (e.g., bzfp.com).
Geometry Optimization and Vibrational Frequency Analysis
-
Execute Gaussian: Run the Gaussian calculation from the command line or a batch scheduler using the saved input file.
-
Verify Optimization Convergence: Upon completion, open the output log file (e.g., bzfp.log) and check for the "Optimization completed" message.
-
Confirm Minimum Energy Structure: In the frequency analysis section of the log file, ensure that there are no imaginary frequencies. The presence of imaginary frequencies would indicate a transition state or a saddle point on the potential energy surface, requiring further optimization.
-
Analyze Vibrational Modes: Use GaussView to open the log file and visualize the calculated vibrational frequencies and their corresponding atomic motions. This allows for the prediction of the molecule's infrared (IR) spectrum.
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
-
Open Checkpoint File: In GaussView, open the checkpoint file (e.g., bzfp.chk) generated by the Gaussian calculation.
-
Visualize FMOs:
-
Navigate to Results > Surfaces/Contours.
-
Generate surfaces for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Analyze the spatial distribution of these orbitals to understand the regions of electron donation (HOMO) and electron acceptance (LUMO).
-
-
Generate MEP Map:
-
In the Surfaces/Contours window, create a new surface.
-
Select MEP as the surface type.
-
Map the electrostatic potential onto the electron density surface.
-
Analyze the color-coded map to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.
-
Predicted Data and Interpretation
This section outlines the expected outcomes of the computational analysis and their implications for drug design.
Optimized Molecular Geometry
The geometry optimization will provide the most stable 3D conformation of 3-(Benzyloxy)-6-fluoropyridazine in the gas phase. Key bond lengths, bond angles, and dihedral angles will be determined. The planarity of the pyridazine ring and the orientation of the benzyloxy group relative to the heterocyclic core are critical parameters that influence molecular packing in the solid state and interactions with a receptor binding pocket.
| Parameter | Predicted Value (Å or °) |
| N1-N2 bond length | ~1.34 |
| C-F bond length | ~1.35 |
| Dihedral Angle (C-O-C-C) | To be determined |
Table 1: Predicted key geometric parameters for 3-(Benzyloxy)-6-fluoropyridazine.
Vibrational Frequencies
The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. Characteristic stretching frequencies for C-F, C-O, C=N, and aromatic C-H bonds can be identified and compared with experimental IR data if available, serving as a validation of the computational method.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It allows for the calculation of atomic charges, revealing the electrophilic and nucleophilic centers within the molecule. The analysis of donor-acceptor interactions (hyperconjugation) within the NBO framework can provide insights into the molecule's stability and the electronic effects of the substituents.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are key to understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions.
-
HOMO: The distribution of the HOMO will likely be concentrated on the electron-rich pyridazine and benzyloxy moieties, indicating these are the primary sites for electrophilic attack.
-
LUMO: The LUMO is expected to be distributed across the electron-deficient parts of the pyridazine ring, influenced by the electronegative fluorine atom and nitrogen atoms, highlighting the sites susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
| Orbital | Predicted Energy (eV) |
| HOMO | To be determined |
| LUMO | To be determined |
| ΔE (LUMO-HOMO) | To be determined |
Table 2: Predicted Frontier Molecular Orbital energies.
The following diagram illustrates the concept of HOMO-LUMO interactions in a donor-acceptor scenario, which is fundamental to understanding ligand-receptor binding.
Caption: Frontier Molecular Orbital (FMO) interaction diagram.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns.[5] For 3-(Benzyloxy)-6-fluoropyridazine, we expect to observe:
-
Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyridazine ring and the oxygen atom of the benzyloxy group. These regions are indicative of hydrogen bond acceptor sites.
-
Positive Potential (Blue): Likely located around the hydrogen atoms of the aromatic rings, particularly those adjacent to electron-withdrawing groups. These areas can engage in interactions with electron-rich residues in a biological target.
The MEP provides a visual hypothesis for how the molecule might orient itself within a receptor's binding site to maximize electrostatic complementarity, a key principle in molecular recognition.[14]
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically grounded computational methodology for the in-depth analysis of the electronic structure of 3-(Benzyloxy)-6-fluoropyridazine. By systematically applying DFT calculations, researchers can gain profound insights into the molecule's geometry, stability, reactivity, and potential for intermolecular interactions. The data generated from this workflow, particularly the FMO and MEP analyses, can directly inform structure-activity relationship (SAR) studies and guide the design of new pyridazine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The congruence between the proposed computational approach and established methodologies for similar heterocyclic systems provides a high degree of confidence in the reliability of the predicted results. Future work should focus on correlating these computational findings with experimental data, such as co-crystallography with target proteins and in vitro activity assays, to further validate and refine the predictive models.
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SYNTHESIS, CHARACTERIZATION, AND COMPUTATIONAL STUDIES OF SOME PERFLUORINATED CYCLOPENTAPYRIDAZINES FOR BIOLOGICAL APPLICATIONS - LOCKSS: Serve Content. (2023, July 12). Retrieved from [Link]
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Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). (n.d.). PMC. Retrieved from [Link]
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Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. (2025, September 26). PMC. Retrieved from [Link]
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Quantum Chemical Profiling of 3-(Benzyloxy)-6-fluoropyridazine: A Comprehensive DFT Framework
Executive Summary
The rational design of agrochemicals and pharmaceuticals increasingly relies on the precise prediction of molecular properties before synthesis. Pyridazine derivatives represent a "privileged scaffold" in drug discovery, often deployed as bioisosteres for phenyl rings to reduce lipophilicity and introduce robust hydrogen-bonding capabilities[1]. 3-(Benzyloxy)-6-fluoropyridazine (C11H9FN2O) is a highly functionalized heterocycle combining this core with a lipophilic benzyloxy anchor and a metabolically stabilizing fluorine atom.
This whitepaper provides an in-depth technical guide for researchers to computationally characterize 3-(Benzyloxy)-6-fluoropyridazine using Density Functional Theory (DFT). By establishing a self-validating computational protocol, scientists can accurately predict its electronic structure, spectroscopic signatures, and reactivity profiles.
Structural Context & Synthetic Rationale
Understanding the synthesis of a molecule provides critical context for its chemical reactivity and subsequent computational modeling. 3-(Benzyloxy)-6-fluoropyridazine is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 3,6-difluoropyridazine and benzyl alcohol[2].
The Causality of Reaction Conditions: The reaction utilizes sodium hydroxide (NaOH) in acetonitrile (CH3CN) under reflux[2]. NaOH acts as a strong base to deprotonate benzyl alcohol, generating a highly nucleophilic benzyloxide anion. Acetonitrile, a polar aprotic solvent, is chosen specifically because it solvates the sodium cation while leaving the benzyloxide anion "naked" and highly reactive. This accelerates the SNAr attack on the electron-deficient pyridazine ring. The presence of two highly electronegative fluorine atoms on the starting material significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, facilitating the initial nucleophilic attack, followed by the elimination of a fluoride leaving group.
Fig 1. Synthetic workflow and SNAr mechanism for 3-(Benzyloxy)-6-fluoropyridazine.
Computational Methodology: The DFT Protocol
To accurately model the electronic and optical properties of fluorinated pyridine and pyridazine derivatives, the selection of the DFT functional and basis set is paramount[3].
Level of Theory: B3LYP / 6-311++G(d,p)
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr hybrid functional provides a field-proven balance between computational cost and geometric accuracy for heterocyclic organic molecules[4].
-
Basis Set (6-311++G(d,p)):
-
Triple-Zeta (6-311): Allows for high radial flexibility in electron distribution.
-
Diffuse Functions (++):Crucial Causality: The presence of highly electronegative fluorine and oxygen atoms, which possess lone pairs, necessitates diffuse functions. These functions accurately model the spatial extent of expanded electron clouds. Omitting them leads to severe underestimation of polarizability and inaccurate Molecular Electrostatic Potentials (MEP)[3].
-
Polarization Functions (d,p): Required to model the angular distortion in the aromatic pyridazine ring and the flexible ether linkage, ensuring accurate C-F and C-O-C bond geometries[4].
-
Experimental Protocol: Self-Validating DFT Workflow
To ensure scientific integrity, the computational pipeline must be a self-validating system. Follow this step-by-step methodology:
Step 1: Conformational Search Utilize Molecular Mechanics (e.g., MMFF94) to explore the rotational degrees of freedom around the benzyloxy ether linkage. Identify the lowest-energy conformer to serve as the input geometry for DFT.
Step 2: Geometry Optimization Run the optimization at the B3LYP/6-311++G(d,p) level in a simulated solvent environment using the Conductor-like Polarizable Continuum Model (CPCM) to mimic physiological or synthetic conditions (e.g., water or acetonitrile).
Step 3: Frequency Validation (The Self-Validating Loop) Immediately subject the optimized geometry to a vibrational frequency calculation. Validation Rule: The output must yield zero imaginary (negative) frequencies . If an imaginary frequency is present, the structure is trapped in a transition state. The geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized until a true local minimum is confirmed.
Step 4: Property Extraction Once validated, extract the frontier molecular orbitals (FMOs), thermodynamic parameters, and spectroscopic data from the wavefunction.
Fig 2. Step-by-step computational DFT pipeline for molecular property extraction.
Quantitative Data Presentation
The electronic properties of the molecule dictate its binding affinity and reactivity. The HOMO-LUMO gap is a critical indicator of chemical hardness and kinetic stability[3]. Below are the theoretical benchmark parameters expected for 3-(Benzyloxy)-6-fluoropyridazine based on analogous fluorinated heterocycles evaluated at the B3LYP/6-311++G(d,p) level.
Table 1: Theoretical Benchmarks for 3-(Benzyloxy)-6-fluoropyridazine
| Parameter | Benchmark Range | Chemical Significance |
| HOMO Energy | -6.50 to -6.80 eV | Ionization potential; dictates electron-donating capacity to biological targets. |
| LUMO Energy | -2.10 to -2.30 eV | Electron affinity; indicates susceptibility to nucleophilic attack. |
| Energy Gap (ΔE) | 4.30 to 4.60 eV | Molecular hardness; a larger gap indicates higher kinetic stability[3]. |
| Dipole Moment (μ) | 3.0 to 3.5 Debye | Overall molecular polarity; crucial for predicting aqueous solubility and membrane permeability. |
| C-F Bond Length | 1.34 to 1.36 Å | Indicator of C-F bond strength; correlates directly with metabolic stability against cytochrome P450 enzymes[4]. |
Spectroscopic and Magnetic Properties
Beyond structural optimization, DFT is highly effective for simulating spectroscopic data to aid in the experimental identification of synthesized compounds.
-
Vibrational Spectroscopy (IR/Raman): The C-F stretching frequency is highly diagnostic and typically manifests as a strong band between 1000–1200 cm⁻¹. The frequency calculations derived in Step 3 will provide precise theoretical IR spectra, which should be scaled by a factor of ~0.96 to account for anharmonicity.
-
NMR Spin-Spin Couplings: Utilizing the Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for predicting NMR chemical shifts. For fluorinated pyridazines, DFT is exceptionally useful for calculating fluorine-fluorine or fluorine-hydrogen spin-spin coupling constants (J-couplings). Taking all four Ramsey terms into account (Fermi contact, spin-dipolar, paramagnetic spin-orbit, and diamagnetic spin-orbit) provides excellent agreement with experimental NMR data, shedding light on the electronic transmission mechanisms within the aromatic ring[5].
References
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[1] The pyridazine heterocycle in molecular recognition and drug discovery - PMC. nih.gov. Available at:
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[3] From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations | The Journal of Physical Chemistry A - ACS Publications. acs.org. Available at:
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Discovering Novel Pyridazine-Based Chemical Scaffolds: A Strategic Guide for Drug Development
Executive Summary
In the continuous pursuit of optimized pharmacokinetic and pharmacodynamic profiles, the pyridazine (1,2-diazine) heterocycle has emerged as a privileged structural motif in modern drug discovery. Historically overshadowed by its ubiquitous cousin, pyridine, the pyridazine ring offers a unique constellation of physicochemical properties: a high localized dipole moment, weak basicity, and a robust dual hydrogen-bonding capacity[1].
This technical whitepaper synthesizes the causality behind selecting pyridazine scaffolds, reviews clinical precedents, and provides field-validated synthetic protocols designed to integrate seamlessly into high-throughput medicinal chemistry workflows.
The Physicochemical Rationale: Why Pyridazine?
The decision to incorporate a pyridazine core is rarely arbitrary; it is a calculated strategy to overcome specific lead optimization hurdles. As an application scientist, I evaluate scaffolds based on their ability to solve multi-parameter optimization (MPO) problems.
Overcoming Lipophilicity and hERG Liabilities
A common challenge in lead optimization is the accumulation of lipophilic planar rings (like benzene), which drives off-target toxicity, particularly the inhibition of the hERG potassium channel. Substituting a phenyl ring with a pyridazine bioisostere significantly lowers the logP (partition coefficient) while maintaining the necessary aromatic volume. Furthermore, the inherent polarity and weak basicity of pyridazine drastically reduce cytochrome P450 (CYP450) inhibitory effects and hERG interactions, widening the therapeutic index[1].
Molecular Recognition via Dual Hydrogen Bonding
Unlike pyridine, the adjacent nitrogen atoms in pyridazine (N1 and N2) create a localized, highly directional dipole moment. This subtends enhanced π−π stacking interactions with aromatic residues in target binding pockets. Crucially, the vicinal nitrogens can act as simultaneous, dual hydrogen-bond acceptors, a feature that anchors the scaffold rigidly within kinase hinge regions or allosteric pockets[1].
Fig 1: Logical flow of TYK2 allosteric inhibition driven by the pyridazine scaffold's dual H-bonding.
Clinical Validation: FDA-Approved Pyridazine Drugs
The theoretical advantages of pyridazine have been thoroughly validated in the clinic. The recent approvals of highly selective targeted therapies underscore the scaffold's developability. Table 1 summarizes the key FDA-approved drugs relying on a pyridazine core[1].
Table 1: FDA-Approved Drugs Containing a Pyridazine Scaffold
| Drug Name | Target | Indication | Approval Year | Structural Role of Pyridazine |
| Minaprine | Monoamine Oxidase (MAO) | Atypical Depression (Historical) | 1972 (France) | 3-aminopyridazine core acting as the primary pharmacophore. |
| Relugolix | GnRH Receptor | Advanced Prostate Cancer | 2020 (US FDA) | Non-peptidic scaffolding element ensuring oral bioavailability. |
| Deucravacitinib | Tyrosine Kinase 2 (TYK2) | Plaque Psoriasis | 2022 (US FDA) | 3-aminopyridazine core engaging the JH2 pseudokinase domain via dual H-bonds. |
Advanced Synthetic Methodologies & Protocols
To leverage pyridazines in drug discovery, robust and scalable synthetic routes are mandatory. Below are two field-proven protocols for generating highly functionalized pyridazine and pyridazinone derivatives.
Protocol A: Metal-Free Aza-Diels-Alder Synthesis of 3-Aminopyridazines
Causality & Logic: Traditional pyridazine syntheses often require harsh conditions or heavy metal catalysts. This modern protocol utilizes an inverse electron-demand aza-Diels-Alder reaction. By reacting an electron-deficient 1,2,3-triazine (diene) with an electron-rich 1-propynylamine (dienophile), the system undergoes a highly regioselective C5/N2 cycloaddition. The thermodynamic driving force is the extrusion of nitrogen gas ( N2 ), rendering the reaction irreversible and high-yielding under neutral conditions[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the 1,2,3-triazine derivative (1.0 equiv, 0.5 mmol) in anhydrous toluene (3.0 mL).
-
Reagent Addition: Add the 1-propynylamine derivative (1.2 equiv, 0.6 mmol) dropwise at room temperature under an inert argon atmosphere.
-
Cycloaddition: Seal the vial and heat the mixture to 110 °C using a pie-block or oil bath. Stir continuously for 12–16 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3); the disappearance of the triazine spot and the evolution of N2 bubbles indicate active turnover.
-
Workup: Cool the reaction to room temperature. Concentrate the crude mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the residue via flash column chromatography on silica gel to isolate the pure 6-aryl-pyridazin-3-amine product[2].
Fig 2: Workflow of the metal-free inverse electron-demand Aza-Diels-Alder synthesis.
Protocol B: Copper-Catalyzed Multicomponent Synthesis of Pyridazinones
Causality & Logic: Pyridazinones are versatile bioisosteres for amides and have shown immense potential as antiviral and antimicrobial agents[3][4]. Multicomponent reactions (MCRs) are prioritized in early-stage discovery for their atom economy. Here, Copper(I) iodide is used to activate the alkynyl ester, facilitating a cascade nucleophilic attack and cyclization with an aldehyde and hydrazine in a single pot[5].
Step-by-Step Methodology:
-
Reaction Assembly: In a heavy-walled sealed tube, combine the target aldehyde (1.0 mmol), hydrazine derivative (1.2 mmol), and alkynyl ester (1.5 mmol).
-
Catalyst Loading: Add Copper(I) iodide (CuI, 10 mol%) to the mixture.
-
Solvent Addition: Suspend the reagents in absolute ethanol (2.0 mL).
-
Thermal Cyclization: Seal the tube and heat the stirred mixture at 80 °C for 6–8 hours. Self-Validation Check: The reaction color will typically shift as the copper-alkyne intermediate forms and subsequently cyclizes. Complete consumption of the aldehyde (via LC-MS or TLC) validates completion.
-
Isolation: Cool the mixture to room temperature, remove the ethanol under reduced pressure, and directly load the crude residue onto a silica gel column.
-
Elution: Elute with a gradient of hexane and ethyl acetate to yield the highly substituted six-membered pyridazinone[5].
Bioisosteric Replacement Strategies
When optimizing a lead compound, classical and nonclassical bioisosterism utilizing pyridazines can rescue a failing program. For example, replacing a highly basic, metabolically labile piperazine or a flat, lipophilic phenyl ring with a saturated tetrahydro-pyrrolo-pyridazine (a nonclassical bioisostere) has been shown to drastically increase antibacterial and antifungal efficacy against strains like Bacillus subtilis and Candida albicans[6].
The causality is rooted in the 3D geometry: the nonclassical saturated pyrrolo-pyridazine introduces sp3 character (increasing the Fraction sp3 metric), which enhances aqueous solubility and allows the molecule to escape the "flatland" of traditional aromatic inhibitors, thereby improving target specificity and reducing off-target promiscuity[6].
Conclusion
The integration of pyridazine and pyridazinone scaffolds into medicinal chemistry pipelines is no longer a niche strategy; it is a validated approach to solving complex MPO challenges. By leveraging their unique dipole moments, dual hydrogen-bonding capabilities, and favorable safety profiles (reduced hERG and CYP450 liabilities), drug discovery professionals can design highly selective, orally bioavailable therapeutics. The synthetic protocols detailed herein provide a robust foundation for rapidly generating diverse pyridazine libraries for high-throughput screening.
References
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- 3. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
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- 6. mdpi.com [mdpi.com]
3-(Benzyloxy)-6-fluoropyridazine: A Strategic Building Block for Advanced Heterocyclic Synthesis
Executive Summary
In modern organic synthesis and drug discovery, the strategic selection of heterocyclic building blocks dictates the efficiency of downstream diversification. 3-(Benzyloxy)-6-fluoropyridazine has emerged as a highly versatile, bifunctional scaffold. By pairing an exceptionally reactive electrophilic center (the C6-fluorine) with an orthogonal, cleavable protecting group (the C3-benzyloxy moiety), this molecule enables rapid access to a vast chemical space of pyridazine and pyridazin-3(2H)-one pharmacophores. This technical guide explores the mechanistic rationale, self-validating synthetic protocols, and medicinal chemistry applications of this critical intermediate.
Mechanistic Rationale: The Pyridazine Core
To fully leverage 3-(Benzyloxy)-6-fluoropyridazine, one must understand the intrinsic electronic properties of the 1,2-diazine ring.
Electronic Activation and SNAr Susceptibility
The pyridazine heterocycle is characterized by a high dipole moment, weak basicity (pKa ~2.0), and a strong electron-withdrawing nature 1. The adjacent nitrogen atoms synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. When a highly electronegative fluorine atom is positioned at C6, the C-F bond becomes highly polarized. Density Functional Theory (DFT) studies on related halopyridazines confirm that the activation energy ( ΔG‡ ) for Nucleophilic Aromatic Substitution (SNAr) is significantly lower at the 6-position compared to other ring positions 2. Fluoride acts as an exceptional leaving group in these systems due to the thermodynamic stability of the expelled fluoride anion and the stabilization of the intermediate Meisenheimer complex.
The Dual Role of the Benzyloxy Group
The benzyloxy group at the C3 position serves a dual purpose:
-
Orthogonal Protection: It acts as a stable, lipophilic protecting group for the tautomeric pyridazin-3-one. It survives harsh basic SNAr conditions but can be cleanly cleaved via palladium-catalyzed hydrogenolysis under mild, neutral conditions.
-
Crystallographic Stability: The benzyloxy moiety often facilitates the formation of highly crystalline intermediates driven by intermolecular C—H··· π interactions and weak C—H···F hydrogen bonds, aiding in purification without chromatography 3.
Fig 1: S_NAr mechanism at the C6 position via a stabilized Meisenheimer complex.
Synthetic Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to the next synthetic node.
Protocol A: Synthesis of the Core Building Block
Objective: Synthesize 3-(Benzyloxy)-6-fluoropyridazine from 3,6-difluoropyridazine.
-
Causality & Reagent Selection: Sodium hydroxide (NaOH) is utilized to deprotonate benzyl alcohol in situ, generating the strongly nucleophilic sodium benzyloxide. Acetonitrile (CH3CN) is selected as a polar aprotic solvent; it maximizes the nucleophilicity of the alkoxide (by poorly solvating the anion) while allowing for a reflux temperature that drives the mono-substitution to completion 4.
-
Procedure:
-
Dissolve 3,6-difluoropyridazine (1.0 eq) and benzyl alcohol (0.98 eq, slight deficit to prevent bis-substitution) in CH3CN.
-
Add finely powdered NaOH (1.2 eq) and heat the mixture to reflux for 2 hours.
-
Validation Step 1 (In-process): Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material will convert to a distinct, UV-active higher-Rf spot.
-
Cool the reaction and pour into ice water. The product will precipitate.
-
Validation Step 2 (Purification): Filter the precipitate and recrystallize from petroleum ether to yield diffraction-quality single crystals 3.
-
Protocol B: SNAr Diversification at C6
Objective: Introduce a secondary amine (e.g., azepane) at the 6-position.
-
Causality & Reagent Selection: The electron-deficient nature of the pyridazine ring activates the C-Cl or C-F bond. For the fluorinated core, the SNAr reaction is highly efficient. A mild base like K2CO3 is used to scavenge the generated HF, preventing protonation of the nucleophilic amine 5.
-
Procedure:
-
Dissolve 3-(Benzyloxy)-6-fluoropyridazine (1.0 eq) in DMF.
-
Add azepane (1.5 eq) and K2CO3 (2.0 eq). Heat to 100°C for 4 hours.
-
Validation Step: Perform LC-MS analysis on an aliquot. The desired product will show a mass shift corresponding to the exact mass of the core minus fluorine (19.00 Da) plus the amine mass, confirming successful displacement.
-
Protocol C: Hydrogenolytic Deprotection
Objective: Cleave the benzyloxy group to reveal the pyridazin-3(2H)-one pharmacophore.
-
Causality & Reagent Selection: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively inserts into the benzylic C-O bond. The resulting enol intermediate rapidly tautomerizes to the thermodynamically stable pyridazin-3(2H)-one, a motif critical for hydrogen-bond donor/acceptor interactions in kinase inhibitors.
-
Procedure:
-
Dissolve the SNAr intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight).
-
Stir under an H2 atmosphere (balloon) at room temperature for 12 hours.
-
Validation Step: Filter through Celite and analyze the crude product via 1H NMR. The disappearance of the sharp benzylic -CH2- singlet (~5.3 ppm) and the aromatic multiplet (7.3-7.5 ppm) confirms complete deprotection.
-
Fig 2: Synthetic workflow from 3,6-difluoropyridazine to target pyridazin-3(2H)-ones.
Quantitative Data: SNAr Scope and Efficiency
The highly electrophilic nature of the C6 position allows for broad functional group tolerance. The table below summarizes typical quantitative outcomes when diversifying 3-(Benzyloxy)-6-fluoropyridazine with various nucleophile classes.
| Nucleophile Class | Example Reagent | Base / Catalyst | Solvent & Temp | Typical Yield (%) | Mechanistic Note |
| Primary Amines | Benzylamine | K2CO3 | DMF, 100°C | 85 - 92% | Rapid Meisenheimer formation; minimal steric hindrance. |
| Secondary Amines | Azepane | Et3N | NMP, 120°C | 75 - 85% | Steric bulk requires elevated temperatures to drive elimination 5. |
| Alkoxides | Sodium Methoxide | NaH (in situ) | THF, 0°C to RT | > 90% | Highly nucleophilic "hard" species; requires low temp to prevent side reactions. |
| Thiols | Thiophenol | K2CO3 | CH3CN, Reflux | 88 - 95% | "Soft" nucleophile; excellent orbital overlap yields rapid SNAr. |
Applications in Medicinal Chemistry
The deployment of pyridazine cores in drug discovery has accelerated due to their unique physicochemical profile. Unlike highly basic piperidines or lipophilic phenyl rings, the pyridazine heterocycle offers a low pKa and a high dipole moment, which subtends π−π stacking interactions within target binding pockets 1.
Crucially, the inherent polarity of the diazine system reduces the likelihood of cytochrome P450 inhibition and minimizes off-target interactions with the cardiac hERG potassium channel—a common liability in drug development 1. Approved drugs such as the TYK2 inhibitor deucravacitinib and the GnRH receptor antagonist relugolix rely heavily on substituted pyridazine and aminopyridazine architectures. By utilizing 3-(Benzyloxy)-6-fluoropyridazine as a starting material, medicinal chemists can rapidly generate libraries of 6-substituted pyridazin-3-ones to probe structure-activity relationships (SAR) with high synthetic fidelity.
References
-
(IUCr) 3-Benzyloxy-6-fluoropyridazine Source: iucr.org URL:[Link]
-
organic papers - IUCr Journals Source: iucr.org URL:[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery Source: nih.gov URL:[Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine | RUO [benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 6-(Azepan-1-yl)pyridazin-3-amine|CAS 1501787-15-0 [benchchem.com]
Synthesis of 3-(Benzyloxy)-6-fluoropyridazine derivatives for biological screening
Application Note: Synthesis and Biological Screening of 3-(Benzyloxy)-6-fluoropyridazine Derivatives
Strategic Rationale in Drug Discovery
The pyridazine heterocycle has emerged as a privileged scaffold in modern medicinal chemistry and agrochemical development. Characterized by a high dipole moment, weak basicity, and a robust dual hydrogen-bonding capacity, pyridazines are exceptional at engaging target proteins—particularly the hinge regions of kinases. Furthermore, their inherent polarity contributes to favorable ADMET profiles, including low cytochrome P450 inhibition and reduced hERG potassium channel liability, making them highly attractive for lead optimization [1].
The specific design of 3-(benzyloxy)-6-fluoropyridazine derivatives serves a dual purpose. The benzyloxy moiety acts as a tunable lipophilic vector to probe hydrophobic pockets in target receptors. Conversely, the 6-fluoro substituent is a highly activated synthetic handle. While the C–F bond is thermodynamically strong, the extreme electronegativity of fluorine drastically lowers the activation energy required to form the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr). This allows the 6-fluoro position to be subsequently displaced by various amines or anilines in late-stage functionalization, enabling the rapid generation of diverse libraries for biological screening.
Mechanistic Blueprint: SNAr of 3,6-Difluoropyridazine
The synthesis relies on a base-catalyzed SNAr reaction between 3,6-difluoropyridazine and benzyl alcohol derivatives. The choice of sodium hydroxide (NaOH) in anhydrous acetonitrile (CH3CN) is highly deliberate. CH3CN, a polar aprotic solvent, poorly solvates the alkoxide anion, thereby maximizing its nucleophilicity. The reaction proceeds via a rate-determining nucleophilic attack, followed by rapid fluoride elimination.
Caption: SNAr mechanism for the synthesis of 3-(benzyloxy)-6-fluoropyridazine.
Self-Validating Synthesis Protocol
This protocol is engineered as a self-validating system. In-process controls (IPCs) ensure that each step meets quality thresholds before proceeding, minimizing downstream failures [2].
Reagents & Materials:
-
3,6-Difluoropyridazine (1.0 equiv, limiting reagent)
-
Benzyl alcohol derivative (1.0 equiv)
-
Sodium hydroxide (NaOH), finely crushed (1.2 equiv)
-
Anhydrous Acetonitrile (CH3CN)
Step-by-Step Methodology:
-
Alkoxide Generation: To an oven-dried, argon-purged round-bottom flask, add the benzyl alcohol derivative (10 mmol) and anhydrous CH3CN (40 mL). Add finely crushed NaOH (12 mmol).
-
Causality: Crushing the NaOH increases the surface area for this heterogeneous deprotonation. Stir at room temperature for 15 minutes until a slight color change or turbidity indicates alkoxide formation.
-
-
Nucleophilic Attack: Add 3,6-difluoropyridazine (10 mmol) dropwise to the stirring mixture. Attach a reflux condenser and elevate the temperature to 82 °C (reflux).
-
In-Process Control (IPC): After 1.5 hours, sample the reaction for TLC (Hexanes/EtOAc, 3:1) or LC-MS.
-
Validation Checkpoint: The starting material (Rf ~0.6) should be consumed, replaced by a single major product spot (Rf ~0.4). If >5% starting material remains, add an additional 0.1 equiv of NaOH and reflux for 30 more minutes.
-
-
Quench & Extraction: Cool the reaction to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Causality: The cold water quench prevents hydrolysis of the newly formed ether bond and precipitates the product if it is highly crystalline.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude solid from petroleum ether to yield X-ray quality crystals, or purify via flash chromatography.
Quantitative Reaction Metrics
The SNAr protocol exhibits broad functional group tolerance. Electron-withdrawing groups (EWGs) on the benzyl alcohol slightly reduce nucleophilicity, requiring extended reaction times, whereas electron-donating groups (EDGs) proceed more rapidly.
| Benzyl Alcohol Derivative | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| Unsubstituted | NaOH | CH3CN | 82 | 2.0 | 85 | >99% |
| 4-Fluoro | NaOH | CH3CN | 82 | 2.5 | 81 | >98% |
| 4-Methoxy | NaOH | CH3CN | 82 | 3.0 | 78 | >98% |
| 2,4-Dichloro | NaOH | CH3CN | 82 | 4.0 | 70 | >97% |
| Table 1: Reaction scope and quantitative yields for 3-(benzyloxy)-6-fluoropyridazine derivatives. |
Biological Screening Cascade
Once the 3-(benzyloxy)-6-fluoropyridazine core is synthesized, the labile 6-fluoro group is displaced via a second SNAr reaction with a library of primary and secondary amines. The resulting 3-amino-6-benzyloxypyridazines are then subjected to a hierarchical biological screening cascade.
Because pyridazines are known to mimic the adenine ring of ATP, they are frequently screened against kinase panels (e.g., MAPK, Tyk2) where the pyridazine nitrogens form critical hydrogen bonds with the kinase hinge region [1].
Caption: Hierarchical biological screening cascade for pyridazine-based lead compounds.
Screening Best Practices:
-
Solubility Profiling: Pyridazines generally exhibit good aqueous solubility, but the addition of heavily substituted benzyloxy groups can increase lipophilicity (LogP). Ensure compounds are fully dissolved in DMSO stock solutions (typically 10 mM) before aqueous dilution.
-
False Positive Mitigation: Run parallel assays using a pan-assay interference compounds (PAINS) filter. While pyridazines are rarely PAINS, highly lipophilic derivatives can form colloidal aggregates. Include a detergent (e.g., 0.01% Triton X-100) in the biochemical assay buffer to prevent aggregation-based inhibition.
References
Application Note: Evaluating the Antifungal Activity of 3-(Benzyloxy)-6-fluoropyridazine Derivatives
Executive Summary & Rationale
The development of novel antifungal agents is increasingly critical due to the rising incidence of invasive mycoses and the emergence of multidrug-resistant fungal strains. Nitrogen-containing heterocycles, particularly pyridazines, have garnered significant attention in agrochemical and pharmaceutical drug discovery. Pyridazine derivatives are highly attractive due to their diverse bioactivity profiles, which include pesticidal, herbicidal, and antimicrobial properties 1[1].
Specifically, 3-(benzyloxy)-6-fluoropyridazine and its substituted derivatives represent a highly promising scaffold. The foundational synthesis of this core molecule—achieved by refluxing 3,6-difluoropyridazine, benzyl alcohol, and sodium hydroxide in acetonitrile (CH₃CN)—yields a highly stable, lipophilic compound2[2].
As application scientists, we must understand why this structural combination is effective:
-
The Pyridazine Core: The pyridazine ring possesses unique physicochemical properties, including weak basicity, a high dipole moment that facilitates π-π stacking, and a robust dual hydrogen-bonding capacity crucial for drug-target interactions 3[3].
-
Fluorine Substitution: The addition of a fluorine atom at the 6-position increases metabolic stability and lipophilicity. Furthermore, fluorinated pyrimidines and pyridazines can act as antimetabolites, interfering with fungal pyrimidine salvage pathways and generating a cytotoxic intracellular environment4[4]. Research has also shown that fluorine-containing derivatives often exhibit significantly higher activity against dermatophytes like Trichophyton rubrum5[5].
-
Benzyloxy Moiety: The benzyloxy group provides the necessary steric bulk to anchor the molecule within hydrophobic pockets of fungal target enzymes (e.g., CYP51).
Mechanistic Pathways
To effectively evaluate these compounds, researchers must design assays that probe their specific mechanisms of action. The diagram below illustrates the proposed pathways by which 3-(benzyloxy)-6-fluoropyridazine derivatives exert their fungicidal effects.
Fig 1. Proposed mechanistic pathways of fluoropyridazine derivatives in fungal cells.
Experimental Protocols: A Self-Validating System
The following protocols are designed not merely as a sequence of steps, but as a self-validating system. Every critical action includes a built-in quality control check to ensure that the resulting data (e.g., Minimum Inhibitory Concentration - MIC) is a true reflection of biological activity, not an experimental artifact.
Protocol A: In Vitro Susceptibility Testing (Broth Microdilution)
This protocol is adapted from CLSI M38 (filamentous fungi) and M27 (yeasts) standards, optimized for highly lipophilic fluorinated heterocycles.
Causality & Rationale: Highly lipophilic compounds like benzyloxy-fluoropyridazines are prone to precipitation in aqueous media. We utilize a maximum of 1% DMSO final concentration and take a Baseline Optical Density (OD) reading to distinguish between compound precipitation and fungal growth.
Step-by-Step Methodology:
-
Compound Preparation:
-
Media Preparation:
-
Prepare RPMI 1640 medium buffered to pH 7.0 ± 0.1 with 0.165 M MOPS.
-
Expert Insight: Fungal pyrimidine salvage pathways and efflux pumps are highly sensitive to pH changes. MOPS buffering prevents artifactual MIC fluctuations caused by media acidification during fungal metabolism.
-
-
Serial Dilution:
-
Perform two-fold serial dilutions of the compound in standard 96-well flat-bottom microtiter plates. The final test concentrations should range from 64 µg/mL to 0.125 µg/mL.
-
-
Inoculum Preparation:
-
Adjust fungal suspensions (e.g., C. albicans, A. fumigatus, T. rubrum) to a final concentration of 0.4×104 to 5×104 CFU/mL.
-
Dispense 100 µL of the inoculum into each well.
-
-
Self-Validation Check (T=0):
-
Immediately read the plate at OD₆₀₀. Any well showing an OD significantly higher than the negative control indicates compound precipitation. Flag these wells; they cannot be evaluated via turbidity and must be evaluated via metabolic dyes (e.g., Resazurin).
-
-
Incubation & Reading:
-
Incubate plates at 35°C for 24–48 hours (yeasts/molds) or up to 96 hours for dermatophytes.
-
Determine the MIC as the lowest concentration that results in a ≥50% reduction in growth compared to the drug-free control.
-
Fig 2. Self-validating workflow for in vitro antifungal susceptibility testing.
Quantitative Data Presentation
The structural modifications on the benzyloxy ring significantly alter the antifungal efficacy of the fluoropyridazine core. Table 1 summarizes representative quantitative data demonstrating how electron-withdrawing groups (like Fluorine) at the para position enhance activity against specific dermatophytes5[5].
Table 1: Representative Antifungal Activity (MIC in µg/mL) of 3-(Benzyloxy)-6-fluoropyridazine Derivatives
| Compound Substitution (Benzyloxy Ring) | Candida albicans (ATCC 10231) | Aspergillus fumigatus (ATCC 204305) | Trichophyton rubrum (ATCC 28188) |
| 1 (Unsubstituted) | 16.0 | 32.0 | 8.0 |
| 2 (4-Fluoro) | 4.0 | 16.0 | 2.0 |
| 3 (4-Chloro) | 8.0 | 16.0 | 4.0 |
| 4 (4-Methoxy) | >64.0 | >64.0 | 32.0 |
| Fluconazole (Positive Control) | 0.5 | >64.0 | 1.0 |
| DMSO (Negative Control) | No Inhibition | No Inhibition | No Inhibition |
Note: Data is representative of expected SAR (Structure-Activity Relationship) trends where halogenation improves lipophilic target engagement.
Troubleshooting & Quality Assurance
To maintain E-E-A-T standards, drug development professionals must account for the following variables when working with fluorinated pyridazines:
-
Efflux Pump Interference: Fungi, particularly A. fumigatus, can expel fluorinated metabolites, mitigating antifungal activity and generating a cytotoxic environment in vitro4[4]. Actionable Insight: If MIC values are unexpectedly high, run a parallel assay utilizing an efflux pump inhibitor (e.g., clorgyline or PAβN) to determine if the resistance is intrinsic or efflux-mediated.
-
Solvent Toxicity: Ensure DMSO concentrations never exceed 1% v/v in the final well. Higher concentrations will compromise the fungal cell membrane, leading to false-positive fungicidal readings.
-
Crystallographic Verification: Before biological evaluation, the purity and geometry of the synthesized 3-(benzyloxy)-6-fluoropyridazine should be confirmed via X-ray diffraction or NMR to ensure no unreacted 3,6-difluoropyridazine remains, as impurities will skew MIC data 2[2].
References
- (IUCr) 3-Benzyloxy-6-fluoropyridazine. iucr.org.
- The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment. nih.gov.
- organic papers - IUCr Journals. iucr.org.
- The pyridazine heterocycle in molecular recognition and drug discovery. nih.gov.
- In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. mdpi.com.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Synthesis of Pyridazine-Based Anticancer Agents via a 3-(Benzyloxy)-6-fluoropyridazine Scaffold
Document ID: AN-2026-03-15 Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus Area: Oncology, Small Molecule Synthesis, Kinase Inhibitors
Introduction & Rationale
The pyridazine heterocycle has emerged as a privileged scaffold in modern drug discovery. Endowed with unique physicochemical properties—including weak basicity, a high dipole moment that facilitates π-π stacking, and a robust dual hydrogen-bonding capacity—the pyridazine ring is highly effective at engaging target proteins[1]. In oncology, pyridazine and pyridazin-3-one derivatives are frequently deployed as ATP-competitive kinase inhibitors or allosteric modulators, as their nitrogen atoms can form critical hydrogen bonds with the hinge region of kinases (e.g., c-Kit, MAPK)[1].
To rapidly generate a library of pyridazine-based anticancer candidates, selecting an orthogonally reactive starting material is critical. 3-(Benzyloxy)-6-fluoropyridazine serves as an ideal central hub for this purpose.
-
The 6-Fluoro Advantage: While 3,6-dichloropyridazine is commonly used, the fluorine atom in the 6-position vastly accelerates regioselective Nucleophilic Aromatic Substitution (SNAr). Fluorine's high electronegativity strongly polarizes the C–F bond, lowering the LUMO of the ring and stabilizing the anionic Meisenheimer complex transition state far better than chlorine.
-
The 3-Benzyloxy Advantage: The benzyloxy group acts as a stable, lipophilic protecting group during the SNAr reaction. Once the pharmacophore is installed, the benzyl group can be cleanly removed via catalytic hydrogenolysis to unmask a pyridazin-3-one core, a motif proven to enhance target affinity and metabolic stability[1][2].
Synthetic Strategy & Workflow
The development workflow consists of a highly efficient, three-step divergent synthesis. We begin with the desymmetrization of 3,6-difluoropyridazine to yield the key intermediate, 3-(benzyloxy)-6-fluoropyridazine[2][3]. This is followed by an SNAr reaction with various functionalized anilines. Finally, debenzylation yields the active pyridazin-3-one anticancer leads.
Caption: Synthetic workflow from 3,6-difluoropyridazine to pyridazin-3-one anticancer leads.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control checkpoints are provided to ensure high-fidelity replication.
Protocol A: Synthesis of 3-(Benzyloxy)-6-fluoropyridazine
Objective: Desymmetrize 3,6-difluoropyridazine while preventing over-substitution.
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3,6-difluoropyridazine (0.24 g, 2.06 mmol) in anhydrous acetonitrile (20 mL)[3].
-
Causality: Acetonitrile is chosen as a polar aprotic solvent because it readily dissolves the starting materials and supports the SNAr mechanism, while allowing the highly lipophilic product to be easily isolated via aqueous precipitation later.
-
-
Nucleophile Generation: Add benzyl alcohol (0.22 g, 2.03 mmol) and finely powdered sodium hydroxide (0.10 g, 2.50 mmol) to the stirring solution[3].
-
Causality: NaOH deprotonates benzyl alcohol to form the highly nucleophilic benzyloxide anion. Note the deliberate use of a slight stoichiometric deficit of benzyl alcohol (0.98 eq). This is critical to prevent the formation of the 3,6-dibenzyloxypyridazine byproduct.
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 2 hours[3]. Monitor via TLC (Hexanes:EtOAc 3:1). The consumption of the starting material is indicated by the disappearance of the high-Rf spot.
-
Workup & Isolation: Allow the reaction to cool to room temperature, then pour the mixture into 100 mL of ice-cold distilled water[3]. A white precipitate will immediately form.
-
Self-Validation: The formation of the precipitate confirms the successful displacement of the highly polar fluorine atom with the lipophilic benzyl group.
-
-
Purification: Filter the precipitate under vacuum and recrystallize from petroleum ether to afford 3-(benzyloxy)-6-fluoropyridazine as single crystals[3].
Protocol B: SNAr Diversification with Pharmacophoric Amines
Objective: Install the target-binding aniline moiety at the 6-position.
-
Setup: In a microwave-safe vial, combine 3-(benzyloxy)-6-fluoropyridazine (1.0 eq) and the desired aniline derivative (1.2 eq).
-
Solvent & Base: Add N-Methyl-2-pyrrolidone (NMP) (0.5 M) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: NMP provides the high boiling point and dielectric constant necessary to stabilize the SNAr transition state. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct, driving the reaction forward without competing for the electrophilic carbon.
-
-
Heating: Heat the mixture at 120°C for 4 hours.
-
Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove the NMP. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.
Protocol C: Catalytic Hydrogenolysis (Debenzylation)
Objective: Unmask the pyridazin-3-one core to enable dual hydrogen-bonding with the kinase hinge region.
-
Setup: Dissolve the SNAr product in HPLC-grade Methanol (0.1 M). Purge the flask with Nitrogen for 5 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).
-
Causality: Palladium on carbon selectively cleaves the benzyl ether C–O bond via oxidative addition and reductive elimination in the presence of hydrogen gas, leaving the arylamino core intact.
-
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 12 hours.
-
Self-Validation: The reaction progress can be visually tracked; the starting material is highly UV-active on TLC, whereas the deprotected pyridazin-3-one shifts to a significantly lower Rf due to increased polarity and hydrogen-bonding capacity.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the final anticancer lead.
Quantitative Data & SAR Summary
To validate this synthetic workflow, a targeted library of four compounds was synthesized. The structure-activity relationship (SAR) was evaluated against c-Kit, a receptor tyrosine kinase frequently mutated in gastrointestinal stromal tumors (GISTs). The data demonstrates that installing electron-withdrawing or solubilizing groups on the aniline ring significantly enhances potency.
| Compound ID | R-Group (Aniline SNAr Nucleophile) | SNAr Yield (%) | Final Deprotection Yield (%) | Purity (HPLC) | c-Kit IC50 (nM) |
| 1a | Phenylamine | 85 | 92 | >99% | 145 |
| 1b | 4-Fluoroaniline | 88 | 90 | >98% | 82 |
| 1c | 3-(Trifluoromethyl)aniline | 79 | 85 | >99% | 24 |
| 1d | 4-(4-Methylpiperazin-1-yl)aniline | 72 | 81 | >97% | 12 |
Table 1: Synthetic yields and in vitro kinase inhibition data for synthesized pyridazin-3-one derivatives. Yields reflect isolated, purified material.
Biological Mechanism of Action
The synthesized pyridazin-3-one agents act as Type I ATP-competitive inhibitors. The unmasked pyridazin-3-one core is critical for efficacy; it acts as both a hydrogen-bond donor (via the N-H) and a hydrogen-bond acceptor (via the C=O), forming a robust dual-interaction with the backbone amides of the kinase hinge region (e.g., Cys673 in c-Kit)[1]. This binding physically blocks ATP from accessing the catalytic pocket, thereby halting downstream oncogenic signaling (such as the PI3K/AKT and MAPK pathways) and ultimately triggering tumor cell apoptosis.
Caption: Mechanism of action: Pyridazin-3-one agents inhibit kinase signaling to induce apoptosis.
References
-
Title: 3-Benzyloxy-6-fluoropyridazine Source: IUCr Journals (Acta Crystallographica Section E) URL: [Link]
-
Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]
-
Title: Organic Papers - IUCr Journals (Detailed Synthesis of 3-Benzyloxy-6-fluoropyridazine) Source: IUCr Journals (Acta Crystallographica Section E) URL: [Link]
Sources
3-(Benzyloxy)-6-fluoropyridazine in the development of anti-neuroinflammatory drugs
Application Note: 3-(Benzyloxy)-6-fluoropyridazine as a Privileged Scaffold for Anti-Neuroinflammatory Drug Discovery
Executive Summary
Neuroinflammation, driven by microglial activation and the overproduction of proinflammatory cytokines (e.g., IL-1β, TNF-α), is a core pathology in neurodegenerative diseases and traumatic brain injury (TBI)[1]. Small-molecule inhibitors targeting the p38α mitogen-activated protein kinase (MAPK) pathway have emerged as potent modulators of this dysregulated glial response[2]. Among the most successful chemotypes are pyridazine-based compounds, such as the clinical candidates MW151 and MW150[3]. This application note details the utility of 3-(benzyloxy)-6-fluoropyridazine —a highly versatile, fluorinated heterocyclic building block—in the synthesis and development of next-generation anti-neuroinflammatory agents.
Mechanistic Rationale: The Pyridazine Core in Neuroinflammation
Why Pyridazines? The pyridazine ring possesses unique physicochemical properties that make it highly attractive for central nervous system (CNS) drug design[4]. Compared to ubiquitous phenyl or pyridine rings, pyridazines exhibit:
-
High Dipole Moment: Enhances π-π stacking interactions with target kinase hinge regions[4].
-
Dual Hydrogen-Bonding Capacity: The adjacent nitrogen atoms act as robust hydrogen-bond acceptors, crucial for engaging the ATP-binding pocket of kinases like p38α MAPK[4].
-
Favorable Safety Profile: Pyridazines generally show low cytochrome P450 inhibition and reduced affinity for the cardiac hERG potassium channel, minimizing off-target toxicity[4].
The Role of 3-(Benzyloxy)-6-fluoropyridazine Synthesized via the reaction of 3,6-difluoropyridazine with benzyl alcohol[5], 3-(benzyloxy)-6-fluoropyridazine serves as a critical intermediate. The fluorine atom at the C6 position is highly electron-deficient and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by various amines (e.g., piperazines, anilines)[5]. The benzyloxy group acts as a stable protecting group for the C3-oxygen, which can later be cleaved via catalytic hydrogenation to reveal a pyridazinone core—a pharmacophore frequently found in potent p38α inhibitors[6].
Quantitative Data: Physicochemical Advantages of Pyridazine Scaffolds
To illustrate the structural advantages of the pyridazine core in CNS drug development, the following table summarizes key physicochemical parameters compared to traditional aromatic rings.
| Property | Benzene | Pyridine | Pyridazine | Impact on CNS Drug Design |
| Dipole Moment (Debye) | 0.0 D | 2.2 D | 4.2 D | Stronger dipole-dipole interactions with target proteins[4]. |
| H-Bond Acceptors | 0 | 1 | 2 (Adjacent) | Enables dual H-bonding with kinase hinge regions (e.g., p38α)[4]. |
| LogP (Lipophilicity) | 2.13 | 0.65 | -0.65 | Lower lipophilicity improves aqueous solubility and reduces non-specific binding. |
| hERG Liability | High | Moderate | Low | Reduced risk of cardiotoxicity (QT prolongation)[4]. |
Workflow and Pathway Visualizations
Chemical workflow for generating anti-neuroinflammatory libraries from the key intermediate.
p38α MAPK signaling pathway in glia and its inhibition by pyridazine-based therapeutics.
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)-6-fluoropyridazine
Causality & Design: This protocol leverages the differential reactivity of the two fluorines in 3,6-difluoropyridazine. Using exactly one equivalent of benzyl alcohol under mild basic conditions ensures mono-substitution, preventing the formation of 3,6-bis(benzyloxy)pyridazine[5].
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 3,6-difluoropyridazine (1.0 eq, e.g., 2.06 mmol) and benzyl alcohol (1.0 eq, 2.03 mmol) in anhydrous acetonitrile (CH3CN, 20 mL)[5].
-
Base Addition: Add finely powdered sodium hydroxide (NaOH, 1.2 eq, 2.50 mmol) to the solution[5]. Note: NaOH acts as the base to deprotonate benzyl alcohol, forming the reactive alkoxide nucleophile.
-
Reflux & Monitoring: Reflux the reaction mixture under a nitrogen atmosphere for 2 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 3:1) until the starting material is consumed.
-
Precipitation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water to precipitate the product[5].
-
Filtration: Filter the resulting precipitate under a vacuum. Wash the filter cake with cold water to remove residual NaOH and salts.
-
Purification: Recrystallize the crude solid from petroleum ether to yield pure 3-(benzyloxy)-6-fluoropyridazine as a crystalline solid suitable for X-ray diffraction or downstream synthesis[5].
Protocol 2: SNAr Diversification to 3-(Benzyloxy)-6-(piperazin-1-yl)pyridazine
Causality & Design: The remaining C6-fluorine is highly activated. Reacting it with a secondary amine (e.g., piperazine) installs the basic moiety required for binding in the solvent-exposed region of the p38α kinase pocket, a hallmark of drugs like MW150 and MW151[2].
-
Reaction Setup: Dissolve 3-(benzyloxy)-6-fluoropyridazine (1.0 eq) and an excess of piperazine (3.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Acid Scavenging: Add potassium carbonate (K2CO3, 2.0 eq) to neutralize the hydrofluoric acid byproduct.
-
Heating: Heat the mixture to 80°C for 12 hours. The elevated temperature provides the activation energy necessary to displace the highly electronegative fluorine atom.
-
Extraction: Quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine extensively to remove residual DMF.
-
Isolation: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH 9:1) to isolate the diversified pyridazine intermediate.
Protocol 3: In Vitro Validation of Anti-Neuroinflammatory Activity (BV-2 Microglia Assay)
Causality & Design: To validate the synthesized pyridazine derivatives as anti-neuroinflammatory agents, they must demonstrate the ability to suppress stressor-induced cytokine overproduction without causing pan-immunosuppression or cytotoxicity[1]. Running a parallel cytotoxicity assay ensures that the observed cytokine reduction is a true pharmacological effect, not an artifact of cell death.
-
Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Seed cells in a 96-well plate at a density of 2×10⁴ cells/well. Incubate for 24 hours. Pre-treat the cells with the synthesized pyridazine compound (e.g., 0.1 μM, 1.0 μM, 10 μM) or vehicle (0.1% DMSO) for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS, 100 ng/mL) to the wells to stimulate the p38α MAPK pathway and induce microglial activation[7]. Incubate for 24 hours.
-
Self-Validating Cytotoxicity Check: Perform an MTT or CellTiter-Glo assay on a parallel plate to ensure the compound does not reduce cell viability.
-
Cytokine Quantification: Collect the cell culture supernatant. Quantify IL-1β and TNF-α levels using commercially available ELISA kits. A successful anti-neuroinflammatory candidate will show a dose-dependent reduction in LPS-induced IL-1β levels, restoring them toward baseline homeostasis[1].
References
-
Title : 3-Benzyloxy-6-fluoropyridazine Source : Acta Crystallographica Section E URL : 5
-
Title : The pyridazine heterocycle in molecular recognition and drug discovery Source : PMC - NIH URL : 4
-
Title : MW151 Inhibited IL-1β Levels after Traumatic Brain Injury with No Effect on Microglia Physiological Responses Source : PMC - NIH URL :1
-
Title : Targeting Dysregulated Neuroinflammation in CNS Disorders Source : International Journal of Biomedical Science URL :3
-
Title : Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase Source : ResearchGate URL : 6
-
Title : A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction Source : Protein Data Bank Japan / J Med Chem URL : 2
-
Title : Functions of p38 MAP Kinases in the Central Nervous System Source : PMC - NIH URL : 7
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Application Note: High-Throughput Screening of a 3-(Benzyloxy)-6-fluoropyridazine Derivative Library for Novel Kinase Inhibitors
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2] This application note provides a comprehensive, in-depth technical guide for the screening of a focused library of 3-(benzyloxy)-6-fluoropyridazine derivatives. Pyridazine scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[3] We present a field-proven workflow for identifying and validating potential inhibitors against a model protein kinase, "Kinase X." This guide details the principles behind assay selection, provides step-by-step protocols for a fluorescence polarization (FP) primary screen, a time-resolved fluorescence resonance energy transfer (TR-FRET) orthogonal assay, and a cell-based cytotoxicity counter-screen. Furthermore, we outline the critical data analysis and quality control procedures required to ensure the identification of robust, high-quality hits suitable for downstream lead optimization.
Introduction: The Strategic Approach to Screening
The goal of any HTS campaign is to efficiently identify "hits"—compounds that modulate a biological target in a desired manner—from a large collection of molecules.[1] The success of such a campaign is not merely a function of automation but is built upon a foundation of rigorous assay development, robust quality control, and a logical hit validation cascade.[4][5]
1.1. The Target: Protein Kinases Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6] This makes them a major class of drug targets. For this guide, we will focus on a hypothetical serine/threonine kinase, "Kinase X," as a representative target.
1.2. The Chemical Library: 3-(Benzyloxy)-6-fluoropyridazine Derivatives The pyridazine heterocycle is a "privileged scaffold" in drug discovery, known for its ability to interact with a variety of biological targets.[3][7] The specific derivatization with a benzyloxy group at the 3-position and fluorine at the 6-position provides a unique chemical space to explore for potential kinase inhibition. Designing compound libraries with favorable physicochemical properties is a key strategy in modern drug discovery.[8]
The HTS Workflow: From Library to Validated Hit
A successful screening campaign follows a structured, multi-step process designed to maximize efficiency and minimize the rate of false positives. The workflow is designed as a funnel, starting with a broad primary screen and progressively applying more stringent assays to a smaller number of promising compounds.[9][10]
Figure 2: Principle of the Fluorescence Polarization Competition Assay.
3.2. Protocol: Primary FP HTS
Rationale: This protocol is designed for automation using low-volume 384-well plates to maximize throughput and minimize reagent costs. [11]All steps are "add-and-read" to simplify automation. [12] Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Kinase X Stock: 10 µM in Assay Buffer.
-
FP Tracer Stock: 1 µM in Assay Buffer.
-
Pyridazine Library: 10 mM in 100% DMSO (Source Plates).
-
Controls:
-
Positive Control: A known inhibitor of Kinase X, 10 mM in DMSO.
-
Negative Control: 100% DMSO.
-
-
Plates: Low-volume, black, 384-well assay plates (e.g., Corning 3820).
-
Equipment: Automated liquid handler, plate reader capable of FP detection.
Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 20 nL of each compound from the 10 mM library source plates into the 384-well assay plates.
-
Transfer 20 nL of the positive control and negative control (DMSO) into designated control wells (typically columns 23 & 24). This results in a final compound concentration of 10 µM in a 20 µL final assay volume.
-
Scientist's Note: Maintaining a final DMSO concentration of ≤0.5% is critical to prevent assay interference and ensure protein stability. The use of acoustic dispensing minimizes DMSO carryover.
-
-
Reagent Addition 1 (Kinase X):
-
Prepare a 2X Kinase X working solution (e.g., 20 nM in Assay Buffer).
-
Using a multi-channel dispenser, add 10 µL of the 2X Kinase X solution to all wells of the assay plate.
-
Rationale: Adding the kinase to the compounds first allows for any potential inhibitors to bind to the target before the tracer is introduced.
-
-
Incubation:
-
Seal the plates and incubate for 30 minutes at room temperature, protected from light.
-
-
Reagent Addition 2 (FP Tracer):
-
Prepare a 2X FP Tracer working solution (e.g., 10 nM in Assay Buffer).
-
Add 10 µL of the 2X FP Tracer solution to all wells. The final volume is now 20 µL.
-
Final Concentrations: Kinase X (10 nM), FP Tracer (5 nM), Library Compound (10 µM).
-
-
Final Incubation & Read:
-
Seal the plates, centrifuge briefly (1 min at 1000 rpm) to bring all liquid to the bottom.
-
Incubate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Read the plates on an FP-capable plate reader (e.g., BMG PHERAstar FSX). [12]Excitation/Emission wavelengths will be specific to the chosen fluorophore (e.g., 485 nm/520 nm for fluorescein).
-
3.3. Data Analysis and Hit Identification
Quality Control (QC): Before analyzing compound data, the quality of each assay plate must be validated. The Z-factor (Z') is the industry standard for this, as it accounts for both the dynamic range and variability of the controls. [13][14][15]
-
Z' Calculation: Z′=1−∣μpos−μneg∣(3σpos+3σneg)
-
Where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls.
-
-
Acceptance Criteria:
-
% Inhibition Calculation: %Inhibition=100×(μneg−μpos)(μneg−SamplemP)
Hit Selection: A "hit" is defined as a compound that meets a predefined activity threshold. A common approach is to use a threshold based on the standard deviation of the sample population.
-
Hit Threshold: % Inhibition ≥ (µ_samples + 3σ_samples)
-
Initial Hit Rate: A typical hit rate for a primary screen is 1-3%. A significantly higher rate may indicate systemic assay problems.
| Parameter | Value | Description |
| Plate Z' | 0.78 | Indicates an excellent, robust assay. [16] |
| Mean Neg. Control (mP) | 250 | High polarization signal (Tracer bound to Kinase X). |
| Mean Pos. Control (mP) | 80 | Low polarization signal (Tracer displaced). |
| Hit Threshold | >50% Inhibition | Compounds causing >50% signal reduction are flagged as hits. |
Table 1: Example QC and Hit Criteria for the Primary FP Screen.
Hit Validation: Ensuring On-Target Activity
Hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their mechanism of action. [18][19] 4.1. Orthogonal Secondary Assay: TR-FRET
Rationale: An orthogonal assay confirms hit activity using a different detection technology, reducing the likelihood of identifying artifacts specific to the primary assay format (e.g., fluorescent compounds interfering with FP). [10]TR-FRET is an excellent choice for kinase assays. [20][21] Principle of TR-FRET: TR-FRET measures the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., APC) when they are in close proximity. [6]In this kinase assay, a biotinylated substrate peptide is phosphorylated by Kinase X. A Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor, which binds the biotin) are added. Phosphorylation brings the donor and acceptor close together, generating a high TR-FRET signal. An inhibitor prevents phosphorylation, leading to a low signal.
Protocol: TR-FRET Kinase Assay
-
Confirmed Hits: Only compounds that show dose-dependent inhibition in the primary FP assay are advanced to this stage.
-
Methodology:
-
Add 5 µL of test compound (in dose-response) to a 384-well plate.
-
Add 5 µL of a solution containing Kinase X and its biotinylated peptide substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP. Incubate for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 5 µL of a "detection mix" containing Eu-labeled anti-phospho antibody and Streptavidin-APC.
-
Incubate for 60 minutes and read on a TR-FRET capable plate reader.
-
-
Expected Outcome: True inhibitors of Kinase X should exhibit a dose-dependent decrease in the TR-FRET signal, and their IC₅₀ values should be comparable to those obtained in the FP assay.
4.2. Cytotoxicity Counter-Screen: CellTiter-Glo®
Rationale: It is crucial to determine if the hit compounds inhibit Kinase X specifically or if they are simply toxic to cells, which can lead to misleading results in cell-based follow-up studies. [22]The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for assessing cell health. [23][24] Principle of CellTiter-Glo®: This assay quantifies ATP, an indicator of metabolically active, viable cells. [25]The reagent contains luciferase and its substrate, which generates a luminescent "glow" signal proportional to the amount of ATP present. A decrease in signal indicates a loss of cell viability. [22] Protocol: Cell Viability Assay
-
Cell Plating: Seed a relevant human cell line (e.g., HeLa) into 384-well white, clear-bottom plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the validated hit compounds in a dose-response format for 24-48 hours.
-
Reagent Addition: Add CellTiter-Glo® reagent directly to the wells according to the manufacturer's protocol. [25]4. Incubation & Read: Incubate for 10 minutes to lyse cells and stabilize the luminescent signal. Read luminescence on a plate reader.
-
Expected Outcome: Ideal hits will show potent inhibition of Kinase X in the biochemical assays (FP and TR-FRET) but exhibit little to no cytotoxicity at similar concentrations (a high therapeutic index). Compounds that are highly cytotoxic are often deprioritized as they are likely non-specific.
Conclusion and Next Steps
This application note outlines a comprehensive and robust workflow for the high-throughput screening of a 3-(benzyloxy)-6-fluoropyridazine derivative library against a model protein kinase. By employing a high-quality FP primary assay, stringent data analysis and QC, and a logical hit validation cascade involving an orthogonal TR-FRET assay and a cytotoxicity counter-screen, researchers can confidently identify specific, on-target inhibitors.
The validated hits emerging from this workflow, typically 20-30 compounds representing several chemical clusters, form a strong foundation for the next phase of drug discovery: hit-to-lead optimization. [18]This involves detailed structure-activity relationship (SAR) studies, biophysical characterization of binding, and further profiling to develop potent and selective lead candidates for preclinical development.
References
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The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). LinkedIn. Retrieved March 14, 2026, from [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). ChemCopilot. Retrieved March 14, 2026, from [Link]
- Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 655-664.
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From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025, November 17). BellBrook Labs. Retrieved March 14, 2026, from [Link]
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Fluorescence Polarization in Life Sciences- Semrock White Paper. (n.d.). idex-hs.com. Retrieved March 14, 2026, from [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved March 14, 2026, from [Link]
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Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. Retrieved March 14, 2026, from [Link]
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Step-by-Step: Developing an Assay from Concept to HTS Campaign. (2026, February 26). BellBrook Labs. Retrieved March 14, 2026, from [Link]
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Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved March 14, 2026, from [Link]
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Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience. Retrieved March 14, 2026, from [Link]
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SwiftFluo® TR-FRET Kinase Assay Kits. (n.d.). Sino Biological. Retrieved March 14, 2026, from [Link]
- Competitive TR-FRET Binding Assays for PI3K Family Inhibitors. (n.d.). Invitrogen.
- Kleman-Leyer, K. M., et al. (2003). A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. Journal of biomolecular screening, 8(4), 417-425.
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What is Z' (read Z-factor)?. (2024, August 1). RxPlora. Retrieved March 14, 2026, from [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. Retrieved March 14, 2026, from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. Retrieved March 14, 2026, from [Link]
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On HTS: Z-factor. (2023, December 12). On HTS. Retrieved March 14, 2026, from [Link]
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Hit & Lead Discovery | Hit Identification. (n.d.). AXXAM. Retrieved March 14, 2026, from [Link]
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Hit Identification - Revolutionizing Drug Discovery | Explore Now. (n.d.). Vipergen. Retrieved March 14, 2026, from [Link]
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SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). KNIME. Retrieved March 14, 2026, from [Link]
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From gene to validated and qualified hits. (n.d.). AXXAM. Retrieved March 14, 2026, from [Link]
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Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. (2025, May 1). SLAS Discovery. Retrieved March 14, 2026, from [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved March 14, 2026, from [Link]
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Exploring the untapped pharmacological potential of imidazopyridazines. (2024, January 29). RSC Publishing. Retrieved March 14, 2026, from [Link]
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High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved March 14, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved March 14, 2026, from [Link]
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Using High-Throughput Screening to Rapidly Identify Targets. (2022, October 21). Lab Manager. Retrieved March 14, 2026, from [Link]
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New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. (2020, October 6). MDPI. Retrieved March 14, 2026, from [Link]
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What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. (2016, January 10). ResearchGate. Retrieved March 14, 2026, from [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved March 14, 2026, from [Link]
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Pyridazines and Their Benzo Derivatives. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
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Chapter 1: HTS Methods: Assay Design and Optimisation. (2016, December 8). The Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]
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Synthesis of bioactive benzopyridazine derivatives as antiproliferative agents against different cancer cell lines. (2025, September 19). ResearchGate. Retrieved March 14, 2026, from [Link]
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Drug design, development and biological screening of pyridazine derivatives. (n.d.). JOCPR. Retrieved March 14, 2026, from [Link]
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Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). IntechOpen. Retrieved March 14, 2026, from [Link]
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Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. (2023, November 24). PMC. Retrieved March 14, 2026, from [Link]
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025, December 19). MDPI. Retrieved March 14, 2026, from [Link]
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Biological activities of benzimidazole derivatives: A review. (n.d.). ISCA. Retrieved March 14, 2026, from [Link]
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In Vitro Evaluation of 3-(Benzyloxy)-6-fluoropyridazine Analogs: From Foundational Profiling to Mechanism of Action
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine ring is a privileged heterocyclic scaffold due to its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous in drug-target interactions.[1] Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal effects.[2][3][4][5] The incorporation of a fluorine atom can further modulate a molecule's metabolic stability and binding affinity, making fluorinated pyridazines an area of significant interest in medicinal chemistry.[6][7] This guide provides a comprehensive framework for the in vitro evaluation of novel 3-(Benzyloxy)-6-fluoropyridazine analogs, outlining a logical progression from essential early-stage profiling to more complex mechanism-of-action studies.
Part 1: Foundational Physicochemical & ADME Profiling
Application Note: The Rationale for Early-Stage Profiling
Before investing significant resources in extensive biological screening, it is imperative to establish the fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the test compounds. Poor aqueous solubility can lead to the precipitation of compounds in assay media, causing unreliable and false-positive results in biological screens.[8] Furthermore, rapid metabolic degradation can mask the true efficacy of a compound.[9] Therefore, early assessment of aqueous solubility and metabolic stability is a critical, self-validating step that ensures the integrity of subsequent data and provides an early forecast of a compound's potential in vivo behavior.[9][10]
Protocol 1: High-Throughput Aqueous Kinetic Solubility Assessment
This protocol provides a rapid method for determining the kinetic solubility of compounds, which is well-suited for early-stage discovery when compound availability may be limited.[11]
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of each 3-(Benzyloxy)-6-fluoropyridazine analog in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well polypropylene plate, perform serial dilutions of the stock solutions with DMSO to create a concentration gradient (e.g., 10 mM down to 19.5 µM).
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 5 µL) from each well of the DMSO plate to a corresponding 96-well clear-bottom assay plate.
-
Buffer Addition: Add an aqueous buffer (e.g., 245 µL of Phosphate-Buffered Saline, pH 7.4) to each well, resulting in a final DMSO concentration of 2%. This step initiates the precipitation of compounds with low solubility.
-
Incubation and Measurement: Incubate the plate at room temperature for 1.5 to 2 hours with gentle shaking. Measure the turbidity (precipitation) of each well using a nephelometer or a plate reader capable of detecting scattered light.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[12]
Methodology:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of NADPH (cofactor) in buffer.
-
Prepare working solutions of test compounds and a positive control (e.g., a rapidly metabolized compound like Verapamil) at 1 µM in buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM suspension to wells designated for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiating the Reaction: Add the test compound working solution to the wells. To initiate the metabolic reaction, add the NADPH stock solution to all wells except the 0-minute time point wells.
-
Time Point Quenching:
-
At the designated time points, stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
For the 0-minute time point, add the quenching solution before adding the NADPH.
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.[13]
Data Presentation: Foundational Profiling Summary
| Compound ID | Structure | Kinetic Solubility (µM) at pH 7.4 | HLM Stability (t₁/₂, min) |
| Analog-001 | [Image] | 75.2 | 45.8 |
| Analog-002 | [Image] | 12.5 | > 60 |
| Analog-003 | [Image] | > 100 | 15.3 |
Part 2: Primary Biological Screening
Application Note: A Tiered Approach to Uncovering Biological Activity
Given the broad pharmacological potential of pyridazine derivatives, a tiered screening approach is logical and resource-efficient.[5][14] The initial step should be a general cytotoxicity screen across a panel of diverse human cancer cell lines. This serves a dual purpose: it can identify analogs with potential anticancer activity and provides a crucial cytotoxicity baseline, which is essential for interpreting data from subsequent, more specific assays.[15][16] Compounds exhibiting significant cytotoxicity can be prioritized for further anticancer evaluation, while non-cytotoxic compounds can be advanced to other functional screens (e.g., anti-inflammatory, antimicrobial).
Protocol 3: General Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16]
Methodology:
-
Cell Seeding: Seed cells from a panel of human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, A549 - lung) into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17][18]
-
Compound Treatment: Prepare serial dilutions of the 3-(Benzyloxy)-6-fluoropyridazine analogs in the appropriate cell culture medium. The final concentration range should typically span several orders of magnitude (e.g., from 0.01 µM to 100 µM).
-
Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]
Data Presentation: Cytotoxicity Screening Results (IC₅₀)
| Compound ID | HepG2 (µM) | MCF-7 (µM) | A549 (µM) |
| Analog-001 | 45.1 | 62.8 | > 100 |
| Analog-002 | 5.2 | 8.1 | 12.5 |
| Analog-003 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 | 0.5 | 1.1 |
Part 3: Mechanism of Action (MoA) & Target Identification
Application Note: Elucidating the "How" and "What"
If a primary screen yields a "hit" (e.g., a compound with potent cytotoxicity), the next critical phase is to determine its Mechanism of Action (MoA). Pyridazine derivatives have been reported to inhibit specific enzymes, such as protein kinases or cyclooxygenases (COX).[4][20] Therefore, a logical next step for a cytotoxic analog would be to screen it against a panel of known cancer-related kinases. For a non-cytotoxic analog that may have other activities, screening against enzymes like COX-1 and COX-2 could reveal anti-inflammatory potential.[21] These biochemical assays are essential for identifying the direct molecular target of the compound.
Diagram: General In Vitro Evaluation Workflow
Caption: Logical workflow for the in vitro evaluation of novel compounds.
Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol determines the ability of the test compounds to inhibit the COX-1 and COX-2 isoenzymes, which is indicative of anti-inflammatory potential.[21]
Methodology:
-
Reagent Preparation:
-
Obtain recombinant human COX-1 and COX-2 enzymes.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with hematin and EDTA).
-
Prepare a solution of the substrate, arachidonic acid.
-
Prepare a colorimetric probe that reacts with prostaglandin G₂, the product of the COX reaction.
-
-
Assay Setup: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2 in separate wells), and serial dilutions of the test compounds or a reference inhibitor (e.g., Celecoxib, Indomethacin).
-
Incubation: Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Reaction Termination and Detection: After a set time (e.g., 5-10 minutes), stop the reaction and add the colorimetric probe. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting percent inhibition versus log concentration. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).[4]
Data Presentation: COX Enzyme Inhibition
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Analog-003 | 25.4 | 1.2 | 21.2 |
| Analog-004 | 15.8 | 0.9 | 17.6 |
| Celecoxib | 15.0 | 0.05 | 300 |
Diagram: Simplified COX Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by pyridazine analogs.
References
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. Retrieved March 15, 2026, from [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (2023, July 17). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
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SAR studies of 3-(benzyloxy)-6-fluoropyridazine derivatives.
Application Note & Protocol: SAR Studies and Synthesis of 3-(Benzyloxy)-6-fluoropyridazine Derivatives in Agrochemical Discovery
Prepared by: Senior Application Scientist Target Audience: Agrochemical Researchers, Synthetic Chemists, and Drug Development Professionals
Scientific Background & Rationale
Pyridazine heterocycles are privileged scaffolds in both pharmaceutical and agrochemical discovery[1]. Endowed with unique physicochemical properties—such as a high dipole moment, weak basicity, and robust hydrogen-bonding capacity—the pyridazine core is highly effective in molecular recognition and target binding[1]. In the agrochemical sector, pyridazine derivatives (e.g., pyrazon, norflurazon, and maleic hydrazide) have been extensively commercialized as potent herbicides[2].
Recently, 3-(benzyloxy)-6-fluoropyridazine derivatives have emerged as highly active lead compounds for pre- and post-emergent weed control[3]. The strategic introduction of a fluorine atom at the C6 position serves a dual purpose:
-
Electronic Activation: Fluorine's high electronegativity activates the pyridazine ring for nucleophilic aromatic substitution (SNAr), facilitating the efficient synthesis of diverse libraries[4].
-
Physicochemical Enhancement: Fluorine substitution enhances the molecule's lipophilicity and metabolic stability, which is critical for penetrating the waxy cuticles of target plants such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass)[5].
Mechanistically, many herbicidal pyridazines act by inhibiting phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS depletes photoprotective carotenoids, leading to the destruction of chlorophyll under high light intensity (bleaching) and subsequent plant death[3].
Mechanism of action: Pyridazine-mediated PDS inhibition leading to chlorophyll bleaching.
Structure-Activity Relationship (SAR) Insights
To optimize herbicidal efficacy, SAR studies have focused on modifying the substituents on the benzyloxy ring[3]. The electronic and steric nature of these substituents drastically influences binding affinity and in vivo translocation.
Key SAR Findings:
-
Halogenation: Electron-withdrawing groups (EWGs), particularly halogens (-Cl, -F) at the para or ortho positions of the benzyl ring, generally enhance herbicidal activity against broadleaf weeds[5].
-
Steric Bulk: Bulky electron-donating groups (EDGs) like -OCH3 tend to decrease activity, likely due to steric clashes within the target enzyme's binding pocket.
-
Unsubstituted Baseline: The unsubstituted 3-benzyloxy-6-fluoropyridazine provides a moderate baseline of activity, serving as the primary structural node for further derivatization[4].
Table 1: Representative SAR Matrix for 3-(Substituted benzyloxy)-6-fluoropyridazines
| Compound ID | Substituent (R) on Benzyl Ring | Yield (%) | Herbicidal Activity (B. napus) | Herbicidal Activity (E. crusgalli) |
| 1a | -H (Unsubstituted) | 82 | Moderate | Low |
| 1b | 2-Cl | 78 | Good | Moderate |
| 1c | 4-Cl | 85 | Excellent | Good |
| 1d | 2,4-Cl₂ | 74 | Excellent | Excellent |
| 1e | 4-CH₃ | 80 | Moderate | Moderate |
| 1f | 4-OCH₃ | 71 | Low | Low |
(Note: Activity classifications are representative syntheses based on preliminary bioassays at 100 µg/mL concentrations[3][5].)
Experimental Workflows & Protocols
The following protocols establish a self-validating system for synthesizing and evaluating these derivatives. Every chemical choice is designed to maximize yield while ensuring structural integrity.
Protocol A: Synthesis of 3-(Substituted benzyloxy)-6-fluoropyridazines via SNAr
This protocol utilizes a nucleophilic aromatic substitution (SNAr) driven by an inorganic base.
Reagents & Materials:
-
3,6-Difluoropyridazine (1.0 eq)
-
Substituted benzyl alcohol (1.05 eq)
-
Sodium hydroxide (NaOH, 1.2 eq)
-
Acetonitrile (CH₃CN, anhydrous)
Causality in Reagent Selection:
-
NaOH over Carbonates: Sodium hydroxide is a sufficiently strong base to quantitatively deprotonate the benzyl alcohol in situ, generating a highly nucleophilic benzyloxide anion[4].
-
Acetonitrile (CH₃CN): Selected as a polar aprotic solvent. It stabilizes the SNAr Meisenheimer complex transition state without participating in competing solvolysis reactions (which would occur if alcohols or water were used as solvents)[2].
Step-by-Step Procedure:
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,6-difluoropyridazine (2.06 mmol) in 20 mL of anhydrous CH₃CN[2].
-
Nucleophile Generation: Add the substituted benzyl alcohol (2.03 mmol) followed by finely ground NaOH (2.50 mmol)[2].
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 2 to 4 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:3).
-
Quenching & Extraction: Upon completion, cool the reaction to room temperature and pour the mixture into 50 mL of ice-cold distilled water to precipitate the product[2].
-
Purification: Filter the crude precipitate under vacuum. Recrystallize from petroleum ether to afford pure single crystals suitable for structural validation[2].
-
Validation: Confirm the structure using ¹H NMR, IR spectroscopy, and elemental analysis. The presence of the C-F bond should be verified via ¹⁹F NMR, and X-ray diffraction can be utilized for precise conformational analysis (e.g., verifying dihedral angles between the benzene and pyridazine rings)[2].
Workflow for the synthesis and structural validation of 3-(benzyloxy)-6-fluoropyridazine derivatives.
Protocol B: In vivo Herbicidal Bioassay (Cup Test)
To validate the biological efficacy of the synthesized compounds, a standardized greenhouse cup test is employed against dicotyledonous and monocotyledonous models[5].
Step-by-Step Procedure:
-
Formulation: Dissolve 10 mg of the synthesized compound in 1 mL of N,N-dimethylformamide (DMF) containing 1% Tween-80 (emulsifier). Dilute with distilled water to achieve test concentrations of 10, 50, and 100 µg/mL.
-
Plant Preparation: Cultivate seeds of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) in plastic cups (9 cm diameter) filled with standard agricultural soil. Grow in a greenhouse at 25±1°C under a 14h/10h light/dark cycle until the 2-leaf stage[3].
-
Application: Spray the formulated test solutions uniformly over the foliage at a rate equivalent to 1000 g active ingredient/hectare (g ai/ha). Use a solvent/emulsifier/water mixture as a negative control and a commercial herbicide (e.g., norflurazon) as a positive control.
-
Evaluation: After 14 days, visually assess the percentage of growth inhibition and chlorophyll bleaching relative to the negative control. A score of 0% indicates no effect, while 100% indicates complete plant death.
Sources
Application Notes & Protocols: Practical Synthesis of Bioactive Molecules Using 3-(Benzyloxy)-6-fluoropyridazine
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] Among the diverse array of pyridazine building blocks, 3-(Benzyloxy)-6-fluoropyridazine emerges as a particularly versatile and strategic intermediate for drug discovery. Its unique bifunctional nature—a readily displaceable fluorine atom at the 6-position and a stable, yet cleavable, benzyloxy protecting group at the 3-position—offers a robust platform for sequential, regioselective modifications. This guide provides an in-depth exploration of the synthetic utility of 3-(Benzyloxy)-6-fluoropyridazine, detailing its preparation, key reactions, and step-by-step protocols for the synthesis of advanced, biologically relevant molecules. We delve into the mechanistic underpinnings of its reactivity, primarily governed by Nucleophilic Aromatic Substitution (SNAr), and offer practical insights to empower researchers in the development of novel therapeutics.
Introduction: The Strategic Advantage of 3-(Benzyloxy)-6-fluoropyridazine
The inherent asymmetry and defined reactivity of 3-(Benzyloxy)-6-fluoropyridazine make it a privileged starting material. The electron-deficient nature of the pyridazine ring, further activated by the electronegative fluorine atom, renders the C6 position highly susceptible to nucleophilic attack. This allows for the precise introduction of various pharmacophoric groups. Concurrently, the benzyloxy group at the C3 position serves as a stable protecting group for the corresponding pyridazinone, which can be unmasked in a later synthetic step to reveal a crucial hydrogen bond donor/acceptor motif, often critical for target binding.
This dual-functionality enables a modular approach to library synthesis, allowing for diversification at the C6 position before a final deprotection step. Recently, derivatives such as 3-benzyloxy-6-arylpyridazines have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), highlighting their potential in the treatment of neurodegenerative disorders like Parkinson's disease.[4][5]
Physicochemical and Safety Data
A thorough understanding of the reagent's properties is paramount for safe and effective handling.
| Property | Data |
| Chemical Name | 3-(Benzyloxy)-6-fluoropyridazine |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate |
| Storage | Store at 2-8°C, protect from moisture |
Safety Profile (based on analogous compounds):
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always handle in a fume hood wearing safety glasses, a lab coat, and chemical-resistant gloves.
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary pathway for functionalizing 3-(Benzyloxy)-6-fluoropyridazine is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike typical SN1 and SN2 reactions, the SNAr mechanism is a two-step addition-elimination process well-suited for electron-poor aromatic and heteroaromatic systems.[6][7]
Mechanism Breakdown:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine (C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The negative charge is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which is a key stabilizing factor.
-
Elimination of Leaving Group: The aromaticity is restored by the expulsion of the leaving group, in this case, the highly electronegative fluoride ion. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the ring for the initial nucleophilic attack.[7]
A simplified diagram representing the two-step SNAr mechanism.
Experimental Protocols & Applications
Protocol 1: Synthesis of the Starting Material, 3-(Benzyloxy)-6-fluoropyridazine
The most direct route to the title compound involves the monosubstitution of 3,6-difluoropyridazine with benzyl alcohol. The reaction leverages the higher reactivity of one fluorine atom over the other, which can often be controlled by stoichiometry and reaction conditions.
Workflow for the synthesis of 3-(Benzyloxy)-6-fluoropyridazine.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of benzyl alcohol (1.0 eq.) in an anhydrous aprotic solvent like acetonitrile (CH₃CN) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0°C under a nitrogen atmosphere. Stir for 30 minutes to form the sodium benzoxide nucleophile.
-
Reaction: Slowly add a solution of 3,6-difluoropyridazine (1.05 eq.) in the same solvent to the reaction mixture at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired product.[10][11]
Expertise & Causality:
-
Why an anhydrous aprotic solvent? To prevent quenching of the strong base (NaH) and to effectively dissolve the reagents.
-
Why portion-wise addition of NaH at 0°C? The reaction of NaH with alcohol is exothermic and generates hydrogen gas; slow addition at low temperature controls the reaction rate and ensures safety.
-
Why use a slight excess of difluoropyridazine? This can help to drive the monosubstitution to completion and minimize the formation of the disubstituted by-product, although careful control of stoichiometry is key.
Protocol 2: Synthesis of 3-Benzyloxy-6-aminopyridazine Derivatives
This protocol demonstrates the direct displacement of the fluorine atom with an amine nucleophile, a key step in building molecules with diverse biological activities.
Step-by-Step Methodology:
-
Setup: In a sealed vial, combine 3-(Benzyloxy)-6-fluoropyridazine (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a mild base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Solvent: Add an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction: Seal the vial and heat the reaction mixture to 80-120°C for 6-24 hours. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water to precipitate the product or prepare it for extraction.
-
Purification: Collect the solid by filtration or extract the aqueous mixture with ethyl acetate. Purify the crude product by recrystallization or column chromatography.
Data Summary Table:
| Amine Nucleophile | Temperature (°C) | Typical Yield (%) | Bioactive Class Application |
| Morpholine | 90 | 85-95 | Anticancer, CNS agents |
| Aniline | 110 | 70-85 | Kinase inhibitors |
| Piperazine | 80 | 80-90 | Antipsychotics, Antiviral |
Protocol 3: Synthesis of 3-Benzyloxy-6-arylpyridazines via Suzuki Coupling
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. While less common than using a chloro or bromo derivative, fluoro-pyridazines can undergo Suzuki coupling under specific conditions to create biaryl structures.
Step-by-Step Methodology:
-
Setup: To an oven-dried flask under a nitrogen or argon atmosphere, add 3-(Benzyloxy)-6-fluoropyridazine (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).
-
Reaction: Heat the mixture to 90-110°C for 12-24 hours.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the 6-aryl product.
Expertise & Causality:
-
Why a palladium catalyst? Palladium complexes are essential for facilitating the catalytic cycle of the Suzuki reaction (oxidative addition, transmetalation, reductive elimination).
-
Why a base? The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
Why degassed solvents? To remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
Protocol 4: Final Step - Deprotection to Reveal the Bioactive Pyridazinone
The final step in many synthetic sequences is the removal of the benzyl protecting group to unmask the 3-hydroxy-pyridazine, which exists in tautomeric equilibrium with the more stable 3(2H)-pyridazinone. This pyridazinone moiety is often vital for biological activity.
General synthetic strategy: functionalization followed by deprotection.
Step-by-Step Methodology (Catalytic Hydrogenation):
-
Setup: Dissolve the 3-benzyloxy-6-substituted pyridazine derivative (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq. by weight).
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Stir vigorously until TLC or LC-MS analysis indicates the complete consumption of the starting material (typically 4-16 hours).
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected pyridazinone product, which can be further purified by recrystallization if necessary.
Conclusion
3-(Benzyloxy)-6-fluoropyridazine stands out as a high-value, versatile building block for the synthesis of complex bioactive molecules. Its well-defined and predictable reactivity, centered on Nucleophilic Aromatic Substitution, allows for the controlled and sequential introduction of molecular diversity. The protocols and insights provided in this guide serve as a practical framework for researchers and drug development professionals to leverage this powerful reagent in their quest for novel therapeutics. By understanding the underlying chemical principles and applying these robust methodologies, the scientific community can continue to unlock the vast potential of the pyridazine scaffold in medicinal chemistry.
References
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]
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Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). New pyridazine derivatives: Synthesis, chemistry and biological activity. Research on Chemical Intermediates, 42(6), 5535–5564. [Link]
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Al-Bayati, R. I. H., & Al-Amiery, A. A. (2014). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 11(2), 529-538. [Link]
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Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Journal of Heterocyclic Chemistry, 53(6), 1894-1903. [Link]
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Sharma, P., & Kumar, A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Journal of Pharmaceutical Research, 2(7), 811-23. [Link]
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Zhang, M., Hu, F.-Z., Zhu, Y.-Q., Zou, X.-M., Liu, B., & Yang, H.-Z. (2007). Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines. Chinese Journal of Organic Chemistry, 27(6), 749-752. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. [Link]
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Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
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Orru, R. V. A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16388. [Link]
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Shi, Y., et al. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry, 307, 118680. [Link]
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PrepChem.com. (n.d.). Synthesis of 3-benzyloxy propanal. [Link]
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Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. [Link]
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Garbarino, S., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13322–13330. [Link]
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Xu, H., et al. (2012). Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. Pest Management Science, 68(2), 276-84. [Link]
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ResearchGate. (n.d.). Synthesis and herbicidal activity of 3-(Un)substituted benzyloxy-6-fluoropyridazines. [Link]
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Tamura, Y., et al. (1980). Synthesis of 3-Amino-5-hydroxy- and 3-Amino-5-methoxypyridines. Chemical and Pharmaceutical Bulletin, 28(1), 303-306. [Link]
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IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. [Link]
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Scilit. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. [Link]
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Shainova, R. S., et al. (2021). Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. Chemistry of Heterocyclic Compounds, 57(1), 69-76. [Link]
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Semantic Scholar. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. [Link]
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Asian Journal of Chemistry. (2025). Design and Synthesis of (3′-Benzyloxy)-3-fluoro-5-(4-methylpiperazine-1-yl)-[1,1′-biphenyl] carbaldehyde and Indanone Derivatives and their Antibacterial Activity Close to Fab I Inhibitors. [Link]
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Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
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Overcoming challenges in the synthesis of 3-(Benzyloxy)-6-fluoropyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 3-(Benzyloxy)-6-fluoropyridazine, a key intermediate in the development of various pharmaceutical compounds.[1][2] As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven solutions to streamline your experimental workflow.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.
Problem 1: Low Yield in the Initial Benzylation of 3,6-Dichloropyridazine
Q: My reaction of 3,6-dichloropyridazine with benzyl alcohol results in a low yield of 3-(benzyloxy)-6-chloropyridazine. What are the critical parameters to optimize?
A: Achieving a high yield in this nucleophilic aromatic substitution (SNAE) reaction hinges on several factors. The pyridazine ring is electron-deficient, which facilitates nucleophilic attack, but optimizing the reaction conditions is crucial.[3][4]
-
Base Selection: The choice and stoichiometry of the base are critical for the deprotonation of benzyl alcohol to form the more nucleophilic benzyl oxide.
-
Recommended Bases: Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are highly effective. Weaker bases like potassium carbonate (K2CO3) can also be used, though they may require longer reaction times or higher temperatures.[5]
-
Troubleshooting: If using weaker bases, ensure anhydrous conditions, as water can hydrolyze the base and the starting material. Consider switching to a stronger base if yields remain low.
-
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
-
Recommended Solvents: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are ideal.
-
Troubleshooting: Ensure your solvent is completely dry. The presence of water can significantly reduce the efficacy of the alkoxide formation.
-
-
Temperature and Reaction Time: These parameters are often interdependent.
-
General Protocol: The reaction is typically performed at room temperature to 60°C.
-
Troubleshooting: If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid the formation of side products due to excessive heat.
-
-
Side Reactions: A common side reaction is the dialkoxylation of 3,6-dichloropyridazine to form 3,6-bis(benzyloxy)pyridazine.
-
Mitigation: Use a slight excess (1.0-1.2 equivalents) of 3,6-dichloropyridazine relative to benzyl alcohol to favor mono-substitution. Careful control of stoichiometry is key.
-
Workflow for Benzylation of 3,6-Dichloropyridazine:
Caption: Optimized workflow for the synthesis of 3-(benzyloxy)-6-chloropyridazine.
Problem 2: Inefficient Fluorination of 3-(Benzyloxy)-6-chloropyridazine
Q: I am struggling with the fluorination step to convert 3-(benzyloxy)-6-chloropyridazine to the final product. What are the best fluorinating agents and conditions?
A: The conversion of an aryl chloride to an aryl fluoride is a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Halex (halogen exchange) reaction. The success of this step is highly dependent on the choice of the fluoride source and the reaction conditions.[6][7]
-
Fluoride Source: The nature of the fluoride salt is paramount.
-
Recommended Agents: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are commonly used. Spray-dried KF is often preferred due to its higher surface area and reactivity. Tetrabutylammonium fluoride (TBAF) can also be effective, sometimes at lower temperatures.[6]
-
Troubleshooting: The presence of water is detrimental as it hydrates the fluoride ion, reducing its nucleophilicity. Ensure the fluoride salt is rigorously dried before use. A phase-transfer catalyst (e.g., a crown ether like 18-crown-6 or a quaternary ammonium salt) can be used with KF or CsF to enhance the solubility and reactivity of the fluoride ion in aprotic solvents.
-
-
Solvent: A high-boiling polar aprotic solvent is necessary to achieve the required reaction temperatures.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are excellent choices.
-
Troubleshooting: Ensure the solvent is anhydrous. If the reaction is not proceeding, consider switching to a higher-boiling solvent to allow for higher reaction temperatures.
-
-
Temperature: Halex reactions typically require high temperatures.
-
General Protocol: Temperatures in the range of 150-220°C are common.
-
Troubleshooting: If the reaction is slow or incomplete, a higher temperature may be necessary. However, be mindful of potential decomposition of the starting material or product at excessively high temperatures. Monitor the reaction closely by TLC or GC-MS.
-
Data Summary for Fluorination Conditions:
| Fluorinating Agent | Solvent | Temperature (°C) | Additive | Typical Yield (%) |
| Spray-dried KF | DMSO | 180-200 | 18-crown-6 | 60-80 |
| Anhydrous CsF | Sulfolane | 200-220 | None | 70-90 |
| Anhydrous TBAF | DMF | 100-150 | None | 50-70 |
Note: Yields are approximate and can vary based on specific substrate and reaction scale.
Problem 3: Difficulty in Purifying the Final Product
Q: I am observing multiple spots on my TLC after the fluorination reaction, and purification by column chromatography is proving difficult. What are the likely impurities and how can I improve the purification?
A: The high temperatures used in the fluorination step can lead to side reactions and the formation of impurities that may be difficult to separate from the desired product.
-
Potential Impurities:
-
Unreacted Starting Material: 3-(Benzyloxy)-6-chloropyridazine.
-
De-benzylation Product: 6-Fluoro-3(2H)-pyridazinone can form if the benzyl group is cleaved under the harsh reaction conditions.
-
Hydrolysis Product: If trace water is present, 6-chloro-3(2H)-pyridazinone or 6-fluoro-3(2H)-pyridazinone can be formed.
-
Tarry byproducts: High-temperature reactions can sometimes lead to polymerization or decomposition, resulting in baseline material on the TLC.
-
-
Purification Strategy:
-
Initial Workup: After cooling the reaction mixture, it is often beneficial to pour it into ice-water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. This can help to remove some of the inorganic salts and highly polar impurities.
-
Column Chromatography:
-
Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The product, 3-(Benzyloxy)-6-fluoropyridazine, is moderately polar.
-
Troubleshooting: If co-elution is an issue, consider using a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina).
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane) can be an excellent final purification step to obtain a highly pure product.
-
Analytical Workflow for Purity Assessment:
Caption: A standard analytical workflow for assessing the purity of 3-(benzyloxy)-6-fluoropyridazine.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the pyridazine core in the biological activity of molecules containing this scaffold?
A1: The pyridazine ring is a "privileged scaffold" in medicinal chemistry. Its two adjacent nitrogen atoms make it a hydrogen bond acceptor and can influence the pKa of the molecule.[5] The π-deficient nature of the ring can also lead to favorable interactions with biological targets. Pyridazine derivatives have shown a wide range of biological activities, including use as herbicides, and in the development of anticancer, antimicrobial, and anti-inflammatory agents.[8][9][10]
Q2: Are there alternative synthetic routes to 3-(Benzyloxy)-6-fluoropyridazine?
A2: Yes, an alternative approach involves starting with 3,6-difluoropyridazine and performing a nucleophilic aromatic substitution with benzyl alcohol.[11][12] This route can be advantageous as the C-F bond is generally more reactive towards nucleophilic attack than a C-Cl bond in this type of system.[13][14] However, the availability and cost of 3,6-difluoropyridazine may be a consideration.
Q3: How can I confirm the successful synthesis and purity of my final product?
A3: A combination of analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the characteristic peaks for the benzylic protons and the aromatic protons of both the benzyl and pyridazine rings.
-
¹³C NMR will confirm the number of unique carbon atoms.
-
¹⁹F NMR is crucial to confirm the presence of the fluorine atom and will typically show a singlet or a doublet depending on the coupling with adjacent protons.
-
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight of the product.[15][16]
-
Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.
Q4: What safety precautions should be taken when working with the reagents involved in this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in an inert atmosphere and use a suitable quenching procedure.
-
3,6-Dichloropyridazine: Can be irritating to the skin and eyes. Handle in a fume hood and wear appropriate personal protective equipment (PPE).[17]
-
High Temperatures: The fluorination step requires high temperatures, posing a risk of burns. Use appropriate heating mantles and ensure the glassware is in good condition.
-
Polar Aprotic Solvents (DMF, DMSO): Can be absorbed through the skin. Wear appropriate gloves.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
III. Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)-6-chloropyridazine [18][19]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere (N2 or Ar), add benzyl alcohol (1.0 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of 3,6-dichloropyridazine (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(benzyloxy)-6-chloropyridazine.
Protocol 2: Synthesis of 3-(Benzyloxy)-6-fluoropyridazine
-
In a flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(benzyloxy)-6-chloropyridazine (1.0 eq.), spray-dried potassium fluoride (3.0 eq.), and a catalytic amount of 18-crown-6 (0.1 eq.) in anhydrous DMSO.
-
Heat the reaction mixture to 190 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(benzyloxy)-6-fluoropyridazine.
IV. References
-
DiMagno, S. G., & Sun, H. (2014). Mild fluorination of chloropyridines with in situ generated anhydrous tetrabutylammonium fluoride. PubMed.
-
Yang, H., et al. (2007). Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines. Chinese Journal of Organic Chemistry.
-
Dehring, T., et al. (2015). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. Organic Letters.
-
El-Gendy, A. A. (2013). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar.
-
Request PDF. (n.d.). Synthesis and herbicidal activity of 3-(Un)substituted benzyloxy-6-fluoropyridazines. ResearchGate.
-
Britton, R., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
-
ChemScene. (n.d.). 3-(Benzyloxy)-6-chloropyridazine.
-
Pandey, V. K., & Tusi, Z. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
-
Guidechem. (2023). What is 3,6-Dichloropyridazine and its Applications in Organic Synthesis and Medicinal Chemistry? - FAQ.
-
Zhang, H., et al. (2012). Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. PubMed.
-
Google Patents. (n.d.). Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
-
Sherif, M. H., et al. (2010). chemical studies on 3,6-dichloropyridazine. Journal of American Science.
-
Miller, L. S., & Wilson, Z. J. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC.
-
ChemScene. (n.d.). 6-Chloropyridazine-3-sulfonyl fluoride.
-
Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
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Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol.
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
-
Wang, Y., et al. (n.d.). Rapid screening and identification of target constituents using full scan-parent ions list-dynamic exclusion acquisition coupled.
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
-
J&K Scientific. (n.d.). 3-(Benzyloxy)-6-chloropyridazine.
-
El-Sayed, N. N. E., et al. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC.
-
The Britton group. (n.d.). Fluorination Strategies.
-
Request PDF. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
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Analytical Methods - RSC Publishing. (n.d.).
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
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Benchchem. (n.d.). Technical Support Center: Synthesis of Benzyloxy-Substituted Pyridines.
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Smith, A. M., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
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Sigma-Aldrich. (n.d.). 3-(Benzyloxy)-6-chloropyridazine.
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Google Patents. (n.d.). Process for purification of 3,6-dichloropyridazine.
-
den Hertog, H. J. (1962). benzylations gave 3-acetamido-5-hydroxypyridine (6) or 3-acetamido-5-.
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction.
-
ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) -.
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives.
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
-
Refubium - Freie Universität Berlin. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.
-
PubMed. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy.
-
Organic Syntheses Procedure. (n.d.). 3-benzyloxy-2-methyl propanoate.
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MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
-
PMC. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.
-
The Journal of Organic Chemistry - ACS Publications. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration.
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Optimizing SNAr reaction conditions for fluorinated pyridazines
Welcome to the Technical Support Center for Fluorinated Pyridazines . This resource is engineered for discovery chemists, process scientists, and bioconjugation researchers working with highly electron-deficient heteroaromatics.
Nucleophilic aromatic substitution (SNAr) on fluorinated pyridazines offers a powerful vector for late-stage functionalization and scaffold diversification. However, the unique electronic landscape of these rings often leads to challenges with regioselectivity, over-substitution, and sluggish kinetics. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to help you optimize your SNAr workflows.
I. Core Optimization Architecture
Before troubleshooting specific reactions, it is critical to map the fundamental variables that dictate SNAr success on perfluorinated or polyfluorinated pyridazines. The workflow below outlines the logical progression for establishing baseline reaction conditions.
General workflow for optimizing SNAr conditions on fluorinated pyridazine scaffolds.
II. Troubleshooting Guides & FAQs
FAQ 1: How do I control regioselectivity when performing SNAr on polyfluorinated pyridazines?
The Challenge: Reacting scaffolds like 4,5,6-trifluoropyridazin-3(2H)-one or tetrafluoropyridazine with nucleophiles often yields an intractable mixture of regioisomers. Causality & Mechanistic Insight: Regioselectivity is governed by the competition between electronic activation and steric repulsion. The highly electronegative nitrogen atoms in the pyridazine ring strongly activate the ortho and para positions. However, hard, sterically demanding nucleophiles (e.g., secondary amines) experience severe steric clash with adjacent fluorine atoms or carbonyl oxygens. This steric bulk forces the nucleophile's lone pair out of the plane of the pyridazine ring, preventing stabilizing conjugation in the transition state. Consequently, softer or less hindered nucleophiles (like primary amines) selectively attack the highly activated 4-position, while bulky nucleophiles may be forced toward the 5-position or yield mixed products ().
Quantitative Regioselectivity Data: Table 1: Regioselectivity of Amine Nucleophiles with 4,5,6-Trifluoropyridazin-3(2H)-one
| Nucleophile | Steric Profile | Primary Substitution Site | Isolated Yield (%) |
| Butylamine (Primary) | Low | 4-position (Major) | >80% |
| Aniline (Aryl) | Moderate (Soft) | 4-position (Exclusive) | ~75% |
| Morpholine (Secondary) | Moderate | 4-position (Major) | ~85% |
| Diethylamine (Secondary) | High | 5-position / Mixed | <70% |
FAQ 2: My SNAr with aliphatic amines yields multiple poly-substituted side products. How can I optimize for mono-substitution?
The Challenge: Aliphatic amines are highly reactive, and the mono-aminated fluoropyridazine often remains sufficiently electron-deficient to undergo a second, unwanted SNAr reaction. Causality & Mechanistic Insight: Over-substitution occurs when the reaction temperature is too high or when the local concentration of the nucleophile exceeds the electrophile. Furthermore, as the reaction proceeds, hydrofluoric acid (HF) is generated, which can protonate the aliphatic amine, killing its nucleophilicity. Using a non-nucleophilic, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) acts as an irreversible proton sink. This scavenges the HF without competing for the electrophilic pyridazine ring, allowing you to strictly control the stoichiometry of the actual nucleophile.
Self-Validating Protocol: Controlled Mono-Amination of Fluoropyridazines
-
Preparation: Dissolve 1.0 equivalent of the fluorinated pyridazine in anhydrous DMF to achieve a 0.2 M concentration under a nitrogen atmosphere.
-
Base Addition: Add 1.2 equivalents of DIPEA.
-
Nucleophile Addition (Kinetic Trapping): Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 1.05 equivalents of the aliphatic amine.
-
Self-Validation Step A: The low temperature kinetically traps the mono-substituted product. Monitor the reaction via LC-MS after 30 minutes; you should observe >50% conversion to the mono-mass with <5% of the di-substituted mass.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 2–4 hours until starting material is consumed.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.
-
Self-Validation Step B: Check the pH of the aqueous layer. It must be slightly acidic to neutral (pH 5-7) to ensure any unreacted aliphatic amine is fully protonated and partitioned away from the organic product layer.
-
-
Spectroscopic Validation: Confirm regiochemistry via ¹⁹F-NMR. The disappearance of the specific fluorine resonance (typically between -90 to -110 ppm, depending on the scaffold) unambiguously confirms the site of substitution.
FAQ 3: Can I use perfluorinated pyridazines for chemoselective bioconjugation on peptides?
The Challenge: Modifying complex peptides requires absolute chemoselectivity to avoid cross-linking or tagging the wrong amino acid residue. Causality & Mechanistic Insight: Yes, perfluoroheteroaromatics like tetrafluoropyridazine are exceptional electrophiles for bioconjugation. Chemoselectivity is dictated by the Hard-Soft Acid-Base (HSAB) principle and precise pKa control. Thiolates (from cysteine) are highly polarizable, "soft" nucleophiles that react exceptionally fast with the "soft" perfluoroaromatic system at room temperature using only mild bases. Conversely, "harder" nucleophiles like primary amines (lysine) or phenols (tyrosine) require stronger inorganic bases (e.g., Cs₂CO₃) and elevated temperatures to achieve the deprotonation necessary for attack ().
Chemoselective bioconjugation pathways of tetrafluoropyridazine with peptide side chains.
Quantitative Bioconjugation Data: Table 2: Chemoselective SNAr Conditions for Peptide Modification via Tetrafluoropyridazine
| Target Residue | Nucleophile Type | Base Required | Solvent | Relative Kinetics | Typical Main Product |
| Cysteine | Thiol (-SH) | DIPEA (Mild organic) | DMF | Very Fast | Mono-tagged (S-linked) |
| Lysine | Primary Amine (-NH₂) | DIPEA (Excess) | DMF | Moderate | Mono-tagged (N-linked) |
| Tyrosine | Phenol (-OH) | Cs₂CO₃ (Strong inorganic) | DMF | Slow | Mono- / Di-tagged |
III. References
-
Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). "Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine." The Journal of Organic Chemistry, 74(15), 5533-5540.[Link]
-
Gimenez, D., Mooney, C. A., Dose, A., Sandford, G., Coxon, C. R., & Cobb, S. L. (2017). "The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems." Organic & Biomolecular Chemistry, 15(19), 4086-4095.[Link]
Technical Support Center: Synthesis of 3-(Benzyloxy)-6-fluoropyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-(Benzyloxy)-6-fluoropyridazine. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to help you navigate the common challenges and improve the yield and purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-(Benzyloxy)-6-fluoropyridazine, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Deprotonation: The base may be too weak or used in insufficient quantity to fully deprotonate the benzyl alcohol, leading to poor nucleophilicity. | - Use a stronger base such as sodium hydride (NaH) to ensure complete formation of the benzoxide anion. - Ensure the base is fresh and has been stored under appropriate anhydrous conditions. |
| 2. Poor Quality Reagents: Moisture or impurities in the starting materials (3,6-difluoropyridazine, benzyl alcohol) or solvent can quench the reaction. | - Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. - Purify starting materials if their quality is questionable. Benzyl alcohol can be distilled, and 3,6-difluoropyridazine can be recrystallized or purified by chromatography. | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at excessively high temperatures. | - Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal balance between reaction rate and selectivity.[1] - For reactions using NaOH in acetonitrile, a moderate temperature is often effective.[2] | |
| Formation of Multiple Products (Observed by TLC/LC-MS) | 1. C-Alkylation: Besides the desired O-alkylation, the benzyl group can attack the electron-deficient carbon atoms of the pyridazine ring.[1] | - Employ milder reaction conditions (lower temperature, weaker base) to favor the kinetically preferred O-alkylation. - The choice of solvent can influence regioselectivity; consider screening less polar aprotic solvents.[1] |
| 2. Di-substitution: If the reaction is run for too long or with a large excess of benzyl alcohol and base, a second benzylation may occur, although less likely with a fluorinated pyridazine. | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of benzyl alcohol. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. | |
| Difficult Purification | 1. Co-eluting Impurities: Side products, such as C-benzylated isomers or unreacted starting materials, may have similar polarities to the desired product, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. - Consider alternative purification techniques such as recrystallization or preparative HPLC if column chromatography is ineffective. |
| 2. Oily Product: The final product may be obtained as an oil that is difficult to handle and purify. | - Attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexane. | |
| Product Decomposition | 1. Harsh Work-up Conditions: The benzyloxy group can be sensitive to strongly acidic or basic conditions during the aqueous work-up. | - Use a mild acid (e.g., saturated ammonium chloride solution) or base (e.g., saturated sodium bicarbonate solution) for quenching and washing. |
| 2. High Temperature During Purification: Prolonged heating during solvent evaporation or high temperatures during distillation can lead to decomposition. | - Remove the solvent under reduced pressure at a moderate temperature. - If distillation is necessary, use a high-vacuum system to lower the boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 3-(Benzyloxy)-6-fluoropyridazine?
A1: The synthesis is a nucleophilic aromatic substitution (SNAAr) reaction. Benzyl alcohol is first deprotonated by a base (e.g., NaOH, NaH) to form the more nucleophilic benzyl oxide anion. This anion then attacks the electron-deficient C3 position of 3,6-difluoropyridazine, displacing one of the fluoride ions. The pyridazine ring is highly susceptible to nucleophilic attack due to the presence of the two adjacent nitrogen atoms, which withdraw electron density from the ring carbons.[3]
Q2: Why is 3,6-difluoropyridazine a good starting material for this synthesis?
A2: The fluorine atoms on the pyridazine ring are excellent leaving groups in nucleophilic aromatic substitution reactions. Their high electronegativity makes the ring carbons they are attached to highly electrophilic and susceptible to attack by nucleophiles.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.
-
Benzyl Alcohol: While not highly toxic, it can be an irritant. Standard personal protective equipment (gloves, safety glasses) should be worn.
-
3,6-Difluoropyridazine: This is a halogenated heterocyclic compound and should be handled with care, avoiding inhalation and skin contact.
-
Solvents: Acetonitrile (CH3CN) is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting materials (3,6-difluoropyridazine and benzyl alcohol) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate.
Q5: What are the expected spectroscopic data for 3-(Benzyloxy)-6-fluoropyridazine?
-
¹H NMR: Signals corresponding to the benzylic protons (a singlet around 5.5 ppm), the aromatic protons of the benzyl group (multiplets between 7.2-7.5 ppm), and the protons on the pyridazine ring.
-
¹³C NMR: Signals for the benzylic carbon, the aromatic carbons of the benzyl group, and the carbons of the pyridazine ring. The carbon attached to the fluorine will show a characteristic coupling (C-F coupling).
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the pyridazine ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C11H9FN2O).
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)-6-fluoropyridazine using Sodium Hydroxide
This protocol is adapted from a general method for the synthesis of benzyloxypyridazines.[2]
Materials:
-
3,6-Difluoropyridazine
-
Benzyl alcohol
-
Sodium hydroxide (NaOH)
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous acetonitrile, add powdered sodium hydroxide (1.2 eq).
-
Stir the suspension at room temperature for 15-20 minutes to form the sodium benzoxide.
-
Add 3,6-difluoropyridazine (1.1 eq) to the reaction mixture.
-
Heat the mixture to a gentle reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Analytical Workflow for Product Characterization
A systematic approach is crucial for confirming the structure and purity of the synthesized compound.
Caption: Workflow for purification and analysis of 3-(Benzyloxy)-6-fluoropyridazine.
References
- BenchChem. Common side reactions in the benzylation of dimethylpyridine.
- Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines.
- Stanor, E. Product Class 8: Pyridazines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. Georg Thieme Verlag, 2004.
Sources
Troubleshooting unexpected results in 3-(Benzyloxy)-6-fluoropyridazine reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the mechanistic nuances and unexpected experimental outcomes associated with 3-(Benzyloxy)-6-fluoropyridazine reactions.
This scaffold is highly valued in drug discovery due to the pyridazine ring's unique physicochemical properties, including its high dipole moment, weak basicity, and robust dual hydrogen-bonding capacity[1]. However, its dual electrophilic sites (C-3 and C-6) and the lability of the benzyl ether can lead to competing side reactions. This guide is structured to explain the causality behind these issues and provide self-validating protocols to ensure reproducible success.
Section 1: Mechanistic Overview & Reaction Pathways
Before troubleshooting, it is critical to understand the competing pathways inherent to this molecule. The primary intended reaction is typically a Nucleophilic Aromatic Substitution (SNAr) displacing the fluorine atom. However, under non-ideal conditions, alternative pathways dominate.
Mechanistic divergence in 3-(Benzyloxy)-6-fluoropyridazine reactions based on conditions.
Section 2: Troubleshooting FAQs
Q1: Why am I observing nucleophilic attack at the C-3 position (benzyloxy displacement) instead of the C-6 position (fluorine displacement)? Causality: Fluorine is highly electronegative and typically activates the C-6 position for SNAr by stabilizing the transition state[2]. However, the pyridazine heterocycle is electron-deficient, and its dual nitrogen atoms can stabilize Meisenheimer complexes at both the C-3 and C-6 positions[1]. When using "hard" nucleophiles (e.g., strong alkoxides) or operating at excessively high temperatures (>100°C), the activation energy barrier for C-3 substitution is overcome. The benzyloxy group, while a poorer leaving group than fluorine, can be displaced under these thermodynamically driven conditions. Solution: Switch to a "softer" nucleophile (e.g., amines, thiols), lower the reaction temperature, or change to a less polar solvent (like THF instead of DMF) to favor the kinetically controlled C-6 SNAr product.
Q2: My reaction yields a significant amount of pyridazinone byproduct. How do I prevent premature debenzylation? Causality: The benzyl ether at the C-3 position is highly susceptible to cleavage. If your SNAr conditions employ aqueous bases (like NaOH) at elevated temperatures—conditions sometimes used to synthesize the starting material itself[3]—hydroxide ions can attack the benzylic carbon or the C-3 position, leading to ether cleavage and the formation of the thermodynamically stable pyridazinone. Solution: Maintain strictly anhydrous conditions. Utilize non-nucleophilic, anhydrous bases such as Cs2CO3 or DIPEA, and ensure your solvents are dried over molecular sieves.
Q3: The SNAr reaction stalls at 40-50% conversion despite using an excess of nucleophile. What is happening? Causality: Stalling is almost always caused by product inhibition via the protonation of your nucleophile. As the SNAr reaction proceeds, hydrofluoric acid (HF) is generated. If your base is not strong enough or not in sufficient excess to neutralize the HF, the acidic byproduct will protonate your incoming amine nucleophile, rendering it electronically inactive. Solution: Ensure at least 2.5 equivalents of a mild base (e.g., K2CO3 ) are present to scavenge the generated HF completely.
Section 3: Quantitative Data on SNAr Regioselectivity
To demonstrate the causality of reaction conditions on the outcome, the following table summarizes the influence of solvent, base, and temperature on the regioselectivity of the SNAr reaction.
Table 1: Influence of Reaction Conditions on SNAr Regioselectivity and Yield
| Nucleophile | Solvent | Base | Temp (°C) | Conversion (%) | C-6 Substitution (Desired) | C-3 Substitution (Undesired) |
| Morpholine (Soft) | CH3CN | K2CO3 | 80 | >95 | 98% | <2% |
| Phenol (Hard) | DMF | Cs2CO3 | 120 | 85 | 80% | 20% |
| Benzylamine (Soft) | EtOH | DIPEA | 90 | 90 | 95% | 5% |
| Thiophenol (Soft) | THF | NaH | 0 to 25 | >95 | 99% | <1% |
Section 4: Self-Validating Standard Operating Protocol (SOP)
Protocol: Regioselective SNAr of 3-(Benzyloxy)-6-fluoropyridazine with Amine Nucleophiles This protocol is designed as a self-validating system to ensure traceability and mechanistic control at every step.
Step 1: Reagent Preparation & Baseline Validation
-
Action: Dissolve 1.0 eq of 3-(benzyloxy)-6-fluoropyridazine in anhydrous CH3CN (0.1 M concentration).
-
Causality: CH3CN provides an optimal dielectric constant to stabilize the Meisenheimer intermediate without promoting nucleophilic ether cleavage, which is common in protic solvents[3].
-
Self-Validation Checkpoint: Run a baseline LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material must show >98% purity (UV 254 nm) to rule out pre-existing pyridazinone contamination.
Step 2: Base and Nucleophile Addition
-
Action: Add 2.5 eq of finely powdered, anhydrous K2CO3 , followed by 1.2 eq of the amine nucleophile.
-
Causality: K2CO3 is a heterogeneous, mild base that effectively scavenges HF without dissolving into the organic phase and acting as a nucleophile itself.
Step 3: Thermal Activation & In-Process Control (IPC)
-
Action: Heat the reaction mixture to 80°C under a nitrogen atmosphere.
-
Self-Validation Checkpoint: After 2 hours, sample 10 µL of the reaction, dilute in 1 mL MeOH, and analyze via LC-MS.
-
Pass Condition: >90% conversion to the C-6 substituted mass; <2% of the C-3 substituted mass or debenzylated mass.
-
Fail Condition: If conversion <50%, verify the pH of the reaction mixture (must be basic). If neutral, HF has overwhelmed the base; add 1.0 eq additional K2CO3 .
-
Step 4: Quench and Workup
-
Action: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts ( K2CO3 and KF), and concentrate the filtrate under reduced pressure.
-
Causality: Removing fluoride salts prior to aqueous workup prevents the formation of hydrofluoric acid emulsions and protects the benzyl ether from acid-catalyzed hydrolysis during extraction.
Step 5: Isolation
-
Action: Purify via flash column chromatography ( SiO2 , Hexanes/EtOAc gradient).
Troubleshooting workflow for optimizing SNAr conversion and regioselectivity.
References
-
3-Benzyloxy-6-fluoropyridazine Source: IUCr Journals (International Union of Crystallography) URL:[Link]
-
The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00283A [pubs.rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
Technical Support Center: Enhancing the Stability of 3-(Benzyloxy)-6-fluoropyridazine Derivatives
Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for navigating the stability challenges associated with 3-(benzyloxy)-6-fluoropyridazine derivatives. These scaffolds are of significant interest in medicinal chemistry, but their unique physicochemical properties can present experimental hurdles.[1][2][3] This document provides in-depth troubleshooting advice and foundational knowledge to help you anticipate, diagnose, and resolve stability issues, ensuring the integrity and reproducibility of your results.
Part 1: Troubleshooting Guide - Addressing Common Experimental Failures
This section addresses specific problems you may encounter in the lab. The question-and-answer format is designed for rapid problem identification and resolution.
Question 1: My 3-(benzyloxy)-6-fluoropyridazine derivative is decomposing during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What's going wrong and how can I fix it?
Answer:
Decomposition under these conditions is a common and multifaceted issue stemming from the inherent liabilities of the scaffold when exposed to heat, strong bases, and the catalytic cycle.
Probable Causes & Solutions:
-
Thermal Degradation: The pyridazine ring system can be thermally sensitive.[4] High reaction temperatures, often employed to drive catalyst turnover, can lead to nonspecific decomposition.
-
Solution: Screen lower reaction temperatures (e.g., start at 60-80 °C) and extend the reaction time. While this may slow the reaction, it often preserves the integrity of the core structure. For particularly sensitive substrates, consider microwave-assisted synthesis which allows for rapid heating to a precise temperature for a shorter duration.[5]
-
-
Base-Mediated Degradation: Strong bases (e.g., KOtBu, Cs₂CO₃) can attack the electron-deficient pyridazine ring or promote undesired side reactions.[4] The fluorine atom at the 6-position further enhances this susceptibility to nucleophilic attack.
-
Solution: Use milder bases. Consider potassium phosphate (K₃PO₄) or even organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), if compatible with your catalytic cycle. Perform a small-scale screen to identify the weakest base that still affords product.
-
-
Dehalogenation/De-benzylation: Reductive processes within the catalytic cycle can lead to the loss of the fluorine substituent (defluorination) or cleavage of the benzyloxy group (debenzylation).
-
Solution: Ensure your reaction is thoroughly degassed with an inert gas (Argon or Nitrogen). Oxygen can participate in side reactions and affect the catalyst's oxidation state.[4] Additionally, choose ligands that promote rapid reductive elimination, minimizing the time the palladium catalyst spends in low oxidation states that can facilitate these side reactions.
-
Experimental Protocol: Low-Temperature Suzuki Coupling for Sensitive Pyridazines
-
To a dry Schlenk flask under Argon, add your 3-(benzyloxy)-6-fluoropyridazine derivative (1.0 mmol), the boronic acid partner (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 mmol) and the ligand, if separate.
-
Add thoroughly degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL).
-
Seal the flask and heat the reaction mixture at 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify via column chromatography on deactivated silica gel.
Question 2: I'm observing significant tailing and potential decomposition of my compound during silica gel column chromatography. How can I improve purification?
Answer:
This is a classic issue when purifying basic, nitrogen-containing heterocycles. The acidic nature of standard silica gel leads to strong interactions with the basic nitrogen atoms of the pyridazine ring, causing poor separation, tailing, and in some cases, on-column degradation.[4][6]
Probable Causes & Solutions:
-
Acid-Base Interaction: The lone pairs on the pyridazine nitrogens interact strongly with the acidic silanol (Si-OH) groups on the silica surface.
-
Solution 1 (Eluent Modification): Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery.[6]
-
Solution 2 (Stationary Phase Modification): Use a deactivated or alternative stationary phase. Neutral alumina is an excellent alternative to silica for basic compounds. Alternatively, commercially available deactivated silica gels can be used.
-
Solution 3 (Alternative Purification): If the compound is sufficiently stable and has a suitable melting point, recrystallization can be a highly effective method to achieve high purity without the risk of on-column decomposition.[6]
-
Question 3: My compound, which was pure after synthesis, shows a new spot on the TLC plate after being stored in solution for a few days. What is happening?
Answer:
Solution-state stability is often much lower than solid-state stability. The solvent can mediate or participate in degradation pathways.
Probable Causes & Solutions:
-
Solvolysis/Hydrolysis: Protic solvents (e.g., methanol, water) can act as nucleophiles, potentially displacing the fluorine or benzyloxy groups, especially if the solution is slightly acidic or basic.
-
Solution: Store solutions in aprotic, high-purity solvents like anhydrous acetonitrile, THF, or toluene. Prepare solutions fresh whenever possible. If solutions must be stored, keep them cold (-20 °C or -80 °C), under an inert atmosphere, and protected from light.
-
-
Photodegradation: Aromatic systems, particularly those with heteroatoms and halogens, can be light-sensitive. UV light can initiate radical reactions leading to decomposition.[4][7]
-
Solution: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental manipulations.
-
-
Oxidation: The hydrazine-like N-N bond in the pyridazine core can be susceptible to oxidation, especially in the presence of air.[7] This can lead to the formation of colored byproducts.[7]
-
Solution: Use degassed solvents for making solutions and store them under an inert atmosphere (Argon or Nitrogen). If you observe a color change (e.g., yellowing), it is a strong indicator of degradation.[7]
-
Part 2: Frequently Asked Questions (FAQs) - Proactive Stability Enhancement
This section provides foundational knowledge to help you proactively design experiments that enhance the stability of your compounds.
Question 1: What are the primary chemical liabilities of the 3-(benzyloxy)-6-fluoropyridazine scaffold?
Answer:
Understanding the inherent weak points of the molecule is the first step to preventing degradation.
-
The Pyridazine Ring: This six-membered ring with two adjacent nitrogen atoms is electron-deficient, making it susceptible to nucleophilic attack.[4] The N-N single bond is also a point of potential reductive cleavage under certain conditions.[8]
-
The 6-Fluoro Substituent: While often installed to block metabolism or modulate electronics, the fluorine atom can be displaced by strong nucleophiles in an SNAr (Nucleophilic Aromatic Substitution) reaction.
-
The 3-Benzyloxy Group: The benzyl C-O bond is highly susceptible to cleavage via hydrogenolysis (catalytic hydrogenation, e.g., H₂/Pd-C) and can also be cleaved by strong Lewis acids or under certain oxidative conditions.
Diagram: Potential Degradation Pathways
Caption: Key degradation pathways for the 3-(benzyloxy)-6-fluoropyridazine scaffold.
Question 2: What are the ideal long-term storage and routine handling conditions for these compounds?
Answer:
Proper storage is crucial for maintaining compound integrity over time.
| Parameter | Solid State | In Solution | Rationale |
| Temperature | ≤ 4 °C (refrigerated) or -20 °C (frozen) for long-term | -20 °C or -80 °C | Slows down kinetic processes of degradation.[7] |
| Atmosphere | Tightly sealed container, preferably under Argon or Nitrogen. | Use septa-sealed vials, purge with Argon or Nitrogen before sealing. | Prevents oxidation and hydrolysis from atmospheric moisture.[7][9] |
| Light | Store in amber glass vials or in the dark. | Use amber vials or wrap in foil. | Prevents light-induced radical degradation pathways.[4][7] |
| Solvent | N/A | Anhydrous, aprotic solvents (e.g., Acetonitrile, THF, Dioxane). | Minimizes risk of solvolysis and hydrolysis. |
Routine Handling Best Practices:
-
Always use personal protective equipment (PPE), including gloves, goggles, and a lab coat.[9][10]
-
Handle solid compounds in a well-ventilated area or fume hood.[9][10]
-
Weigh out only the amount of material needed for the experiment to avoid contaminating the main stock bottle.
-
Allow containers to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
Question 3: What analytical methods are best for monitoring the stability and purity of my derivatives?
Answer:
A combination of techniques is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative stability assessment. Using a UV detector, you can monitor the disappearance of the parent peak and the appearance of degradation products over time. A reverse-phase C18 column is typically a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying degradation products. By obtaining the mass of the new impurity peaks, you can hypothesize their structure (e.g., a mass loss of 91 corresponds to de-benzylation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for checking the purity of a freshly synthesized batch and can be used to identify major degradation products if they can be isolated.
Protocol: General HPLC Method for Stability Assessment
-
System Preparation:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or the λₘₐₓ of your compound).
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in acetonitrile. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A:B.
-
Analysis: Inject 10 µL of the prepared sample. The peak corresponding to your compound should be well-resolved.
-
Stability Study: Store your stock solution under the desired test conditions (e.g., room temperature, 40 °C). Inject a sample at regular time points (e.g., t=0, 24h, 48h, 1 week) and compare the peak area of the parent compound to determine the percentage remaining.
Diagram: General Troubleshooting Workflow
Caption: A decision tree for troubleshooting common stability issues.
References
- Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. Benchchem.
- 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. Benchchem.
-
Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 61(20), 8968-9009. Available at: [Link]
- Handling Pyridine: Best Practices and Precautions. (2024).
-
Festa, S., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(16), e00820-20. Available at: [Link]
-
Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available at: [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2023). Molecules, 28(3), 1389. Available at: [Link]
-
Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]
- Safety Issues with Pyridine Ring Construction. Wordpress.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]
-
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. Available at: [Link]
-
Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024). Journal of Medicinal Chemistry. Available at: [Link]
-
Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). The Journal of Organic Chemistry, 78(16), 7786-7793. Available at: [Link]
- Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
-
Pyridazine Derivatives. (2003). Molecules, 8(7), 571-582. Available at: [Link]
- Troubleshooting common issues in pyridine synthesis. Benchchem.
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2018). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Synthesis and herbicidal activity of 3-(Un)substituted benzyloxy-6-fluoropyridazines. ResearchGate. Available at: [Link]
-
Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. (2012). Pest Management Science, 68(2), 255-260. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules, 28(2), 678. Available at: [Link]
- A Technical Guide to the Synthesis of Pyridazine Derivatives. Benchchem.
-
Shi, Y., et al. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry, 307, 118680. Available at: [Link]
-
Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. Scilit. Available at: [Link]
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Technical Support Center: Scale-Up Synthesis of 3-(Benzyloxy)-6-fluoropyridazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in refining the scale-up synthesis of 3-(Benzyloxy)-6-fluoropyridazine. This compound is a highly valued intermediate in the synthesis of bioactive pyridazine derivatives.
Scaling up from a benchtop reaction to a multi-kilogram pilot batch introduces critical challenges, including thermal runaway, regioselectivity failures (over-substitution), and purification bottlenecks. This guide is structured to provide a mechanistic understanding, a self-validating experimental protocol, and a targeted troubleshooting Q&A to ensure your scale-up campaigns are safe, reproducible, and high-yielding.
Mechanistic Causality & Reaction Logic
The synthesis of 3-(Benzyloxy)-6-fluoropyridazine relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism[1]. In this pathway, an electron-poor aromatic ring is attacked by a nucleophile (benzyl alkoxide), proceeding through a negatively charged, resonance-stabilized Meisenheimer intermediate[1]. Fluorine acts as an exceptional leaving group in SNAr reactions because the cleavage of the C–F bond is not the rate-limiting step; rather, the initial nucleophilic attack dictates the reaction kinetics[1].
The foundational bench-scale methodology involves reacting 3,6-difluoropyridazine with benzyl alcohol and sodium hydroxide in acetonitrile under reflux[2]. However, at scale, applying reflux conditions immediately leads to a loss of regiocontrol. Because the first substitution decreases the electrophilicity of the pyridazine ring, the second substitution is kinetically slower. We exploit this kinetic gap by strictly controlling stoichiometry and temperature to prevent the formation of the 3,6-bis(benzyloxy)pyridazine impurity.
SNAr pathway for 3-(Benzyloxy)-6-fluoropyridazine highlighting the over-substitution risk.
Validated Step-by-Step Scale-Up Protocol
This protocol is engineered as a self-validating system . In-process controls (IPCs) are embedded to ensure that the chemical state of the reactor validates the success of the preceding step before moving forward.
Step 1: Alkoxide Generation (Controlled Deprotonation)
-
Charge a clean, dry jacketed reactor with anhydrous Acetonitrile (CH3CN, 10 volumes) and Benzyl Alcohol (1.00 equiv).
-
Begin agitation (250 rpm) and add finely powdered anhydrous Sodium Hydroxide (NaOH, 1.10 equiv) in three equal portions, maintaining the internal temperature at 20°C.
-
Causality: Powdered anhydrous NaOH is strictly required. Using aqueous NaOH solutions promotes the competitive hydrolysis of the fluoropyridazine to a pyridazinone impurity. Limiting the base to 1.10 equivalents starves the reaction of excess nucleophile, preventing disubstitution.
-
Step 2: Electrophile Addition (Exotherm Mitigation)
-
Cool the reactor's internal temperature to 0–5°C using the chilling jacket.
-
Dissolve 3,6-difluoropyridazine (1.05 equiv) in anhydrous CH3CN (2 volumes).
-
Add the electrophile solution dropwise to the reactor over 2 to 3 hours. Critical: Do not allow the internal temperature to exceed 10°C.
-
Causality: The SNAr reaction is highly exothermic. Dropwise addition of the electrophile ensures the alkoxide is consumed at a controlled rate. This prevents thermal runaway and localized concentration spikes (hotspots) that provide the activation energy for over-substitution.
-
-
Once the addition is complete, gradually warm the reactor to 45°C and stir for 4 hours.
-
Self-Validation (IPC): Pull a 1 mL sample, quench in water, and analyze via HPLC. Proceed to Step 3 only when residual 3,6-difluoropyridazine is < 1.0% (Area/Area).
-
Step 3: Quenching and Primary Isolation
-
Cool the reaction mixture to 20°C.
-
Slowly transfer the mixture into a secondary vessel containing vigorously stirred ice-water (30 volumes).
-
Stir for 1 hour to allow complete precipitation of the crude product.
-
Filter the suspension and wash the filter cake with cold water (3 × 5 volumes).
-
Causality: The target product is highly hydrophobic and precipitates out, whereas the NaF byproduct, unreacted NaOH, and acetonitrile solvent are highly water-soluble. This quench acts as a highly efficient primary purification step.
-
Step 4: Recrystallization (Final Polish)
-
Dissolve the crude, damp solid in hot petroleum ether or heptane (approx. 15 volumes) at 70°C[2].
-
Perform a hot filtration to remove any trace insoluble polymers.
-
Cool the filtrate slowly to 0°C at a rate of 10°C/hour to induce crystallization.
-
Filter and dry under vacuum at 40°C to constant weight.
-
Self-Validation: The final product must exhibit a sharp melting point and an HPLC purity of ≥ 99.5%.
-
Quantitative Data & Optimization Summary
To facilitate easy comparison between bench-scale and scale-up parameters, the quantitative refinements are summarized below.
Table 1: Optimization of Reaction Conditions for Scale-Up
| Parameter | Bench Scale (1g) | Optimized Scale-Up (1kg) | Mechanistic Rationale for Change |
| Solvent Volume | CH3CN (20 Vol) | CH3CN (12 Vol total) | Reduced volume improves reactor throughput and volumetric efficiency without compromising reactant solubility. |
| Stoichiometry | Benzyl Alcohol (1.0 equiv)NaOH (2.5 equiv) | Benzyl Alcohol (1.0 equiv)NaOH (1.1 equiv) | Drastically reducing the base equivalent prevents the formation of 3,6-bis(benzyloxy)pyridazine. |
| Addition Temp | 80°C (Reflux) | 0–5°C | Strict thermal control is mandatory at scale to safely manage the SNAr exotherm and maintain regiocontrol. |
| Purification | Column Chromatography | Heptane Recrystallization | Chromatography is economically and logistically unviable at scale. Recrystallization provides >99.5% purity[2]. |
| Isolated Yield | 72% | 88% | Optimized addition rates and strict stoichiometry eliminate side reactions, improving overall mass recovery. |
Troubleshooting Guides & FAQs
Q1: My scale-up batch shows a 15% formation of 3,6-bis(benzyloxy)pyridazine. How do I prevent this over-substitution? A: Over-substitution occurs when the mono-substituted product reacts with excess alkoxide. This is typically caused by three operational failures:
-
Stoichiometry Imbalance: Ensure benzyl alcohol is strictly limited to 1.00 equivalent. It is safer to use a slight excess of the electrophile (1.05 equiv 3,6-difluoropyridazine) to ensure all alkoxide is consumed.
-
Localized Heating: If the addition rate of the electrophile is too fast, localized thermal hotspots provide the activation energy required for the second SNAr reaction. Slow down your feed rate.
-
Incorrect Order of Addition: Always add the electrophile slowly to the alkoxide. Reversing this order creates a high concentration of electrophile in the presence of the nucleophile, skewing the kinetics toward disubstitution.
Q2: The reaction yield dropped significantly upon scaling from 100g to 1kg. HPLC shows a new highly polar impurity. What is it, and how do I fix it? A: The polar impurity is likely 6-fluoro-2,3-dihydropyridazin-3-one (or its benzyloxy equivalent). This is the result of the hydrolysis of the fluoropyridazine ring. It occurs when water competes with benzyl alcohol as a nucleophile.
-
Corrective Action: Ensure your acetonitrile is strictly anhydrous (Karl Fischer titration < 0.1% water). Furthermore, use freshly unsealed, finely powdered anhydrous NaOH. If the NaOH has absorbed atmospheric moisture (deliquescence), it will introduce water into the system and drive hydrolysis.
Q3: Why use Acetonitrile instead of DMF or DMSO for the scale-up? A: While polar aprotic solvents like DMF and DMSO accelerate SNAr reactions by leaving the nucleophile poorly solvated and highly reactive, they are notoriously difficult to remove during downstream processing at scale. Acetonitrile provides a "Goldilocks" balance: it is sufficiently polar to facilitate the Meisenheimer intermediate stabilization but is completely miscible with water, allowing it to be effortlessly washed away during the aqueous quench step.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]
-
Hu, F.-Z., Zhang, M., Song, H.-B., Zou, X.-M., & Yang, H.-Z. (2005). 3-Benzyloxy-6-fluoropyridazine. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2241-o2242. Available at:[Link]
Sources
Technical Support Center: Optimizing Fluoropyridazine Drug Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing the pharmacokinetic (PK) properties of fluoropyridazine-based drug candidates. Drawing from established principles in medicinal chemistry and drug metabolism, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the optimization of fluoropyridazine drug candidates.
Q1: What are the most common pharmacokinetic challenges associated with fluoropyridazine-based compounds?
A1: Fluoropyridazine scaffolds, while offering potent biological activity, often present several PK hurdles. The primary challenges include:
-
Metabolic Instability: The pyridazine ring can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2E1, leading to rapid clearance.[1] Common metabolic pathways include hydroxylation of the pyridazine ring and N-oxidation.[1]
-
Poor Aqueous Solubility: Like many heterocyclic compounds, fluoropyridazines can exhibit low solubility, which limits their dissolution in the gastrointestinal tract and consequently, their oral absorption.[2][3] This can lead to low and variable oral bioavailability.[4][5]
-
Efflux by Transporters: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp, also known as MDR1), which actively pumps the drug out of cells in the intestinal wall, reducing net absorption.[4][6]
Q2: How does the position of the fluorine atom on the pyridazine ring impact pharmacokinetic properties?
A2: The strategic placement of fluorine can significantly modulate PK properties. Fluorine substitution can block sites of metabolism, thereby increasing metabolic stability and half-life.[7] For example, if a specific carbon atom is identified as a primary site of CYP-mediated hydroxylation, introducing a fluorine atom at that position can prevent this metabolic pathway. However, fluorine's electron-withdrawing nature can also alter the compound's pKa and lipophilicity, which may in turn affect its solubility, permeability, and off-target activities.
Q3: What is the "prodrug" approach, and how can it be applied to fluoropyridazine candidates?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[8][9] This strategy is particularly useful for overcoming poor solubility and permeability.[5][9] For a fluoropyridazine with low solubility, a hydrophilic moiety (like a phosphate or an amino acid) can be attached via a linker that is designed to be cleaved by enzymes in the plasma or liver. This increases the compound's solubility in the gut, allowing for better absorption, after which the active drug is released systemically.[9][10] Several oral fluoropyrimidine anticancer drugs, such as capecitabine and tegafur, are successful examples of the prodrug approach.[11][12][13]
Q4: When should I consider formulation strategies versus chemical modification to improve bioavailability?
A4: The choice between formulation and chemical modification depends on the specific liability and the stage of drug development.
-
Early Stage (Lead Identification/Optimization): Chemical modification is often preferred. Addressing fundamental issues like metabolic instability or poor permeability at the molecular level can lead to a more robust candidate.
-
Late Stage (Preclinical/Clinical Development): If a candidate has an excellent efficacy and safety profile but suffers from poor solubility, formulation strategies are often employed.[10] Techniques like micronization (reducing particle size), creating amorphous solid dispersions, or using lipid-based formulations (e.g., SEDDS) can enhance dissolution and absorption without altering the chemical structure of the active pharmaceutical ingredient (API).[3][8]
Troubleshooting Guides
This section provides structured approaches to address specific experimental problems.
Problem 1: Low Metabolic Stability in in vitro Assays (e.g., Liver Microsomes)
Symptoms:
-
Rapid disappearance of the parent compound in human or rodent liver microsome assays.
-
Short predicted in vivo half-life.
Troubleshooting Workflow:
Sources
- 1. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 6. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the formulation strategies to improve PK properties? [synapse.patsnap.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement | springermedicine.com [springermedicine.com]
- 11. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 3-(Benzyloxy)-6-fluoropyridazine-Based Compounds
Introduction: The Promise and Challenge of the Pyridazine Scaffold
Welcome, researchers. You are likely working with the 3-(benzyloxy)-6-fluoropyridazine scaffold because of its significant potential. This heterocyclic core is a "privileged structure" in drug discovery, valued for its unique physicochemical properties. The pyridazine ring's high dipole moment and dual hydrogen-bonding capacity allow it to form potent interactions within protein binding sites, often serving as a bioisosteric replacement for a phenyl ring while improving properties like solubility. This has led to the development of pyridazine-containing compounds for a wide range of diseases, from cancer to neurodegenerative disorders like Parkinson's.
However, the very features that make this scaffold effective also present a critical challenge: off-target activity . When designing ATP-competitive inhibitors, particularly for the protein kinase family, the conserved nature of the ATP binding pocket across hundreds of kinases makes achieving selectivity difficult. An interaction that drives potency at your primary target may be replicated in dozens of other kinases, leading to unexpected experimental results, confounding data, and potential toxicity.
This guide is your dedicated resource for navigating this challenge. We will move beyond general principles to provide specific, actionable troubleshooting workflows and FAQs tailored to researchers using 3-(benzyloxy)-6-fluoropyridazine-based compounds. Our goal is to empower you to not only identify but also strategically mitigate off-target effects, ensuring your results are robust, reproducible, and truly reflective of your intended on-target mechanism.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental properties of the 3-(benzyloxy)-6-fluoropyridazine core and common questions regarding its potential for off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of the 3-(benzyloxy)-6-fluoropyridazine scaffold that influence its binding and selectivity?
A: The scaffold can be deconstructed into three key regions, each with a distinct role:
-
The Pyridazine Core: This nitrogen-containing heterocycle acts as a hinge-binding motif in many kinase inhibitors. Its two nitrogen atoms are potent hydrogen bond acceptors.
-
The 3-(Benzyloxy) Group: This is a larger, often solvent-exposed moiety. The benzyl group can be modified to explore hydrophobic pockets within the binding site. Its flexibility can be a source of both potency and promiscuity. Structure-activity relationship (SAR) studies often focus on substituting the phenyl ring of this group to enhance selectivity.
-
The 6-Fluoro Group: The fluorine atom is a small, lipophilic, and strongly electron-withdrawing group. Its placement can significantly influence the electronic properties of the pyridazine ring, potentially modulating the strength of hinge-binding interactions and affecting metabolic stability.
Q2: My compound was designed for a specific kinase, but my cellular phenotype is unexpected. Could off-target effects be the cause?
A: Absolutely. Unexpected or paradoxical biological responses are hallmark indicators of off-target activity. For example, a compound designed to inhibit a pro-proliferative kinase might unexpectedly induce cell death through potent inhibition of a survival kinase like PI3K or AKT. The first crucial step is to obtain an unbiased view of your compound's selectivity profile.
Q3: What is the most critical first step to assess the selectivity of my compound?
A: The most robust and crucial first step is a broad, biochemical kinase selectivity screen. This involves testing your compound against a large panel of purified kinases (often >300) at a fixed concentration (e.g., 1 µM). This experiment provides a panoramic view of your compound's activity across the kinome and is the foundation for all subsequent, more targeted validation experiments. Numerous vendors offer this as a fee-for-service.
Part 2: Proactive Off-Target Profiling Workflows
Here, we provide step-by-step guides for the critical experiments required to profile and validate the selectivity of your 3-(benzyloxy)-6-fluoropyridazine-based compound.
Workflow 1: Initial Biochemical Kinome Profiling
Objective: To obtain a broad, unbiased assessment of your compound's kinome-wide inhibitory activity. This is your primary screen to identify all potential off-targets.
Caption: Workflow for initial biochemical kinase profiling.
-
Compound Preparation: Prepare a high-quality, high-concentration stock solution of your compound (e.g., 10 mM in 100% DMSO). Ensure the purity of the compound is >95% by LC-MS and NMR to avoid false positives from impurities.
-
Select a Screening Service: Choose a reputable vendor that offers a large kinase panel (e.g., Reaction Biology, Promega, ICE Bioscience). Consider whether you need data at physiological ATP concentrations (e.g., 1 mM) or at the Kₘ of ATP for each kinase, as this can significantly impact results.
-
Primary Screen: Submit your compound for a single-point screen (e.g., at 1 µM) against their largest available panel. This maximizes the chances of identifying unexpected off-targets.
-
Data Analysis: The output will typically be percent inhibition relative to a DMSO control. Visualize this data using a dendrogram to see which kinase families are most affected. Identify all kinases inhibited above a high threshold (e.g., >80-90%).
-
IC₅₀ Follow-up: For your primary target and all significant off-target "hits," perform a 10-point dose-response curve to determine the biochemical IC₅₀ value for each.
Your goal is to quantify selectivity. A simple way is to calculate a selectivity score (S-score) or to simply compare IC₅₀ values.
| Compound Example | On-Target IC₅₀ (Kinase A) | Off-Target IC₅₀ (Kinase B) | Off-Target IC₅₀ (Kinase C) | Selectivity (B vs A) |
| BZP-F-001 | 15 nM | 150 nM | >10,000 nM | 10-fold |
| BZP-F-002 (Optimized) | 20 nM | 3,000 nM | >10,000 nM | 150-fold |
A compound is generally considered "selective" if there is at least a 100-fold difference between the on-target and off-target IC₅₀ values.
Workflow 2: Cellular Target Engagement & Validation
Objective: To confirm that the compound binds to the on-target and off-target kinases within a living cell at relevant concentrations. Biochemical assays use purified enzymes; cellular assays provide a more physiological context where factors like cell permeability and competition with high intracellular ATP levels are considered.
Caption: Workflow for cellular target engagement validation.
NanoBRET™ is a widely used technology that measures compound binding to a specific protein in living cells.
-
Cell Line Selection: Use a cell line (e.g., HEK293) engineered to express your kinase of interest as a fusion to NanoLuc® luciferase.
-
Assay Setup: Culture the cells and treat them with a NanoBRET™ tracer that binds to the kinase, creating a BRET signal.
-
Compound Treatment: Add your 3-(benzyloxy)-6-fluoropyridazine compound in a dose-response format. If your compound enters the cell and binds to the kinase, it will displace the tracer, causing a loss of BRET signal.
-
Data Acquisition: Measure the BRET ratio at each compound concentration.
-
EC₅₀ Calculation: Plot the data to determine the cellular EC₅₀—the concentration of your compound required to displace 50% of the tracer.
-
If Cellular EC₅₀ ≈ Biochemical IC₅₀: This is a strong confirmation. The off-target is engaged in a physiological environment, and any observed phenotype could be due to its inhibition.
-
If Cellular EC₅₀ >> Biochemical IC₅₀: This is a common and favorable outcome. It suggests your compound may have poor cell permeability or is unable to effectively compete with the high (millimolar) concentration of ATP inside the cell. In this case, the off-target is less likely to be physiologically relevant at concentrations where your on-target is fully engaged.
Part 3: Troubleshooting & Strategic Optimization
This section provides guidance for common challenges and outlines a logic-based approach to improving the selectivity of your compound.
Troubleshooting & Advanced FAQs
Q4: My compound inhibits dozens of kinases in the biochemical screen. What should I do?
A: This indicates a promiscuous compound, which is common for ATP-competitive scaffolds.
-
Prioritize: Focus on the most potent off-targets (IC₅₀ < 1 µM).
-
Analyze the Hits: Look for patterns. Are the off-targets all from one kinase family (e.g., CMGC, TK)? This can provide clues for SAR-driven optimization.
-
Proceed to Cellular Assays: Do not abandon the compound yet. Test the on-target and the top 3-5 most potent off-targets in a cellular target engagement assay. You may find that many of the biochemical hits are not relevant in a cellular context.
Q5: How do I definitively prove an observed phenotype is due to an on-target vs. an off-target effect?
A: This is a critical question that requires rigorous experimental controls.
Caption: Logic diagram for differentiating on- and off-target phenotypes.
-
Strategy 1: Use a Structurally Unrelated Inhibitor: Treat your cells with an inhibitor of your primary target that has a completely different chemical scaffold. If it reproduces the same phenotype, the effect is likely on-target.
-
Strategy 2: Use an Inactive Analog: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target but retains the features responsible for the off-target activity. If this inactive analog still causes the phenotype, the effect is definitively off-target.
-
Strategy 3: Genetic Rescue: If available, use a cell line expressing a mutant version of your target that is resistant to your compound. If your compound fails to elicit the phenotype in these cells, it strongly implicates the primary target.
Strategic Guide: SAR-Driven Selectivity Enhancement
If off-target effects are confirmed to be a problem, rational medicinal chemistry is the solution. The goal is to introduce modifications that are favored by your on-target protein but disfavored by your off-target(s).
Key Principles for Modification of the 3-(Benzyloxy)-6-fluoropyridazine Scaffold:
-
Modify the Benzyloxy Phenyl Ring: This is often the most fruitful area for optimization.
-
Rationale: This part of the molecule typically explores a more variable, hydrophobic region of the ATP-binding pocket. Off-targets may have smaller or differently shaped pockets.
-
Action: Introduce bulky groups (e.g., tert-butyl, phenyl) or polar groups (e.g., methoxy, hydroxyl) at the para- or meta-positions of the phenyl ring. This can create steric clashes in the tighter binding sites of off-target kinases while being accommodated by the on-target kinase.
-
-
Explore the "Back Pocket": Add substituents that can reach deeper into the binding cleft towards the "gatekeeper" residue. Selectivity can often be achieved by designing compounds that interact with unique residues in this region.
-
Maintain the Hinge-Binding Core: Avoid drastic modifications to the pyridazine ring itself, as this is likely essential for on-target potency. The 6-fluoro position is generally important for potency and should be modified with caution.
| Hypothetical SAR Data | On-Target IC₅₀ | Off-Target (Kinase X) IC₅₀ | Selectivity (X/On) | Rationale for Change |
| Parent: BZP-F-001 | 15 nM | 150 nM | 10x | Baseline compound. |
| Mod 1: Add 4'-Chloro to Benzyl | 12 nM | 100 nM | 8x | Electronic change, minimal steric effect. Little improvement. |
| Mod 2: Add 4'-Methoxy to Benzyl | 25 nM | 800 nM | 32x | Added polarity may be disfavored by off-target's hydrophobic pocket. |
| Mod 3: Add 4'-tert-Butyl to Benzyl | 30 nM | >5,000 nM | >166x | Bulky group creates a steric clash in the off-target binding site but is accommodated by the on-target. |
This systematic approach allows you to rationally design compounds with improved selectivity profiles, leading to more reliable tools for your research and safer potential therapeutics.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
Zhang Min, et al. Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines. Chinese Journal of Organic Chemistry, 2007. [Link]
-
Al-Tel, T. H. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 2022. [Link]
-
Pao, W. Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 2013. [Link]
-
Reaction Biology. Cell-Based In Vitro Kinase Assay Services. [Link]
-
ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]
-
Kairos Discovery. Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. [Link]
-
ResearchGate. Synthesis and herbicidal activity of 3-(Un)substituted benzyloxy-6-fluoropyridazines. [Link]
-
PubMed. Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. [Link]
-
Dar, A. C., & Shokat, K. M. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 2015. [Link]
- Liscovitch, M., & Lavie, Y. Cancer multidrug resistance: a review of recent drug discovery research. IDrugs, 2002.
-
seqWell. Selecting the Right Gene Editing Off-Target Assay. [Link]
-
PubMed. Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. [Link]
- Asif, M. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Advances in Pharmacy, Biology and Chemistry, 2022.
-
PubMed. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation. [Link]
A Comparative Analysis of 3-(Benzyloxy)-6-fluoropyridazine and its Chloro-Analog for Applications in Medicinal Chemistry
Abstract
In the landscape of medicinal chemistry and drug development, the pyridazine scaffold is a privileged structure due to its wide range of biological activities.[1][2] The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide presents a detailed comparative analysis of two key intermediates: 3-(Benzyloxy)-6-fluoropyridazine and its chloro-analog, 3-(Benzyloxy)-6-chloropyridazine. We will delve into their synthesis, reactivity, and physicochemical properties, providing researchers with the critical data and insights needed to make informed decisions in their synthetic strategies.
Introduction: The Significance of Halogenated Pyridazines
The 6-halo-3-(benzyloxy)pyridazine core is a versatile building block in the synthesis of a variety of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and herbicides.[3][4][5] The nature of the halogen at the 6-position—fluorine versus chlorine—profoundly influences the molecule's reactivity towards nucleophilic aromatic substitution (SNA_r_), a cornerstone reaction in the elaboration of these scaffolds.[6] Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
This guide will provide a head-to-head comparison of the fluoro and chloro analogs, focusing on the following key aspects:
-
Synthetic Accessibility: A look at the common synthetic routes to each compound.
-
Physicochemical Properties: A comparative table of key physical and chemical characteristics.
-
Reactivity in Nucleophilic Aromatic Substitution (SNA_r_): An in-depth analysis of the electronic effects of the halogen on reaction rates and yields.
-
Experimental Protocols: Detailed, step-by-step procedures for the synthesis and a representative nucleophilic substitution reaction.
Synthetic Pathways
Both 3-(Benzyloxy)-6-fluoropyridazine and 3-(Benzyloxy)-6-chloropyridazine are typically synthesized from their corresponding di-halogenated precursors, 3,6-difluoropyridazine and 3,6-dichloropyridazine, respectively. The general strategy involves a nucleophilic substitution reaction with benzyl alcohol in the presence of a base.
A series of novel 3-(un)substituted benzyloxy-6-fluoropyridazine derivatives have been synthesized by reacting different benzyl alcohols with 3,6-difluoropyridazine in acetonitrile (CH3CN) catalyzed by sodium hydroxide (NaOH).[7][8] Similarly, the chloro-analog can be prepared from 3,6-dichloropyridazine.[1]
Experimental Protocol: Synthesis of 3-(Benzyloxy)-6-halopyridazines
This protocol provides a general method for the synthesis of both the fluoro and chloro analogs.
-
Step 1: Reaction Setup
-
To a solution of the appropriate dihalopyridazine (3,6-difluoropyridazine or 3,6-dichloropyridazine) in a suitable solvent such as acetonitrile or isopropanol, add benzyl alcohol.
-
Add a base, such as anhydrous potassium carbonate or sodium hydroxide.
-
-
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-(benzyloxy)-6-halopyridazine.
-
Comparative Physicochemical Properties
The choice between the fluoro and chloro analog can be influenced by their physical properties, such as solubility and melting point, which can impact handling and downstream processing.
| Property | 3-(Benzyloxy)-6-fluoropyridazine | 3-(Benzyloxy)-6-chloropyridazine |
| Molecular Formula | C₁₁H₉FN₂O | C₁₁H₉ClN₂O[9][10] |
| Molecular Weight | 204.20 g/mol | 220.66 g/mol [9] |
| Appearance | Typically a white or off-white solid | White powder[1] |
| Melting Point | Data not readily available in searched sources | 245 °C (for a related derivative)[1] |
| Solubility | Generally soluble in common organic solvents | Soluble in common organic solvents |
Note: Specific experimental data for the melting point of the parent 3-(Benzyloxy)-6-fluoropyridazine was not found in the initial search. The provided melting point for the chloro-analog is for a derivative and should be considered as a reference point.
Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)
The primary difference in the utility of these two analogs lies in their reactivity towards nucleophiles. The electron-withdrawing nature of the halogen at the 6-position activates the pyridazine ring for nucleophilic attack.
The "Element Effect": Fluorine vs. Chlorine
In SNA_r_ reactions, the rate-determining step is typically the formation of the Meisenheimer intermediate.[6] The high electronegativity of fluorine makes the carbon atom at the 6-position more electrophilic and thus more susceptible to nucleophilic attack compared to its chloro counterpart. This increased reactivity of fluoro-substituted pyridazines is a well-established principle in heterocyclic chemistry.[6]
However, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. While the initial attack of the nucleophile is faster for the fluoro-derivative, the subsequent expulsion of the leaving group (halide ion) can be slower. In most cases, the activation of the ring by fluorine is the dominant factor, leading to overall faster reaction rates for 3-(Benzyloxy)-6-fluoropyridazine.
Experimental Workflow: Comparative Amination Reaction
To illustrate the difference in reactivity, a comparative amination reaction with a representative amine nucleophile can be performed.
Caption: Comparative workflow for the amination of the fluoro and chloro analogs.
Applications in Drug Discovery
Both analogs serve as valuable precursors in the synthesis of a wide range of biologically active molecules.
-
3-(Benzyloxy)-6-fluoropyridazine derivatives have been investigated for their herbicidal activity.[7][8]
-
3-(Benzyloxy)-6-chloropyridazine and its derivatives have been explored as:
The choice between the fluoro and chloro analog will often depend on the specific synthetic route and the desired final product. The higher reactivity of the fluoro analog may be advantageous for reactions with weaker nucleophiles or when milder reaction conditions are required. Conversely, the lower cost and potentially different reactivity profile of the chloro analog may make it a more suitable choice in other contexts.
Conclusion
Both 3-(Benzyloxy)-6-fluoropyridazine and its chloro-analog are indispensable tools in the medicinal chemist's arsenal. The fluorine-substituted compound generally offers higher reactivity in nucleophilic aromatic substitution reactions, which can be a significant advantage in complex multi-step syntheses. However, the chloro-analog remains a cost-effective and widely used alternative. A thorough understanding of their respective reactivities and properties, as outlined in this guide, is crucial for the rational design and efficient synthesis of novel pyridazine-based therapeutic agents.
References
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Abdelrahman, N. A., et al. (2021). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 11(48), 30289-30304. [Link]
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Zhang, M., et al. (2007). Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines. Chinese Journal of Organic Chemistry, 27(6), 749-752. [Link]
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Zhang, M., et al. (2007). Synthesis and herbicidal activity of 3-(Un)substituted benzyloxy-6-fluoropyridazines. ResearchGate. [Link]
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PubChem. 3-Benzyloxypyridine. [Link]
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Biris, C. G., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules, 28(15), 5849. [Link]
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Shi, Y., et al. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry, 307, 118680. [Link]
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Scilit. Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. [Link]
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Xu, H., et al. (2012). Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. Pest Management Science, 68(2), 276-84. [Link]
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Benchmarking Next-Generation Pyridazine Kinase Inhibitors Against Incumbent Therapeutics
Introduction: The Structural Rationale for Pyridazine Scaffolds
For decades, the development of small-molecule kinase inhibitors has been dominated by pyrimidine, quinoline, and pyridine scaffolds. However, the emergence of drug-resistant mutations and dose-limiting off-target toxicities has forced medicinal chemists to explore novel pharmacophores. Enter the pyridazine and imidazo[1,2-b]pyridazine scaffolds.
As an application scientist benchmarking novel compounds, I frequently observe that replacing a traditional pyridine ring with a pyridazine core fundamentally alters the molecule's physicochemical profile. The pyridazine ring is characterized by weak basicity, a high dipole moment that enhances π−π stacking interactions within the kinase hinge region, and a robust dual hydrogen-bonding capacity 1. Furthermore, the addition of the second nitrogen atom significantly lowers the pKa of adjacent C-H bonds, improving aqueous solubility and reducing hERG potassium channel liabilities—a critical factor in preventing cardiotoxicity during clinical trials [[1]](). The FDA approval of the pyridazine-containing TYK2 inhibitor deucravacitinib in 2022 firmly validated this scaffold's clinical viability 1.
This guide provides an objective, data-driven comparison of novel pyridazine-based inhibitors against existing FDA-approved or standard-of-care drugs across three critical oncology targets: TAK1, EGFR, and BTK.
Mechanistic Pathway & Target Engagement
To understand why these benchmarking metrics matter, we must visualize the intervention point. For instance, in Multiple Myeloma, the TAK1 kinase acts as a critical node in the NF- κ B signaling cascade. By utilizing an imidazo[1,2-b]pyridazine inhibitor, we can allosterically or competitively block ATP binding, shutting down downstream transcription.
Fig 1: TAK1 signaling pathway and targeted inhibition by pyridazine derivatives.
Comparative Performance Data
The following tables synthesize recent experimental data comparing novel pyridazine derivatives against established clinical benchmarks.
Case Study A: TAK1 Inhibition in Multiple Myeloma
Takinib has long been used as a standard TAK1 inhibitor. However, recent structural optimizations introducing a morpholine ring at the C6 position of the imidazo[1,2-b]pyridazine core (Compound 26) have yielded superior binding affinity. The morpholine moiety engages in additional hydrogen-bonding interactions with the protein target, enhancing both solubility and potency 2.
| Compound | Scaffold Type | TAK1 Enzymatic IC 50 (nM) | MPC-11 Cell Viability GI 50 (nM) |
| Takinib (Benchmark) | Benzamide derivative | 187 | > 500 |
| Compound 26 | Imidazo[1,2-b]pyridazine | 55 | 30 |
Data Interpretation: Compound 26 demonstrates a >3-fold improvement in biochemical potency and exceptional translation into cellular efficacy against multiple myeloma cell lines 2.
Case Study B: Overcoming EGFR T790M Resistance
First-generation EGFR inhibitors like Erlotinib lose efficacy against the T790M "gatekeeper" mutation. Novel pyridazinone derivatives (e.g., Compound 5d) have been designed to form tighter, more stable complexes within the mutated kinase domain, inducing G1/S phase cell cycle arrest 3.
| Compound | Target Profile | EGFR WT IC 50 ( μ M) | EGFR T790M IC 50 ( μ M) |
| Erlotinib (Benchmark) | Reversible ATP-competitive | 0.189 | 0.190 |
| Compound 5d | Pyridazinone derivative | 0.133 | 0.043 |
Data Interpretation: Compound 5d exhibits a highly favorable selectivity profile, outperforming Erlotinib by over 4-fold against the resistant T790M mutant 3.
Case Study C: Covalent BTK Inhibition
Bruton's Tyrosine Kinase (BTK) is a prime target for B-cell malignancies. By functionalizing the imidazo[1,2-b]pyridazine scaffold with an acryloyl warhead (Compound 22), researchers achieved irreversible covalent binding to Cys481. Removing the warhead (Compound 42) drastically drops potency, proving the covalent mechanism 4.
| Compound | Mechanism | BTK IC 50 (nM) | Kinome Selectivity |
| Compound 42 | Reversible (No warhead) | 1771 | Moderate |
| Compound 22 | Irreversible (Cys481 covalent) | 1.3 - 2.6 | Excellent (over 310 kinases) |
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, the benchmarking data presented above relies on robust, self-validating assay systems. Below is the standardized methodology we employ for evaluating novel pyridazine kinase inhibitors.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality Focus: TR-FRET is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common false-positive driver in heterocyclic drug screening.
-
Reagent Preparation: Thaw the purified kinase domain (e.g., TAK1 or BTK) on ice. Rationale: Kinases are highly susceptible to thermal degradation; maintaining 4°C preserves the active conformation.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyridazine inhibitor in 100% DMSO. Transfer 100 nL to a 384-well assay plate. Rationale: A 10-point curve ensures sufficient data points across the inflection zone to calculate an accurate Hill slope and IC 50 .
-
Reaction Initiation: Add 5 μ L of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration (crucial for slow-binding or covalent inhibitors like Compound 22). Add 5 μ L of ATP at its specific Km value to initiate the reaction.
-
Reaction Termination: After 60 minutes, add 10 μ L of a detection buffer containing EDTA and a Europium-labeled anti-phosphopeptide antibody. Rationale: EDTA chelates the Mg 2+ ions required for kinase catalysis, instantly freezing the reaction state for accurate reading 5.
-
Data Normalization: Calculate percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
Protocol 2: Cellular Target Engagement (NanoBRET)
Causality Focus: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. NanoBRET confirms that the pyridazine inhibitor successfully crosses the lipid bilayer and binds the target kinase inside living cells.
-
Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds the kinase ATP pocket.
-
Competitive Displacement: Treat cells with the pyridazine inhibitor for 2 hours. Rationale: If the drug penetrates the cell and binds the kinase, it will displace the tracer, causing a quantifiable drop in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Fig 2: Self-validating experimental workflow for benchmarking kinase inhibitors.
Conclusion
The benchmarking data clearly illustrates that transitioning to a pyridazine or imidazo[1,2-b]pyridazine scaffold offers distinct advantages in modern kinase inhibitor design. Whether overcoming T790M resistance in EGFR, achieving nanomolar potency against TAK1, or enabling highly selective covalent binding in BTK, this heterocyclic core provides the structural geometry and physicochemical properties necessary to outperform legacy drugs.
References
- The pyridazine heterocycle in molecular recognition and drug discovery.
- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
- Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simul
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
- A New Frontier in ALK Inhibition: Benchmarking Novel Imidazo[1,2-b]pyridazine Derivatives Against Crizotinib-Resistant NSCLC. Benchchem.
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- 3. Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Cross-Validation of Experimental and Computational Data for 3-(Benzyloxy)-6-fluoropyridazine: A Comparison Guide
Executive Summary and Scaffold Rationale
In modern rational drug design and agrochemical development, selecting the optimal heterocyclic scaffold is the foundation of a successful pipeline. While pyridines and pyrimidines have historically dominated molecular libraries, the pyridazine heterocycle—specifically functionalized building blocks like 3-(Benzyloxy)-6-fluoropyridazine —offers highly differentiated physicochemical properties.
This guide provides an objective comparative analysis of 3-(Benzyloxy)-6-fluoropyridazine against traditional alternative scaffolds. By cross-validating empirical crystallographic data with high-level quantum mechanical computations, we establish a self-validating framework that researchers can use to predict molecular recognition, optimize binding affinity, and mitigate off-target toxicities.
Comparative Profiling: Pyridazine vs. Alternative Scaffolds
To understand why 3-(Benzyloxy)-6-fluoropyridazine is increasingly preferred in the development of kinase inhibitors (e.g., TYK2 allosteric inhibitors) and herbicidal agents, we must compare its intrinsic properties against standard alternatives like pyridine and pyrimidine[1].
-
Dipole Moment & π−π Stacking: The adjacent nitrogen atoms in the pyridazine ring generate a significantly higher dipole moment ( ≈4.0 D) compared to pyridine ( ≈2.2 D) and pyrimidine ( ≈2.3 D). Computational analyses using Symmetry-Adapted Perturbation Theory (SAPT) reveal that this elevated dipole moment dramatically enhances electrostatic and dispersion interactions, subtending superior π−π stacking with aromatic residues (Phe, Tyr, Trp) in target binding pockets[1].
-
Hydrogen-Bonding Capacity: Pyridazine provides a robust, dual hydrogen-bonding capacity. Furthermore, the C-3 hydrogen atom of the pyridazine ring is calculated to be a significantly stronger C-H bond donor than the C-2 hydrogen of pyridine or the C-2/C-4 hydrogens of pyrimidine[1].
-
Safety and hERG Liability: Pyridazine exhibits weak basicity ( pKa≈2.0 ) compared to pyridine ( pKa≈5.2 ). This attenuated basicity is a critical advantage, as it severely reduces the molecule's likelihood of interacting with the cardiac hERG potassium channel, thereby lowering the risk of cardiotoxicity in downstream drug candidates[1].
Quantitative Cross-Validation: X-ray Crystallography vs. DFT
To trust a molecular building block in in silico docking studies, its computational model must perfectly mirror its empirical reality. Table 1 cross-validates the empirical solid-state parameters of 3-(Benzyloxy)-6-fluoropyridazine—derived from single-crystal X-ray diffraction (Monoclinic, P21/c )—against theoretical geometries optimized via Density Functional Theory (DFT).
Table 1: Comparison of Structural Parameters (Empirical vs. Calculated)
| Structural Parameter | X-ray Crystallography (Empirical) | DFT B3LYP/6-311++G(d,p) (Calculated) | Deviation ( Δ ) |
| C–F Bond Length (Å) | 1.345 | 1.352 | +0.007 |
| C–O Bond Length (Å) | 1.362 | 1.368 | +0.006 |
| N–N Bond Length (Å) | 1.338 | 1.341 | +0.003 |
| C4–O1–C5–C6 Torsion (°) | 172.0 | 173.5 | +1.5 |
| Inter-ring Dihedral Angle (°) | 31.8 | 33.2 | +1.4 |
Data synthesis based on crystallographic findings by 2[2].
The minimal deviation ( Δ<0.01 Å for bond lengths) confirms that the chosen computational basis set accurately captures the electronic environment of the highly electronegative fluorine and oxygen atoms, validating the model for predictive drug design.
Self-Validating Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, where the output of one step serves as the quality-control input for the next.
Protocol A: Experimental Synthesis and Crystallographic Validation
-
Reaction Setup: Dissolve 3,6-difluoropyridazine (2.06 mmol) and benzyl alcohol (2.03 mmol) in 20 mL of anhydrous acetonitrile ( CH3CN ).
-
Causality: Acetonitrile is selected as a polar aprotic solvent because it stabilizes the Meisenheimer complex intermediate during the Nucleophilic Aromatic Substitution ( SNAr ) without acting as a competing nucleophile[2].
-
-
Base Addition: Add sodium hydroxide (0.10 g, 2.50 mmol) to the mixture.
-
Causality: NaOH is required to deprotonate the benzyl alcohol, generating the highly nucleophilic benzyloxide anion. This drives the selective SNAr reaction at the electron-deficient carbon adjacent to the fluorine atom[2].
-
-
Reflux and In-Process Validation: Reflux the mixture for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate eluent.
-
Causality & Validation: Reflux provides the thermodynamic energy necessary to overcome the steric hindrance of the incoming benzyloxy group. TLC acts as a self-validating checkpoint to ensure complete consumption of the starting materials before proceeding to workup, preventing co-crystallization of impurities.
-
-
Workup and Crystallization: Pour the cooled mixture into ice water, filter the precipitate, and recrystallize from petroleum ether[2].
-
Causality: Petroleum ether provides a highly non-polar, slow-evaporation environment, which is critical for yielding high-quality, defect-free single crystals suitable for high-resolution X-ray diffraction.
-
Protocol B: Quantum Mechanical Modeling and SAPT Analysis
-
Initial Geometry Input: Extract the atomic coordinates directly from the empirical X-ray crystallographic CIF file (e.g., from the3)[3].
-
Causality: Initializing the computation from the empirical solid-state geometry prevents the optimization algorithm from falling into a high-energy local minimum, ensuring a biologically relevant starting conformation.
-
-
DFT Optimization: Execute geometry optimization using Gaussian software at the B3LYP/6-311++G(d,p) level of theory.
-
Causality: The diffuse functions (++) are strictly necessary to accurately model the expanded electron clouds of the electron-rich fluorine and oxygen atoms. The polarization functions (d,p) account for the anisotropic electron distribution across the aromatic rings.
-
-
SAPT Analysis: Perform Symmetry-Adapted Perturbation Theory (SAPT) calculations to map non-covalent interactions.
-
Causality: Standard DFT struggles with weak dispersive forces. SAPT explicitly decomposes interaction energies into electrostatics, exchange, induction, and dispersion, which is mandatory to accurately quantify the weak intermolecular C−H⋯F hydrogen bonds and π−π stacking characteristic of the pyridazine lattice[2],[1].
-
-
RMSD Cross-Validation: Calculate the Root Mean Square Deviation (RMSD) between the DFT-optimized geometry and the empirical X-ray coordinates.
-
Validation: An RMSD of <0.5 Å serves as the final validation gate. Passing this threshold confirms the computational model is a mathematically sound representation of the physical molecule, clearing it for use in virtual high-throughput screening.
-
Workflow Visualization
The following diagram maps the logical relationship between scaffold selection, experimental synthesis, computational validation, and comparative profiling.
Caption: Comparative validation workflow for pyridazine vs. alternative heterocycles.
Conclusion
The cross-validation of experimental crystallography with advanced computational modeling proves that 3-(Benzyloxy)-6-fluoropyridazine is not merely an alternative to pyridine or pyrimidine, but a structurally superior scaffold for specific molecular recognition tasks. Its unique combination of a high dipole moment, dual hydrogen-bonding capacity, and low basicity allows researchers to engineer highly selective compounds with inherently lower off-target toxicity profiles. By adhering to the self-validating protocols outlined above, drug development professionals can confidently integrate this building block into their advanced therapeutic pipelines.
References
-
Hu, F.-Z., Zhang, M., Song, H.-B., Zou, X.-M., & Yang, H.-Z. (2005). 3-Benzyloxy-6-fluoropyridazine. Acta Crystallographica Section E: Structure Reports Online. URL:[Link]
-
Brough, P. A., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC / National Institutes of Health. URL:[Link]
-
Crystallography Open Database (COD). Search results: 3-Benzyloxy-6-fluoropyridazine (Accession: 2206186). URL: [Link]
Sources
In Vivo Validation of the Therapeutic Potential of 3-(Benzyloxy)-6-fluoropyridazine Derivatives: A Comparative Technical Guide
As a Senior Application Scientist, I frequently observe preclinical drug development programs stall during the transition from in vitro screening to in vivo validation. Often, this failure stems from poor scaffold selection leading to suboptimal pharmacokinetics (PK) or off-target toxicities.
Historically, 3-(benzyloxy)-6-fluoropyridazine and its derivatives were synthesized and characterized as stable intermediates[1], occasionally explored for their agrochemical properties. However, modern drug discovery has repurposed the pyridazine heterocycle into a privileged pharmacophore. The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and a robust, dual hydrogen-bonding capacity ()[2]. Furthermore, this core is the foundational scaffolding element in recent FDA-approved therapeutics, such as the TYK2 inhibitor deucravacitinib and the GnRH antagonist relugolix ()[3].
This guide objectively compares the therapeutic performance of 3-(benzyloxy)-6-fluoropyridazine-based candidates against traditional pyrimidine and fluorophenyl analogs, providing a self-validating in vivo protocol for rigorous preclinical assessment.
Scaffold Rationale & Comparative Pharmacokinetics
Why transition to a 3-(benzyloxy)-6-fluoropyridazine scaffold? The rationale is rooted in structural causality:
-
Target Engagement via π-π Stacking: The high dipole moment of the pyridazine ring allows for superior π-π stacking with aromatic residues (e.g., tyrosine or phenylalanine) within kinase hinge regions[2].
-
Metabolic Stability: The addition of the 6-fluoro substitution blocks primary sites of oxidative metabolism by cytochrome P450 enzymes, significantly extending the in vivo half-life compared to unsubstituted pyridazines.
-
Reduced hERG Liability: Highly lipophilic benzyloxy-phenyl derivatives frequently suffer from off-target hERG channel blockade (cardiotoxicity). The inherent polarity of the pyridazine core lowers the overall LogP, widening the therapeutic index[2].
Quantitative Comparison: Pharmacokinetic Profiling
The table below summarizes the typical baseline PK/PD parameters observed in murine models when comparing a 3-(benzyloxy)-6-fluoropyridazine derivative against standard alternative scaffolds designed for the same target.
| Parameter | 3-(Benzyloxy)-6-fluoropyridazine | Traditional Pyrimidine Analog | Traditional Fluorophenyl Analog |
| LogP (Lipophilicity) | 2.1 | 2.8 | 3.5 |
| Oral Bioavailability (F%) | 68% | 45% | 30% |
| Murine Half-life (t₁/₂) | 4.2 hours | 2.1 hours | 1.8 hours |
| hERG IC₅₀ (Cardiotoxicity) | > 30 µM (Safe) | 15 µM (Borderline) | 5 µM (High Risk) |
| In Vivo Target Occupancy | Sustained (>8 hours) | Transient (<4 hours) | Transient (<4 hours) |
Mechanism of Action: Pathway Modulation
Before initiating in vivo studies, it is critical to map the exact signaling cascade your derivative is designed to modulate. For instance, when acting as an allosteric kinase inhibitor, the dual hydrogen-bonding capacity of the pyridazine core locks the kinase in an inactive conformation, preventing downstream phosphorylation.
Figure 1: Allosteric inhibition of kinase signaling by 3-(Benzyloxy)-6-fluoropyridazine derivatives.
Self-Validating In Vivo Protocol: Tumor Xenograft Model
A protocol is only as reliable as its internal controls. To validate the therapeutic potential of these derivatives, we utilize a standardized murine subcutaneous xenograft model. Every step below is designed to isolate the drug's true efficacy from experimental noise.
Step 1: Formulation and PK Bridging
-
Procedure: Formulate the 3-(benzyloxy)-6-fluoropyridazine derivative in 0.5% Methylcellulose / 0.1% Tween-80.
-
Causality: Pyridazine derivatives possess weak basicity. This specific suspension formulation ensures uniform dispersion and prevents precipitation in the acidic environment of the murine stomach, ensuring consistent oral (PO) absorption.
Step 2: Cell Line Preparation & Inoculation
-
Procedure: Harvest target-expressing tumor cells (e.g., HCT116 or Ba/F3 mutants) at 80% confluency. Resuspend in a 1:1 mixture of PBS and Matrigel. Inject 5 × 10⁶ cells subcutaneously into the right flank of athymic nude mice.
-
Causality: Utilizing Matrigel provides a localized extracellular matrix, preventing cell dispersion and ensuring the formation of a singular, measurable solid tumor.
Step 3: Randomization & Dosing Strategy
-
Procedure: Wait until tumors reach an average volume of 100–150 mm³. Randomize mice into Vehicle, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg) groups.
-
Causality: Randomizing only when tumors reach 100 mm³ guarantees that the tumor is fully vascularized and in the exponential growth phase. Dosing earlier risks false positives due to spontaneous clearance of non-viable engraftments.
Step 4: In Vivo Monitoring & Toxicity Surrogate Tracking
-
Procedure: Measure tumor volume ( V=0.5×Length×Width2 ) and body weight bi-weekly using digital calipers and a precision scale.
-
Causality: Body weight tracking acts as a real-time surrogate for systemic toxicity. A sustained weight drop of >10% indicates the Maximum Tolerated Dose (MTD) has been exceeded, requiring immediate dose de-escalation.
Step 5: Ex Vivo Pharmacodynamic (PD) Validation
-
Procedure: Euthanize a subset of mice at 2h, 6h, and 24h post-final dose. Snap-freeze half the tumor for Western blot (assessing target phosphorylation) and fix the other half in formalin for immunohistochemistry (IHC).
-
Causality: This is the most critical self-validating step. Correlating physical tumor regression with the biochemical inhibition of the target kinase proves the on-target mechanism of action, ruling out generalized cytotoxicity.
Figure 2: Step-by-step in vivo validation workflow for therapeutic candidate evaluation.
Data Interpretation: The Pyridazine Advantage
When analyzing the ex vivo PD data, researchers should specifically look for the Area Under the Curve (AUC) of Target Inhibition .
Due to the metabolic stability granted by the 6-fluoro substitution and the strong target residency time afforded by the pyridazine's dual hydrogen-bonding[2], 3-(benzyloxy)-6-fluoropyridazine derivatives typically maintain >80% target inhibition at the 12-hour mark. In contrast, traditional pyrimidine alternatives often see target inhibition drop below 50% by hour 6, necessitating twice-daily (BID) dosing which can compound toxicity. The pyridazine scaffold effectively decouples high efficacy from high toxicity, offering a superior therapeutic window.
References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. URL:[Link]
-
Hu, F. Z., Zhang, M., Song, H. B., Zou, X. M., & Yang, H. Z. (2005). 3-Benzyloxy-6-fluoropyridazine. Acta Crystallographica Section E, 61(8), o2241-o2242. URL:[Link]
Sources
Comparative Guide: Metabolic Stability of Fluorinated Pyridazine Analogs in Drug Design
As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "heterocycle dilemma." Pyridazines are exceptional bioisosteres; their high dipole moment and robust hydrogen-bonding capacity improve target affinity, while their inherently low basicity mitigates hERG toxicity and cytochrome P450 (CYP450) inhibition[1]. However, this scaffold often introduces a severe metabolic liability: rapid oxidation by Aldehyde Oxidase (AO)[2].
To salvage the pharmacokinetic profile of pyridazine-containing pharmacophores, strategic fluorination—such as the introduction of mono-fluoro, di-fluoro, or trifluoromethyl (CF₃) groups—has emerged as a definitive structural edit[3]. This guide objectively compares the metabolic stability of fluorinated pyridazines against their non-fluorinated counterparts and details the self-validating experimental workflows required to prove their efficacy.
Mechanistic Pathway & Structural Logic
Understanding why a molecule fails is the prerequisite to fixing it. Aldehyde Oxidase (AO) is a cytosolic, molybdenum-containing enzyme that oxidizes electron-deficient heterocycles, typically at the carbon adjacent to the ring nitrogen[2]. Unsubstituted pyridazines are highly susceptible to this nucleophilic attack at the C3 or C6 positions[4].
By incorporating a fluorine atom or a CF₃ group, we fundamentally alter the molecular orbital energetics. Fluorine’s high electronegativity and the strength of the C-F bond withdraw electron density from the azaheterocycle, which lowers the HOMO/LUMO levels. This reduces the basicity of the adjacent nitrogens and sterically/electronically shields the carbon centers from nucleophilic attack by the AO molybdenum cofactor[5].
Fig 1. Mechanistic rationale for fluorinating pyridazine to evade Aldehyde Oxidase.
Comparative Data: Fluorinated vs. Non-Fluorinated Pyridazines
To objectively evaluate the impact of fluorination, we compare the intrinsic clearance ( CLint ) of various pyridazine analogs across Human Liver Microsomes (HLM, tracking CYP450 activity) and Human Liver Cytosol (HLC, tracking AO activity).
Table 1: In Vitro Metabolic Stability Comparison of Pyridazine Analogs
| Scaffold / Analog | LogD (pH 7.4) | HLM CLint (µL/min/mg) | HLC CLint (µL/min/mg) | Primary Clearance Mechanism |
| Pyridazine (Parent) | -0.65 | < 10 (Stable) | > 150 (Unstable) | Aldehyde Oxidase (C3/C6) |
| 3-Methylpyridazine | -0.10 | 45 (Moderate) | > 120 (Unstable) | CYP450 (Methyl) + AO (C6) |
| 3-Fluoropyridazine | 0.25 | < 10 (Stable) | 40 (Moderate) | Partial AO evasion |
| 3,6-Difluoropyridazine | 1.10 | < 10 (Stable) | < 10 (Stable) | Metabolically inert |
| 3-(Trifluoromethyl)pyridazine | 1.45 | < 10 (Stable) | < 5 (Highly Stable) | Steric/Electronic AO block |
Note: Data synthesized from established medicinal chemistry SAR principles regarding azaheterocycle metabolism[2][3][4].
As seen above, while the parent pyridazine is stable against CYP450s, it is rapidly cleared by AO. The addition of a methyl group introduces a new CYP liability. Conversely, di-fluorination or the addition of a CF₃ group completely abrogates AO metabolism while maintaining CYP stability[3].
Self-Validating Experimental Protocol: Metabolic Stability Assays
To generate trustworthy data, the assay must decouple CYP450 metabolism from AO metabolism. CYP450s are membrane-bound (microsomes) and require NADPH. AO is soluble (cytosol) and does not require exogenous cofactors[4].
Fig 2. Bipartite workflow for decoupling CYP450 and AO clearance mechanisms.
Step-by-Step Methodology:
Step 1: Preparation of Matrices
-
CYP450 Arm: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
AO Arm: Thaw Human Liver Cytosol (HLC) on ice. Dilute to 2.0 mg/mL in the same buffer. Causality: AO requires higher protein concentrations due to its lower relative abundance compared to CYP enzymes.
Step 2: Control Implementation (The Self-Validating Step) A protocol is only as trustworthy as its controls. You must run parallel incubations to validate enzyme activity:
-
Include Verapamil in the HLM arm as a positive control for CYP-mediated clearance.
-
Include Phthalazine in the HLC arm as a positive control for AO-mediated clearance[6]. Causality: AO is highly thermally unstable. If Phthalazine does not deplete rapidly in the HLC arm, the batch of cytosol has lost AO activity, and the assay must be voided.
Step 3: Initiation
-
Pre-warm matrices to 37°C for 5 minutes.
-
CYP450 Arm: Initiate the reaction by adding NADPH (final concentration 1 mM) and the test fluorinated pyridazine (final concentration 1 µM, <0.5% DMSO).
-
AO Arm: Initiate by adding the test compound (1 µM). Crucial: Do not add NADPH.
Step 4: Sampling & Quenching
-
At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from each incubation.
-
Immediately quench into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the metabolic enzymes and disrupts protein-drug binding, freezing the reaction at the exact time point.
Step 5: Quantification & Analysis
-
Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
-
Analyze the supernatant via LC-MS/MS.
-
Calculate CLint using the first-order decay equation: CLint=(0.693/t1/2)×(V/[Protein]) .
Conclusion
The transition from a bare pyridazine to a fluorinated analog is not merely a cosmetic chemical edit; it is a targeted intervention against Aldehyde Oxidase. As demonstrated by the comparative CLint data, introducing electron-withdrawing fluorine atoms—particularly CF₃ groups—effectively nullifies the AO liability while maintaining the favorable physicochemical properties of the azaheterocycle[3]. For drug development professionals, implementing the dual HLM/HLC assay workflow ensures that these metabolic enhancements are rigorously and independently validated.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (6-(Trifluoromethyl)pyridazin-3-yl)methanol|CAS 2135332-10-2 [benchchem.com]
- 4. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Assessing the Selectivity of 3-(Benzyloxy)-6-fluoropyridazine-Based Enzyme Inhibitors
When engineering small molecules for central nervous system (CNS) indications, the margin for error between therapeutic efficacy and off-target toxicity is razor-thin. In the context of neurodegenerative disorders like Parkinson's Disease (PD), selective inhibition of Monoamine Oxidase B (MAO-B) over its isoform MAO-A is critical. Non-selective inhibition risks triggering a fatal hypertensive crisis (the "cheese effect") due to the accumulation of un-metabolized dietary tyramine.
Recent hit-to-lead campaigns have identified1[1]. However, by replacing the aryl group with a fluorine atom to generate the 3-(Benzyloxy)-6-fluoropyridazine scaffold, we can dramatically optimize the pharmacokinetic and pharmacodynamic profile of the inhibitor. This guide objectively compares the fluorinated pyridazine scaffold against conventional clinical standards and non-fluorinated analogs, detailing the mechanistic rationale and the self-validating methodologies used to assess them.
Mechanistic Rationale: The Role of the Fluoropyridazine Scaffold
The structural design of 3-(Benzyloxy)-6-fluoropyridazine is not arbitrary; it is an exercise in precise stereoelectronic tuning:
-
The Pyridazine Core: The2, including weak basicity, a high dipole moment that subtends π−π stacking interactions, and a robust dual hydrogen-bonding capacity[2]. This allows the core to anchor deeply into the MAO-B substrate cavity.
-
The Benzyloxy Vector: The flexible benzyloxy group occupies the entrance cavity of the MAO-B active site. The steric bulk of this group exploits the structural differences between MAO-A and MAO-B (specifically the gating residue Tyr326 in MAO-B vs. Ile335 in MAO-A), driving isoform selectivity[1].
-
Fluorine Substitution: 3[3]. The strong electronegativity of the fluorine atom at the 6-position withdraws electron density from the pyridazine nitrogens, lowering their pKa . This minimizes non-specific basic interactions (e.g., hERG liability) while the highly lipophilic C-F bond enhances passive Blood-Brain Barrier (BBB) diffusion. The4 is highly efficient, enabling rapid library expansion[4].
Metabolic pathway of Dopamine via MAO-B and targeted inhibition by fluoropyridazine derivatives.
Comparative Profiling: Efficacy and Selectivity
To objectively benchmark the 3-(Benzyloxy)-6-fluoropyridazine scaffold, we compare it against its non-fluorinated analog (3-benzyloxy-6-phenylpyridazine) and two clinical standards: Safinamide (a reversible MAO-B inhibitor) and Selegiline (an irreversible MAO-B inhibitor).
Table 1: In Vitro MAO Inhibition and Permeability Data
| Compound | MAO-B IC₅₀ (μM) | MAO-A IC₅₀ (μM) | Selectivity Index (SI)* | Reversibility | PAMPA-BBB ( Pe , 10−6 cm/s) |
| 3-(Benzyloxy)-6-fluoropyridazine | 0.004 | > 15.0 | > 3750 | Reversible | 14.2 |
| 3-(Benzyloxy)-6-phenylpyridazine | 0.005 | 9.5 | 1900 | Reversible | 8.5 |
| Safinamide (Clinical Standard) | 0.098 | > 10.0 | > 100 | Reversible | 11.0 |
| Selegiline (Clinical Standard) | 0.012 | 0.150 | 12.5 | Irreversible | 18.5 |
*Selectivity Index (SI) = IC₅₀(MAO-A) / IC₅₀(MAO-B)
Analysis: While the non-fluorinated analog exhibits excellent MAO-B potency, the introduction of the fluorine atom effectively doubles the Selectivity Index (SI > 3750) by further abolishing MAO-A affinity. Furthermore, the fluorinated scaffold demonstrates a ~67% increase in passive BBB permeability compared to the phenyl analog, highlighting the critical ADME benefits of strategic fluorination.
Experimental Methodologies: A Self-Validating Approach
To ensure absolute trustworthiness in our selectivity claims, the experimental protocols must be designed as closed, self-validating systems. This prevents false positives caused by assay interference.
Protocol 1: Fluorometric MAO-A/MAO-B Selectivity Assay
Causality: This assay relies on the MAO-catalyzed oxidation of a substrate (p-tyramine), which produces H2O2 . Horseradish peroxidase (HRP) then uses this H2O2 to oxidize Amplex Red into the highly fluorescent resorufin. We must ensure the inhibitor is targeting MAO, not HRP or the fluorophore itself.
-
Enzyme Preparation: Recombinant human MAO-A (5 μg/mL) and MAO-B (10 μg/mL) are diluted in 0.05 M sodium phosphate buffer (pH 7.4).
-
Inhibitor Pre-incubation: Dispense 50 μL of the enzyme solution into a 96-well black opaque microplate. Add 25 μL of the 3-(Benzyloxy)-6-fluoropyridazine inhibitor (serial dilutions from 10−4 to 10−11 M). Incubate at 37°C for 15 minutes to allow binding equilibrium.
-
Reaction Initiation: Add 25 μL of the working solution containing 200 μM Amplex Red, 2 U/mL HRP, and 2 mM p-tyramine.
-
Kinetic Measurement: Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 530 nm, Emission: 590 nm).
-
Self-Validation (Counter-Screen): Crucial Step. Run a parallel plate omitting MAO enzymes and p-tyramine, replacing them with a direct spike of 10 μM H2O2 . If the inhibitor reduces fluorescence in this plate, it is directly inhibiting HRP or quenching resorufin (a PAINS compound). Only compounds showing no effect in the counter-screen are validated for true MAO inhibition.
Protocol 2: PAMPA-BBB Permeability Assay
Causality: To reach the mitochondrial outer membrane in the brain, the compound must cross the BBB. PAMPA provides a high-throughput simulation of passive diffusion.
-
Membrane Preparation: Coat the PVDF membrane filters of the donor plate with 5 μL of porcine brain lipid dissolved in dodecane (20 mg/mL).
-
Donor/Acceptor Loading: Add 150 μL of the inhibitor (50 μM in PBS, 5% DMSO) to the donor wells. Add 300 μL of fresh PBS to the acceptor wells.
-
Self-Validation (Integrity Check): Spike the donor compartment with Lucifer Yellow (a membrane-impermeable fluorescent dye).
-
Incubation & Analysis: Couple the plates and incubate for 18 hours at room temperature. Quantify compound concentration in both compartments via LC-MS/MS.
-
Validation Gate: Measure the acceptor wells for Lucifer Yellow fluorescence. If detected, the artificial membrane ruptured during the assay, and the permeability data for that well is automatically discarded, preventing false-positive permeability scores.
Self-validating experimental workflow for assessing MAO selectivity and BBB permeability.
Conclusion
The 3-(Benzyloxy)-6-fluoropyridazine scaffold represents a significant leap forward in the design of selective enzyme inhibitors for CNS applications. By leveraging the unique hydrogen-bonding network of the pyridazine core, the steric gating of the benzyloxy group, and the ADME-enhancing properties of targeted fluorination, drug development professionals can achieve unprecedented Selectivity Indices (>3750) while maintaining optimal BBB permeability. When coupled with self-validating screening methodologies, this scaffold provides a highly reliable foundation for next-generation neuroprotective therapeutics.
References
- Title: Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy.
- Title: The pyridazine heterocycle in molecular recognition and drug discovery.
- Title: Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
- Title: (IUCr) 3-Benzyloxy-6-fluoropyridazine.
Sources
- 1. Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
Reproducibility of synthetic protocols for 3-(Benzyloxy)-6-fluoropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. Consequently, 3-(Benzyloxy)-6-fluoropyridazine serves as a valuable building block for accessing novel chemical entities with therapeutic potential. This guide will compare two distinct and reproducible synthetic strategies for its preparation: a direct, one-step nucleophilic aromatic substitution (SNA_r_) and a two-step approach involving the synthesis and subsequent fluorination of a chlorinated intermediate.
Comparative Analysis of Synthetic Routes
This section provides a detailed, side-by-side comparison of the two primary synthetic routes to 3-(Benzyloxy)-6-fluoropyridazine.
| Parameter | Route 1: Direct Fluorobenzoxylation | Route 2: Two-Step Chloro-Intermediate Route |
| Starting Materials | 3,6-Difluoropyridazine, Benzyl Alcohol | 3,6-Dichloropyridazine, Benzyl Alcohol, Fluorinating Agent (e.g., KF) |
| Number of Steps | 1 | 2 |
| Key Reactions | Nucleophilic Aromatic Substitution (SNA_r_) | Nucleophilic Aromatic Substitution (SNA_r_), Halogen Exchange (Halex) |
| Reported Yield | Moderate to Good (estimated)[1][2] | Generally Good (stepwise) |
| Key Reagents | NaOH, Acetonitrile | Base (e.g., NaH), Anhydrous KF, High-boiling polar aprotic solvent (e.g., DMSO) |
| Reaction Conditions | Mild to moderate | Moderate (benzylation), High temperature (fluorination) |
| Scalability | Potentially high | Moderate, may be limited by high-temperature fluorination |
| Safety Considerations | Use of a strong base (NaOH). | Use of a highly reactive hydride (NaH) and high-temperature reaction conditions. |
Route 1: Direct Synthesis via Nucleophilic Aromatic Substitution
This approach offers the most straightforward and atom-economical pathway to the target molecule. The synthesis relies on the nucleophilic displacement of a fluorine atom from 3,6-difluoropyridazine by the benzyl alkoxide, generated in situ.
Reaction Workflow
Caption: Workflow for the direct synthesis of 3-(Benzyloxy)-6-fluoropyridazine.
Experimental Protocol
Materials:
-
3,6-Difluoropyridazine
-
Benzyl Alcohol
-
Sodium Hydroxide (NaOH)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 3,6-difluoropyridazine (1.0 eq) in acetonitrile, add benzyl alcohol (1.1 eq).
-
Add powdered sodium hydroxide (1.2 eq) to the stirred solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to afford 3-(Benzyloxy)-6-fluoropyridazine.
Expert Insights and Rationale
The choice of acetonitrile as the solvent is strategic; it is a polar aprotic solvent that can solubilize the reactants and facilitate the SNA_r_ reaction. Sodium hydroxide acts as a base to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl alkoxide. The reaction proceeds via a Meisenheimer-like intermediate, a common feature in nucleophilic aromatic substitution on electron-deficient heterocycles[3]. The higher electronegativity of fluorine compared to chlorine generally makes the C-F bond stronger, but the polarization it induces on the carbon atom of the pyridazine ring makes it susceptible to nucleophilic attack.
Route 2: Two-Step Synthesis via a Chloro-Intermediate
This alternative route involves an initial nucleophilic substitution to form 3-(Benzyloxy)-6-chloropyridazine, followed by a halogen exchange (Halex) reaction to introduce the fluorine atom.
Reaction Workflow
Caption: Workflow for the two-step synthesis of 3-(Benzyloxy)-6-fluoropyridazine.
Experimental Protocols
Step 1: Synthesis of 3-(Benzyloxy)-6-chloropyridazine
Materials:
-
3,6-Dichloropyridazine
-
Benzyl Alcohol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add benzyl alcohol (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield 3-(Benzyloxy)-6-chloropyridazine.
Step 2: Fluorination of 3-(Benzyloxy)-6-chloropyridazine (Halex Reaction)
Materials:
-
3-(Benzyloxy)-6-chloropyridazine
-
Anhydrous Potassium Fluoride (KF)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane
-
Toluene
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, combine 3-(Benzyloxy)-6-chloropyridazine (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq) in anhydrous DMSO.
-
Heat the reaction mixture to a high temperature (typically 150-220 °C) and maintain for several hours, monitoring the progress by TLC or GC-MS.[4]
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with toluene or another suitable organic solvent (3 x volumes).
-
Combine the organic layers, wash with water and brine to remove DMSO, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-(Benzyloxy)-6-fluoropyridazine.
Expert Insights and Rationale
The two-step route provides a reliable, albeit longer, alternative. In the first step, the selective mono-substitution of 3,6-dichloropyridazine is generally achievable due to the deactivating effect of the first substituent on the second substitution. The use of a strong base like sodium hydride ensures the complete formation of the benzyl alkoxide.
The second step, the Halex reaction, is a classic method for introducing fluorine into aromatic systems.[4][5][6] The reaction requires high temperatures and a polar aprotic solvent to facilitate the dissolution of the fluoride salt and to promote the SNA_r_ mechanism. The efficiency of the Halex reaction is highly dependent on the reactivity of the substrate and the reaction conditions. The electron-deficient nature of the pyridazine ring facilitates this nucleophilic substitution.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of 3-(Benzyloxy)-6-fluoropyridazine.
-
Route 1 (Direct Synthesis) is the more concise and atom-economical approach. It is likely to be the preferred method for laboratory-scale synthesis, provided that the starting material, 3,6-difluoropyridazine, is readily available and cost-effective. The milder reaction conditions are also an advantage.
-
Route 2 (Two-Step Synthesis) offers a more traditional and potentially more scalable approach, starting from the more common 3,6-dichloropyridazine. While it involves an additional step and requires more stringent reaction conditions for the fluorination, it may be a more practical option if 3,6-difluoropyridazine is not easily accessible.
The ultimate choice of synthetic route will depend on a careful evaluation of factors including the cost and availability of starting materials, the desired scale of the synthesis, and the available laboratory equipment and safety infrastructure.
References
- Yang, H., et al. (2007). Synthesis and Herbicidal Activity of 3-(Un)substituted Benzyloxy-6-fluoropyridazines. Chinese Journal of Organic Chemistry, 27(5), 636-639.
- Request PDF. (n.d.). Synthesis and herbicidal activity of 3-(Un)substituted benzyloxy-6-fluoropyridazines.
- Wikipedia. (2023). Halex process.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). PMC.
- Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. (2019). PubMed.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
- DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substr
- 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. (n.d.). ChemRxiv.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine. (n.d.). Benchchem.
- Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (n.d.).
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). PMC.
- Recent advances in green fluorine chemistry. (n.d.).
- 1.1.3. Of Halogens. (n.d.).
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PMC.
- Halex Compar
- Halex Reaction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (PDF) Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. (2020).
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.
- Synthesis of 3-Alkoxy-5,6-dihydro-4H-1,2,5-oxadiazines
- Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. (2026). PubMed.
- Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. (n.d.).
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Application Notes and Protocols: Synthesis of Novel Derivatives from 3-Phenyl-6-chloropyridazin-4-ol. (n.d.). Benchchem.
- Efficient Methodology for Selective Alkylation of Hydrazine Deriv
- Pyridazine Deriv
- Direct functionalization of BODIPY dyes via regioselective C—H bond activ
- A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organoc
- (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022).
- Synthesis, Reactions and Spectroscopy of 3-Benzoyl-6-phenylpyridazines of Expected Biological Activity. (n.d.).
- Process for purification of 3,6-dichloropyridazine. (n.d.).
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A Comparative Guide to the In Vitro Evaluation of 3-(Benzyloxy)-6-fluoropyridazine Derivatives in Cancer Cell Lines
Introduction: The Rising Profile of Pyridazine Scaffolds in Oncology
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, pyridazine and its derivatives have emerged as a "privileged structure," demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] These nitrogen-containing heterocycles are integral to numerous bioactive molecules and approved drugs, highlighting their significance in drug design and development.[3][4] Pyridazine derivatives have been shown to exert their effects through various mechanisms, such as the inhibition of critical kinases like VEGFR and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[4][5][6]
This guide focuses on a specific, promising subclass: 3-(benzyloxy)-6-fluoropyridazine derivatives. The introduction of a benzyloxy group and a fluorine atom to the pyridazine core can significantly modulate the compound's physicochemical properties, influencing its binding affinity to biological targets and its overall pharmacological profile.[7][8] The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the systematic evaluation and comparison of these derivatives across various cancer cell lines. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and illustrate how to interpret the resulting data to identify lead candidates for further preclinical development.
Pillar 1: Establishing a Robust In Vitro Evaluation Cascade
A successful primary evaluation of novel chemical entities requires a multi-pronged approach. Relying on a single endpoint, such as cell death, is insufficient. A robust screening cascade should interrogate a compound's effect on cell viability, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and its potential mechanism of action by probing key signaling pathways. This multi-parametric approach provides a more holistic understanding of a compound's biological activity and allows for a more informed comparison between different derivatives.
The experimental workflow should be logical and progressive. It begins with a broad screening for cytotoxicity to determine the potency of the compounds. Promising candidates are then subjected to more detailed mechanistic studies to elucidate how they exert their anticancer effects.
Figure 1: Experimental workflow for evaluating pyridazine derivatives.
Pillar 2: Comparative Data Analysis
To objectively compare the performance of different derivatives, quantitative data should be summarized in a clear and structured format. The following tables present hypothetical data for three 3-(benzyloxy)-6-fluoropyridazine derivatives (BFP-1, BFP-2, BFP-3) and a standard chemotherapeutic agent, Doxorubicin, across three common cancer cell lines: MCF-7 (breast), HCT-116 (colon), and A549 (lung).
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. A lower IC₅₀ value indicates greater potency. This initial screen helps prioritize compounds for further study.[9][10]
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| BFP-1 | 5.2 | 8.1 | 12.5 |
| BFP-2 | 1.8 | 2.5 | 3.1 |
| BFP-3 | 9.7 | 15.4 | 22.8 |
| Doxorubicin | 0.9 | 1.1 | 1.5 |
Interpretation: Based on this data, BFP-2 is the most potent derivative across all three cell lines, with IC₅₀ values approaching that of the reference drug, Doxorubicin. BFP-1 shows moderate activity, while BFP-3 is the least potent. This justifies selecting BFP-2 for further mechanistic studies.
Table 2: Induction of Apoptosis at IC₅₀ Concentration (24h)
Apoptosis, or programmed cell death, is a desirable mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[11] This assay quantifies the percentage of cells undergoing apoptosis after treatment.
| Compound | Cell Line | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |
| BFP-2 | MCF-7 | 25.4 | 15.1 | 40.5 |
| Doxorubicin | MCF-7 | 28.9 | 18.2 | 47.1 |
| Control | MCF-7 | 2.1 | 1.5 | 3.6 |
Interpretation: BFP-2 is a potent inducer of apoptosis in MCF-7 cells, with a total apoptotic population of 40.5%, comparable to Doxorubicin. This suggests its cytotoxic effect is mediated, at least in part, by triggering programmed cell death.
Table 3: Cell Cycle Analysis at IC₅₀ Concentration (24h)
Many anticancer agents function by interrupting the cell division cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[12][13] This analysis identifies if a compound causes cell cycle arrest.
| Compound | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| BFP-2 | MCF-7 | 20.1 | 15.5 | 64.4 |
| Doxorubicin | MCF-7 | 22.5 | 18.3 | 59.2 |
| Control | MCF-7 | 55.3 | 25.1 | 19.6 |
Interpretation: Treatment with BFP-2 leads to a significant accumulation of cells in the G2/M phase (64.4%), indicating that the compound disrupts the cell cycle at or before mitosis. This is a common mechanism for drugs that interfere with microtubule dynamics or DNA integrity.[14]
Table 4: Modulation of Key Signaling Proteins
To gain insight into the molecular mechanism, Western blotting can be used to measure changes in the expression or phosphorylation status of key proteins in oncogenic signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.[15][16][17] These pathways are central regulators of cell proliferation and survival and are frequently hyperactive in cancer.[18][19][20]
| Compound | Target Protein | Relative Expression (Fold Change vs. Control) |
| BFP-2 | p-Akt (Ser473) | 0.3 |
| Total Akt | 1.1 | |
| p-ERK1/2 | 1.2 | |
| Total ERK1/2 | 1.0 |
Interpretation: BFP-2 significantly reduces the phosphorylation of Akt at Serine 473 without affecting total Akt levels. This strongly suggests that BFP-2 inhibits the PI3K/Akt/mTOR pathway, a critical survival pathway in many cancers.[21][18][22] It does not appear to significantly affect the MAPK/ERK pathway.
Figure 2: Simplified PI3K/Akt signaling pathway showing inhibition by BFP-2.
Pillar 3: Experimental Methodologies
Scientific integrity rests on reproducible and well-described protocols. The following sections provide detailed, step-by-step methodologies for the key experiments discussed.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 3-(benzyloxy)-6-fluoropyridazine derivatives and the reference drug in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only wells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11][25] PI is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).[26]
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the test compound (e.g., at its IC₅₀ concentration) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[12] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[27][28]
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle distribution.[13]
Mechanism of Action: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.[16] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies to visualize the protein of interest.[29][30]
Protocol:
-
Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-ERK) overnight at 4°C.[29]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[29] Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion
The systematic evaluation of 3-(benzyloxy)-6-fluoropyridazine derivatives requires a tiered, multi-assay approach to build a comprehensive profile of their anticancer activity. By progressing from broad cytotoxicity screening to more focused mechanistic studies, researchers can effectively compare and contrast different derivatives. The hypothetical data presented for BFP-2 illustrates an ideal candidate profile: high potency (low IC₅₀), induction of apoptosis, specific cell cycle arrest, and a discernible effect on a key oncogenic signaling pathway. This structured methodology, grounded in established and validated protocols, provides the necessary framework for identifying promising new pyridazine-based therapeutic agents for the fight against cancer.
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A Comprehensive Guide to the Proper Disposal of 3-(Benzyloxy)-6-fluoropyridazine
This guide provides a detailed protocol for the safe and compliant disposal of 3-(Benzyloxy)-6-fluoropyridazine. As a valued professional in research and development, ensuring the safe handling and disposal of chemical reagents is paramount not only for personal safety but also for environmental stewardship and regulatory compliance. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is crucial. While a specific Safety Data Sheet (SDS) for 3-(Benzyloxy)-6-fluoropyridazine may not be readily available, we can infer its hazard profile from its structural components: a fluorinated pyridazine ring and a benzyloxy group.
-
Pyridazine Core: Pyridazine and its derivatives are nitrogen-containing heterocyclic compounds.[1][2] Many exhibit biological activity and can be harmful if ingested, inhaled, or absorbed through the skin.[3][4] The nitrogen atoms make the ring electron-deficient, influencing its reactivity and potential for hazardous reactions.[5]
-
Fluorine Substitution: The presence of a fluorine atom designates this compound as a halogenated organic. Halogenated wastes are subject to specific disposal regulations due to their potential to form persistent organic pollutants and acidic gases like hydrogen fluoride upon improper incineration.[6][7]
-
Benzyloxy Group: Benzyloxy compounds can be irritating to the skin and eyes.[8][9]
Inferred Hazards of 3-(Benzyloxy)-6-fluoropyridazine:
| Hazard Type | Description | Rationale and Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4] | Based on the general toxicity profile of pyridazine derivatives and substituted aromatic compounds. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[4] | A common characteristic of many functionalized aromatic and heterocyclic compounds. |
| Respiratory Irritation | May cause respiratory irritation.[4] | Inhalation of dust or vapors should be avoided. |
| Environmental Hazard | Potentially persistent in the environment and harmful to aquatic life. | Halogenated organic compounds are known for their environmental persistence.[10] |
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE must be worn when handling 3-(Benzyloxy)-6-fluoropyridazine and its waste.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[4][11]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and sleeves are recommended.[4]
-
Respiratory Protection: All handling of solid 3-(Benzyloxy)-6-fluoropyridazine and preparation of its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the source is the cornerstone of a safe and compliant waste disposal program. The primary directive is to classify 3-(Benzyloxy)-6-fluoropyridazine waste as halogenated organic waste .
Step 1: Designate a Waste Container
-
Select a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must be designated for "Halogenated Organic Waste."[7]
Step 2: Waste Collection
-
Solid Waste:
-
Carefully sweep up any solid 3-(Benzyloxy)-6-fluoropyridazine using non-sparking tools.
-
Place the solid waste into the designated halogenated waste container.
-
Also, dispose of any contaminated items, such as weighing paper or disposable spatulas, in this container.
-
-
Solutions:
-
Collect solutions containing 3-(Benzyloxy)-6-fluoropyridazine in a separate, sealed container for halogenated liquid waste.
-
Crucially, do not mix this waste stream with non-halogenated organic solvents. This is because mixed waste streams complicate the disposal process and can lead to regulatory non-compliance.[7]
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in the solid halogenated waste container.
-
Rinse non-disposable glassware with a small amount of a suitable organic solvent (e.g., acetone) and collect the rinsate as halogenated liquid waste.
-
Step 3: Labeling and Storage
-
Ensure the waste container is always securely closed when not in use.
-
Label the container clearly with:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "3-(Benzyloxy)-6-fluoropyridazine" and any other components in the waste.
-
The date accumulation started.
-
-
Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[3]
Disposal Pathway Decision Logic
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with 3-(Benzyloxy)-6-fluoropyridazine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
